Metoclopramide(1+)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H23ClN3O2+ |
|---|---|
Molecular Weight |
300.8 g/mol |
IUPAC Name |
2-[(4-amino-5-chloro-2-methoxybenzoyl)amino]ethyl-diethylazanium |
InChI |
InChI=1S/C14H22ClN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)/p+1 |
InChI Key |
TTWJBBZEZQICBI-UHFFFAOYSA-O |
SMILES |
CC[NH+](CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl |
Canonical SMILES |
CC[NH+](CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Metoclopramide
Metoclopramide is a substituted benzamide derivative widely recognized for its potent antiemetic and prokinetic properties.[1] It is a cornerstone medication for managing nausea and vomiting associated with various conditions, including chemotherapy, post-operative recovery, and gastrointestinal motility disorders.[1][2] This technical guide provides a comprehensive overview of the synthesis, characterization, and core mechanisms of action of Metoclopramide, tailored for researchers, scientists, and professionals in drug development.
Synthesis of Metoclopramide
The predominant synthetic route for Metoclopramide begins with the readily available precursor, p-aminosalicylic acid. The process involves a sequence of methylation, chlorination, saponification, and a final amidation step to yield the target molecule.[3][4]
Overall Synthesis Workflow
The multi-step synthesis transforms p-aminosalicylic acid into Metoclopramide through several key intermediates.
Caption: Overall workflow for the synthesis of Metoclopramide.
Experimental Protocols
Step 1: Methylation of p-Aminosalicylic Acid This initial step involves the methylation of both the phenolic hydroxyl and carboxylic acid groups of p-aminosalicylic acid to yield methyl 4-amino-2-methoxybenzoate.[3][5]
-
Reagents: p-Aminosalicylic acid, potassium hydroxide, dimethyl sulfate, acetone.
-
Procedure:
-
Mix p-aminosalicylic acid and potassium hydroxide in an acetone solution and stir.[3]
-
Cool the mixture to a controlled temperature, typically between 20-30°C.[3][5]
-
Gradually add dimethyl sulfate dropwise to the reaction mixture.[3]
-
Continue the reaction with stirring for several hours to ensure the complete formation of methyl 4-amino-2-methoxybenzoate.[5]
-
The product is then carried forward to the next step.
-
Step 2: Chlorination of Methyl 4-amino-2-methoxybenzoate A regioselective chlorination is performed to introduce a chlorine atom at the position ortho to the amino group, yielding methyl 4-amino-5-chloro-2-methoxybenzoate.[5]
-
Reagents: Methyl 4-amino-2-methoxybenzoate, N-chlorosuccinimide (NCS).
-
Procedure:
Step 3: Saponification (De-esterification) The methyl ester is hydrolyzed to the corresponding carboxylic acid, 4-amino-5-chloro-2-methoxybenzoic acid, which is a key intermediate.[5]
-
Reagents: Methyl 4-amino-5-chloro-2-methoxybenzoate, potassium hydroxide (or sodium hydroxide), methanol-water mixture.[5]
-
Procedure:
-
The chlorinated ester is treated with an alkaline solution, such as potassium hydroxide in a methanol-water mixture (e.g., 5:2 v/v).[3]
-
The mixture is heated under reflux for 2-3 hours.[3]
-
After cooling, the solution is diluted with water and acidified with hydrochloric acid to precipitate the white solid product.
-
The precipitated 4-amino-5-chloro-2-methoxybenzoic acid is collected and can be recrystallized from methanol.
-
Step 4: Amidation with N,N-diethylethylenediamine The final step is the condensation of the carboxylic acid intermediate with N,N-diethylethylenediamine to form the amide bond, yielding Metoclopramide.[6]
-
Reagents: 4-amino-5-chloro-2-methoxybenzoic acid, N,N-diethylethylenediamine, phosphorus trichloride (or other coupling agent).
-
Procedure:
-
The condensation reaction is carried out between 4-amino-5-chloro-2-methoxybenzoic acid and N,N-diethylethylenediamine.[6]
-
Agents like phosphorus trichloride can be used to facilitate the amide bond formation.[6]
-
The reaction results in the formation of Metoclopramide, which can be purified by recrystallization. An improved method highlights achieving high yields (96%) at low temperatures.[7][8]
-
Synthesis of Precursors
-
4-Amino-5-chloro-2-methoxybenzoic acid: As detailed above, this key intermediate is synthesized from p-aminosalicylic acid.[3][5] It is a crucial building block for various pharmaceuticals.[9]
-
N,N-Diethylethylenediamine: This reagent is typically synthesized via a nucleophilic substitution reaction between diethylamine and 2-chloroethylamine hydrochloride.[10] The reaction is often performed in a high-pressure autoclave at 100-200°C using sodium methoxide in methanol as an acid-binding agent.[10][11][12]
Characterization of Metoclopramide
Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized Metoclopramide. This involves a combination of spectroscopic, chromatographic, and physical methods.
Physical and Spectroscopic Data
| Property / Technique | Observation | References |
| Appearance | White crystalline powder | [1] |
| Melting Point | 147.3 °C | [13] |
| Molecular Formula | C₁₄H₂₂ClN₃O₂ | [13] |
| Molar Mass | 299.80 g·mol⁻¹ | [13] |
| UV λmax | 273 nm, 308 nm | [14][15] |
| ¹H-NMR (400 MHz, CDCl₃) | δ(ppm): 8.22 (s, 1H), 8.10 (s, 1H), 6.32 (s, 1H), 4.35 (s, 2H), 3.90 (s, 3H), 3.51-3.45 (dd, 2H), 2.63-2.54 (m, 6H), 1.05 (t, 6H) | [6] |
Infrared (IR) Spectroscopy
The IR spectrum of Metoclopramide reveals characteristic peaks corresponding to its various functional groups.
| Wavenumber (cm⁻¹) | Assignment | References |
| 3396.41 | -OH stretching | [16] |
| 3379.05 | -NH stretching | [16] |
| 1595.02 | C=O (Amide) stretching | [16] |
| 703.97 | C-Cl stretching | [16] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, aiding in structural elucidation.
| m/z | Fragmentation | References |
| 300 | [M+H]⁺ (Molecular Ion) | [17] |
| 227 | Loss of diethylamine from the side chain (-73) | [17] |
| 184 | Cleavage of the amide bond | [17] |
| 86 | Fragment corresponding to the diethylaminoethyl moiety | [18] |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of Metoclopramide and quantifying it in pharmaceutical formulations. Various methods have been developed and validated.
| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | References |
| Octylsilane (base deactivated) | 77:23 (v/v) 0.01 M phosphate buffer (pH 4) : Acetonitrile | 1.0 | 273 | [14] |
| C18 (4.6x100 mm, 3.5 µm) | 50:50 (v/v) Acetonitrile : Buffer (pH 4.6) | - | 248 | [19] |
| C18 (250 mm × 4.6 mm, 5 µm) | 60:40 (v/v) KH₂PO₄ buffer : Methanol | 1.0 | 273 | [20] |
| Extend C18 | 30:70 (v/v) Ethanol : Formic acid solution (pH 2.0) | 1.0 | 273 | [15] |
Mechanism of Action & Signaling Pathways
Metoclopramide's therapeutic effects are derived from its complex pharmacology, primarily acting as a dopamine D₂ receptor antagonist and a mixed 5-HT₃ receptor antagonist/5-HT₄ receptor agonist.[13][21]
-
Antiemetic Action: The anti-nausea effect is primarily due to the blockade of D₂ receptors in the chemoreceptor trigger zone (CTZ) of the brain.[21][22][23] At higher concentrations, antagonism of 5-HT₃ receptors also contributes to this effect.[13]
-
Gastroprokinetic Action: The enhancement of gastrointestinal motility is mediated by its activity as a 5-HT₄ receptor agonist, D₂ receptor antagonist, and its muscarinic activity.[13][21] This action accelerates gastric emptying and intestinal transit.[22]
Dopamine D₂ Receptor Signaling Pathway
As an antagonist, Metoclopramide blocks the canonical D₂ receptor signaling pathway. D₂ receptors are G-protein coupled receptors (GPCRs) that preferentially couple to Gαi/o proteins.[24][25] Activation of this pathway normally inhibits adenylyl cyclase, reducing intracellular cAMP levels and subsequent protein kinase A (PKA) activity.[[“]][27] Metoclopramide's antagonism prevents this inhibition.
Caption: Antagonistic action of Metoclopramide on the D₂ receptor pathway.
Serotonin 5-HT₄ Receptor Signaling Pathway
As an agonist, Metoclopramide activates 5-HT₄ receptors, which are Gαs-coupled GPCRs.[28] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of PKA.[28][29] This pathway enhances the release of acetylcholine, contributing to increased gastrointestinal motility.[21] Additionally, 5-HT₄ receptors can signal independently of G-proteins by directly activating Src tyrosine kinase, which in turn activates the ERK pathway.[28][30]
Caption: Agonistic action of Metoclopramide on the 5-HT₄ receptor pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 4. US4250110A - Method of preparing metoclopramide - Google Patents [patents.google.com]
- 5. 4-Amino-5-chloro-2-methoxybenzoic acid | 7206-70-4 | Benchchem [benchchem.com]
- 6. CN119039171B - A method for industrial production of metoclopramide hydrochloride - Google Patents [patents.google.com]
- 7. AN IMPROVED METHOD FOR THE SYNTHESIS OF METOCLOPRAMIDE Research Article | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. Buy N,N-Diethylethylenediamine | 100-36-7 [smolecule.com]
- 11. Preparation method of N,N-diethylethylenediamine - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN103012156B - Preparation method of N,N-diethylethylenediamine - Google Patents [patents.google.com]
- 13. Metoclopramide - Wikipedia [en.wikipedia.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. farm.ucl.ac.be [farm.ucl.ac.be]
- 18. Determination of metoclopramide and two of its metabolites using a sensitive and selective gas chromatographic-mass spectrometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijpsonline.com [ijpsonline.com]
- 20. jneonatalsurg.com [jneonatalsurg.com]
- 21. What is the mechanism of Metoclopramide Hydrochloride? [synapse.patsnap.com]
- 22. droracle.ai [droracle.ai]
- 23. youtube.com [youtube.com]
- 24. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 26. consensus.app [consensus.app]
- 27. estheradams.com [estheradams.com]
- 28. researchgate.net [researchgate.net]
- 29. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 30. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous Dopaminergic Dance: An In-Depth Technical Guide to the Mechanism of Action of Metoclopramide on Dopamine Receptors
For Immediate Release
This whitepaper provides a comprehensive technical overview of the molecular interactions between metoclopramide and dopamine receptors, with a primary focus on the dopamine D2 receptor subtype. Tailored for researchers, scientists, and drug development professionals, this document delves into the quantitative pharmacology, downstream signaling cascades, and detailed experimental methodologies used to elucidate metoclopramide's mechanism of action.
Executive Summary
Metoclopramide is a widely used therapeutic agent primarily recognized for its prokinetic and antiemetic properties. At its core, the pharmacological activity of metoclopramide stems from its potent antagonism of dopamine D2 receptors.[1][2][3] This action occurs both centrally, in the chemoreceptor trigger zone (CTZ) of the brain, and peripherally in the gastrointestinal tract. By blocking the inhibitory effects of dopamine on cholinergic neurons in the gut, metoclopramide enhances upper gastrointestinal motility.[1][3] Concurrently, its central D2 receptor blockade in the CTZ underpins its effective antiemetic effects.[1][3] Beyond its principal D2 antagonism, metoclopramide also interacts with other receptor systems, notably as a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist, which contribute to its overall therapeutic profile. This guide will dissect these interactions with a focus on the dopaminergic system, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Quantitative Pharmacology of Metoclopramide
The affinity and functional potency of metoclopramide for its primary molecular target, the dopamine D2 receptor, have been quantified through various in vitro assays. The following tables summarize key quantitative data for metoclopramide's interaction with dopamine and serotonin receptors.
Table 1: Metoclopramide Binding Affinities (Ki) for Dopamine Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Human D2L | [3H]Spiperone | CHO Cells | 42 | [4] |
| Human D2 | [3H]Spiperone | Dopamine D2 receptor expressing cells | 64 | [4] |
Table 2: Metoclopramide Functional Antagonist Potency (IC50)
| Receptor | Assay Type | Cell Line | IC50 (nM) | Reference |
| Dopamine D2 | Radioligand Binding ([3H]Spiperone) | Human D2L expressing CHO cells | 127 | [4] |
| 5-HT3 | Not Specified | Not Specified | 308 | [5][6] |
| Dopamine D2 | Not Specified | Not Specified | 483 | [5][6] |
Signaling Pathways Modulated by Metoclopramide
Metoclopramide's antagonism of the dopamine D2 receptor perturbs downstream signaling cascades. The D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.
Canonical Gαi/o Signaling Pathway
Upon activation by dopamine, the D2 receptor facilitates the exchange of GDP for GTP on the Gαi/o subunit, leading to its dissociation from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).[7] Metoclopramide, by blocking dopamine's access to the receptor, prevents this cascade, thereby disinhibiting adenylyl cyclase and maintaining or increasing cAMP levels.
Non-Canonical β-Arrestin Signaling Pathway
In addition to G protein-mediated signaling, GPCRs can signal through β-arrestin pathways. Upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), D2 receptors can recruit β-arrestin.[8][9][10] This interaction can lead to receptor desensitization, internalization, and the initiation of a distinct set of signaling cascades, including the Akt/GSK3β pathway. As an antagonist, metoclopramide is expected to prevent the dopamine-induced recruitment of β-arrestin to the D2 receptor.
Modulation of Ion Channels
D2 receptor activation is also known to modulate the activity of certain ion channels, notably G protein-coupled inwardly rectifying potassium (GIRK) channels.[11][12] Activation of D2 receptors typically leads to the opening of GIRK channels via the Gβγ subunit, causing membrane hyperpolarization and reduced neuronal excitability. Metoclopramide's blockade of D2 receptors would prevent this dopamine-induced channel opening.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of metoclopramide with dopamine D2 receptors.
Radioligand Binding Assay ([3H]Spiperone Competition)
This assay quantifies the affinity of metoclopramide for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand, [3H]spiperone.[13]
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) or from brain tissue rich in D2 receptors (e.g., striatum).[13]
-
Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin.[13]
-
Incubation: In a 96-well plate, a fixed concentration of [3H]spiperone (typically around its Kd value, e.g., 0.5 nM) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled metoclopramide.[13][14]
-
Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM spiperone or 2 µM (+)-butaclamol).[13][14]
-
Incubation Conditions: The reaction is incubated for 60 minutes at room temperature or 30°C.[13][14]
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.[13]
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of metoclopramide that inhibits 50% of the specific binding of [3H]spiperone (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of metoclopramide to antagonize the dopamine-induced inhibition of cAMP production.
Methodology:
-
Cell Culture: Cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) are cultured to an appropriate confluency.
-
Cell Plating: Cells are seeded into 96- or 384-well plates and allowed to adhere.
-
Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of metoclopramide for a defined period (e.g., 15-30 minutes) at room temperature.[15]
-
Stimulation: Cells are then stimulated with a fixed concentration of a dopamine agonist (e.g., quinpirole at its EC80) in the presence of forskolin (an adenylyl cyclase activator) and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[15][16]
-
Lysis and Detection: After the stimulation period (e.g., 30-60 minutes), the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[16][17]
-
Data Analysis: The ability of metoclopramide to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified, and an IC50 value is determined.
β-Arrestin Recruitment Assay (e.g., BRET or Tango Assay)
This assay assesses the effect of metoclopramide on the recruitment of β-arrestin to the D2 receptor.
Methodology (BRET-based):
-
Cell Transfection: HEK293 cells are transiently co-transfected with constructs encoding the D2 receptor fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin2 fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).[5][18]
-
Cell Plating and Ligand Treatment: Transfected cells are plated in 96-well plates. For antagonist mode, cells are pre-incubated with varying concentrations of metoclopramide before stimulation with a fixed concentration of a dopamine agonist.[5]
-
BRET Measurement: The BRET substrate (e.g., coelenterazine h) is added, and the light emissions from both the donor and acceptor are measured at their respective wavelengths.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. The ability of metoclopramide to inhibit the agonist-induced increase in the BRET ratio is used to determine its antagonist potency.
In Vivo Microdialysis
This in vivo technique measures the effect of metoclopramide on the extracellular levels of dopamine in a specific brain region of a freely moving animal.[19][20]
Methodology:
-
Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the brain region of interest (e.g., the striatum or nucleus accumbens) of an anesthetized rat.[21] The animal is allowed to recover for several days.
-
Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[21]
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline of extracellular dopamine levels.[22]
-
Drug Administration: Metoclopramide is administered systemically (e.g., via intraperitoneal injection).
-
Post-treatment Collection: Dialysate collection continues for a specified period after drug administration to monitor changes in dopamine concentration.
-
Sample Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[23]
-
Data Analysis: Dopamine levels are typically expressed as a percentage of the baseline concentration to determine the effect of metoclopramide on dopamine release and metabolism.
Conclusion
Metoclopramide's primary mechanism of action is the competitive antagonism of dopamine D2 receptors. This interaction has been extensively characterized through a variety of in vitro and in vivo experimental paradigms, yielding a wealth of quantitative and qualitative data. By blocking D2 receptors, metoclopramide modulates both canonical Gαi/o-mediated signaling, leading to a disinhibition of adenylyl cyclase, and non-canonical β-arrestin-mediated pathways. These molecular actions translate into its clinically relevant prokinetic and antiemetic effects. The detailed experimental protocols provided herein serve as a guide for the continued investigation of metoclopramide and the development of novel compounds targeting the dopaminergic system. A thorough understanding of these fundamental mechanisms is paramount for the rational design of future therapeutics with improved efficacy and safety profiles.
References
- 1. Frontiers | BRET biosensors to study GPCR biology, pharmacology, and signal transduction [frontiersin.org]
- 2. Metoclopramide: a dopamine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. metoclopramide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. G protein-coupled receptor kinase-mediated phosphorylation regulates post-endocytic trafficking of the D2 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The dopamine D2 receptor can directly recruit and activate GRK2 without G protein activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gi/o protein-coupled receptors in dopamine neurons inhibit the sodium leak channel NALCN - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn-links.lww.com [cdn-links.lww.com]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. BRET Approaches to Characterize Dopamine and TAAR1 Receptor Pharmacology and Signaling | Springer Nature Experiments [experiments.springernature.com]
- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
Metoclopramide(1+) chemical structure and properties
An In-depth Technical Guide to the Chemical Structure and Properties of Metoclopramide(1+)
Introduction
Metoclopramide is a substituted benzamide with significant antiemetic and gastroprokinetic properties.[1][2] It is widely utilized in clinical settings to manage nausea and vomiting associated with various conditions, including chemotherapy, surgery, and gastroesophageal reflux disease (GERD).[3][4] The therapeutic effects of metoclopramide are attributed to its interactions with multiple neurotransmitter receptors, primarily within the dopaminergic and serotonergic systems.[1][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological actions, and analytical methodologies for Metoclopramide(1+), the protonated, biologically active form of the molecule.
Chemical Identity and Structure
Metoclopramide is chemically designated as 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide.[6] In biological systems, the tertiary amino group of the ethylamine side chain is readily protonated, forming the monocationic species, Metoclopramide(1+).[7] This protonation is crucial for its pharmacological activity.
Caption: 2D Chemical Structure of Metoclopramide(1+).
Physicochemical Properties
The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of metoclopramide are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₂ClN₃O₂ | [6][8] |
| Molecular Weight | 299.80 g/mol | [6][8] |
| IUPAC Name | 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | [6] |
| CAS Number | 364-62-5 | [6][8] |
| Appearance | White or almost white crystalline powder | [2][9] |
| Melting Point | 182.5-184 °C | [6][10] |
| pKa (basic) | 9.38 | [6] |
| LogP | 2.667 | [6][11] |
| Solubility (Metoclopramide HCl) | Very soluble in water; Freely soluble in ethanol, ethylene glycol, propylene glycol, and Transcutol; Soluble in PEG-400. | [9][10][12] |
Pharmacological Properties
Metoclopramide's therapeutic effects are mediated through its interaction with dopamine and serotonin receptors. It acts as an antagonist at dopamine D₂ and serotonin 5-HT₃ receptors, and as an agonist at serotonin 5-HT₄ receptors.[1][13]
| Receptor Target | Action | Affinity (Ki or IC₅₀) | Reference |
| Dopamine D₂ Receptor | Antagonist | Ki = 28.8 nM, 64 nM, 104 nM, 113 nM; IC₅₀ = 483 nM | [1][14][15] |
| Serotonin 5-HT₃ Receptor | Antagonist | IC₅₀ = 308 nM | [15] |
| Serotonin 5-HT₄ Receptor | Agonist | - | [1][5][16] |
The antiemetic action is primarily due to the blockade of D₂ receptors in the chemoreceptor trigger zone (CTZ) of the brain.[1][5][17] At higher doses, 5-HT₃ receptor antagonism also contributes to this effect.[1] Its gastroprokinetic activity, which enhances gastrointestinal motility and accelerates gastric emptying, results from a combination of D₂ receptor antagonism, 5-HT₄ receptor agonism, and muscarinic activity.[1][3][5]
Caption: Signaling pathways modulated by Metoclopramide.
Experimental Protocols
A variety of analytical methods are employed for the quantification of metoclopramide in pharmaceutical formulations and biological matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and selective method for determining metoclopramide concentrations in human plasma.[18][19]
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add an internal standard (e.g., tramadol).[19]
-
Perform liquid-liquid extraction with an appropriate organic solvent, such as ethyl acetate.[18]
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS system.
Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., Thermo Hypersil-Hypurity C18, 150 mm x 2.1 mm, 5 µm) is typically used.[18]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile/methanol) and an aqueous buffer (e.g., 40 mM ammonium acetate).[18][19]
-
Flow Rate: A flow rate of around 0.3 mL/min is common.[19]
-
Injection Volume: 10-20 µL.
Mass Spectrometric Detection
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.[18]
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for tandem MS.
-
Monitored Ions: The protonated molecular ion [M+H]⁺ for metoclopramide is detected at m/z 300.[18]
Caption: Experimental workflow for LC-MS analysis of Metoclopramide.
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR spectroscopy provides a simple and accurate method for the assay of metoclopramide hydrochloride in pharmaceutical dosage forms without the need for extensive sample preparation.[20][21]
Methodology
-
An accurately weighed amount of powdered tablets or a measured volume of injection is dissolved in deuterium oxide (D₂O).[20][21]
-
An internal standard, such as acetamide, is added.[20]
-
The ¹H-NMR spectrum is recorded.
-
The concentration of metoclopramide is determined by comparing the integral of a characteristic signal from the analyte (e.g., the triplet at 1.35 ppm for the -CH₃ groups of the diethylamino moiety) with the integral of a signal from the internal standard (e.g., the singlet at 2.03 ppm for acetamide).[20]
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a cost-effective method for the determination of metoclopramide. The maximum absorbance (λₘₐₓ) of metoclopramide is typically observed around 272 nm.[22] The method is based on Beer's law, which states a linear relationship between absorbance and concentration within a specific range.[22][23] For instance, linearity can be achieved in the concentration range of 2-20 µg/mL.[22] Other spectrophotometric methods involve derivatization reactions, such as diazotization followed by coupling with a chromogenic agent, to produce a colored product that can be quantified in the visible region.[24]
Synthesis
The synthesis of metoclopramide can be achieved through various routes. A common industrial synthesis involves the condensation of 4-amino-5-chloro-2-methoxybenzoic acid with N,N-diethylethylenediamine.[25][26] The benzoic acid precursor can be prepared from p-aminosalicylic acid through methylation and subsequent chlorination.[25] Improved synthesis methods focus on using suitable solvents and catalysts to increase the yield and reduce reaction temperatures.[27]
Conclusion
Metoclopramide(1+) is a pharmacologically important cation derived from the well-established drug, metoclopramide. Its multifaceted mechanism of action, involving antagonism of dopamine D₂ and serotonin 5-HT₃ receptors and agonism of 5-HT₄ receptors, underpins its clinical efficacy as both an antiemetic and a prokinetic agent. A thorough understanding of its chemical structure, physicochemical properties, and pharmacological profile is essential for its effective use in clinical practice and for the development of new drug formulations and analytical methods. The experimental protocols outlined in this guide provide robust frameworks for the accurate quantification and characterization of metoclopramide in various matrices.
References
- 1. Metoclopramide - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Metoclopramide (Reglan, Gimoti): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Metoclopramide Hydrochloride? [synapse.patsnap.com]
- 6. Metoclopramide | C14H22ClN3O2 | CID 4168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Metoclopramide(1+) | C14H23ClN3O2+ | CID 4993182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Metoclopramide [webbook.nist.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Metoclopramide monohydrochloride monohydrate | 54143-57-6 [chemicalbook.com]
- 11. fip.org [fip.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. metoclopramide | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 14. metoclopramide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Effects of metoclopramide and tropisetron on aldosterone secretion possibly due to agonism and antagonism at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Determination of metoclopramide in human plasma by LC-ESI-MS and its application to bioequivalance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sensitive and selective liquid chromatography-tandem mass spectrometry method for the determination of metoclopramide in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. tandfonline.com [tandfonline.com]
- 22. ijrar.org [ijrar.org]
- 23. atlantis-press.com [atlantis-press.com]
- 24. jfda-online.com [jfda-online.com]
- 25. An Improved Synthesis of Metoclopramide [jstage.jst.go.jp]
- 26. Synthesis of a metabolite of metoclopramide and its detection in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
In Vitro Metabolism of Metoclopramide in Human Liver Microsomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolism of metoclopramide, a widely used prokinetic and antiemetic agent, within human liver microsomes (HLMs). Understanding the metabolic fate of metoclopramide is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in clinical response. This document synthesizes key findings on its metabolic pathways, the roles of specific cytochrome P450 (CYP) enzymes, and relevant kinetic parameters, supported by detailed experimental protocols and visual diagrams.
Core Metabolic Pathways and Contributing Enzymes
Metoclopramide undergoes oxidative metabolism in the liver, primarily mediated by the cytochrome P450 system.[1] The main metabolic transformations observed in vitro include N-dealkylation and N-hydroxylation.[2][3]
Cytochrome P450 Isoform Contribution:
The metabolism of metoclopramide is predominantly carried out by CYP2D6 .[4][5] This enzyme is responsible for the majority of its hepatic clearance.[1] Other CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, and CYP3A4 , also contribute to its metabolism, albeit to a lesser extent.[2][3][6] The significant role of CYP2D6, a highly polymorphic enzyme, underlies the potential for genetic variations to impact metoclopramide's pharmacokinetics and patient response.[7]
The major metabolites formed are:
In addition to these primary oxidative metabolites, other metabolites have been identified in both in vitro and in vivo studies, including an N-O-glucuronide (M1), an N-sulfate (M2), a hydroxylated metabolite (M4), and an oxidative deaminated metabolite (M5).[9] Further in vitro investigations in HLMs have revealed the formation of two ether glucuronides (M6 and M8), an N-glucuronide (M7), a carbamic acid (M9), and a nitro metabolite (M10).[9]
Quantitative Analysis of Metoclopramide Metabolism
The kinetics of metoclopramide metabolism have been characterized in human liver microsomes and using recombinant CYP enzymes. The following tables summarize the key quantitative data.
Table 1: Michaelis-Menten Kinetic Parameters for Monodeethylmetoclopramide Formation
| System | Km (μM) | Vmax (pmol/min/mg protein) | Source |
| Human Liver Microsomes (n=3) | 68 ± 16 | 183 ± 57 | [8] |
| CYP2D6 Supersomes | 1.20 ± 0.29 | 6.1 ± 0.23 (pmol/min/pmol CYP2D6) | [2][10] |
| Recombinant CYP2D6 | ~53 | 4.5 ± 0.3 (pmol/min/pmol P450) | [8] |
Table 2: Binding and Inhibition Constants for Metoclopramide with CYP2D6
| Parameter | Value (μM) | Description | Source |
| Ks | 9.56 ± 1.09 | Spectral binding constant (Type I binding) | [2][3][10][11] |
| Ki | 4.7 ± 1.3 | Inhibition constant, indicating potent reversible inhibition | [8] |
| K'i | 0.96 | Concentration for half-maximal rate of mechanism-based inactivation | [8] |
Visualizing Metabolic and Experimental Pathways
To better illustrate the complex processes involved in metoclopramide metabolism, the following diagrams have been generated.
Caption: Metabolic pathways of metoclopramide in human liver microsomes.
Caption: Experimental workflow for in vitro metoclopramide metabolism.
Caption: Relative contribution of CYP enzymes to metoclopramide metabolism.
Detailed Experimental Protocols
The following protocols are synthesized from methodologies reported in the literature for studying the in vitro metabolism of metoclopramide.[2][8]
Preparation of Reagents
-
Human Liver Microsomes (HLMs): Pooled HLMs from mixed genders are commercially available. They should be stored at -80°C until use. On the day of the experiment, thaw the microsomes on ice.
-
Metoclopramide Stock Solution: Prepare a high-concentration stock solution of metoclopramide in a suitable solvent (e.g., methanol or water) and dilute to working concentrations with the incubation buffer.
-
NADPH-Regenerating System: To ensure a constant supply of the necessary cofactor for CYP activity, a regenerating system is used. A typical system consists of:
-
NADP+
-
Glucose-6-phosphate
-
Glucose-6-phosphate dehydrogenase
-
Magnesium chloride These components can be prepared as a combined stock solution in buffer.
-
-
Incubation Buffer: A potassium phosphate buffer (e.g., 100 mM, pH 7.4) is commonly used.
Incubation Procedure
-
Reaction Mixture Preparation: In microcentrifuge tubes, combine the incubation buffer, HLM protein (a typical concentration is 0.1 to 1 mg/mL), and the metoclopramide solution at the desired concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH-regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 20-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding a quenching solution, such as 2-3 volumes of ice-cold acetonitrile. This will precipitate the microsomal proteins and halt enzymatic activity.[2] An internal standard for analytical quantification can be added at this step.[2]
Sample Processing and Analysis
-
Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.
-
Analytical Method: The concentrations of metoclopramide and its metabolites are typically determined using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) method.[2][8] This provides the necessary sensitivity and selectivity for accurate quantification.
-
Data Analysis: Construct calibration curves for the parent drug and known metabolites using authentic standards. Calculate the rate of metabolite formation, typically expressed as pmol of metabolite formed per minute per mg of microsomal protein. For kinetic studies, plot the rate of formation against a range of substrate concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
Conclusion
The in vitro metabolism of metoclopramide in human liver microsomes is primarily a CYP2D6-driven process, leading to the formation of N-deethylated and N-hydroxylated metabolites. Contributions from other CYP isoforms are also observed. The kinetic parameters indicate a high affinity of CYP2D6 for metoclopramide. The provided protocols and data serve as a valuable resource for researchers in drug metabolism and development, facilitating further studies into the pharmacokinetics and potential drug interactions of this important therapeutic agent.
References
- 1. Metoclopramide in the Treatment of Diabetic Gastroparesis - Page 3 [medscape.com]
- 2. METOCLOPRAMIDE IS METABOLIZED BY CYP2D6 AND IS A REVERSIBLE INHIBITOR, BUT NOT INACTIVATOR, OF CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Metoclopramide [medschool.cuanschutz.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of CYP2D6 genetic polymorphism on the pharmacokinetics of metoclopramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The gastroprokinetic and antiemetic drug metoclopramide is a substrate and inhibitor of cytochrome P450 2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of novel metoclopramide metabolites in humans: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Metoclopramide is metabolized by CYP2D6 and is a reversible inhibitor, but not inactivator, of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Path of Metoclopramide: A Technical Guide to Oral Formulation Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of oral formulations of Metoclopramide, a widely used prokinetic and antiemetic agent. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, comparative pharmacokinetic data, and visual representations of key processes to facilitate a deeper understanding of Metoclopramide's behavior in the human body.
Introduction to Metoclopramide and its Oral Formulations
Metoclopramide, a dopamine D2 receptor antagonist, enhances gastrointestinal motility and has a significant antiemetic effect. It is commonly administered orally in various formulations, including conventional tablets, oral solutions, and orally disintegrating tablets (ODTs).[1][2] The choice of formulation can be critical, especially for patients experiencing nausea, vomiting, or dysphagia, making the study of their respective pharmacokinetic profiles essential for optimal therapeutic outcomes.
Comparative Pharmacokinetics of Metoclopramide Oral Formulations
The bioavailability and pharmacokinetic profile of Metoclopramide can vary between different oral formulations. Bioequivalence studies are crucial in comparing the performance of these formulations. Below are summary tables of key pharmacokinetic parameters from studies comparing conventional tablets, orally disintegrating tablets, and oral solutions.
Table 1: Pharmacokinetic Parameters of Metoclopramide 10 mg Conventional Tablets vs. Orally Disintegrating Tablets (ODT)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·hr/mL) | AUC0-∞ (ng·hr/mL) | t½ (hr) | Reference |
| Conventional Tablet | 37.28 ± 6.975 | 0.749 ± 0.119 | 219.254 ± 11.162 | 238.90 | 4.743 ± 0.093 | [3][4] |
| Orally Disintegrating Tablet (ODT) | 35.93 ± 6.371 | 0.783 ± 0.097 | 215.881 ± 5.307 | - | 4.523 ± 0.095 | [4] |
| Conventional Tablet | 36.74 | 0.95 | - | 237.02 | 5.0 | [3] |
| Test Tablet | 37.28 | 0.95 | - | 238.90 | 4.81 | [3] |
Data presented as Mean ± SD where available.
Studies have demonstrated that orally disintegrating tablets of metoclopramide are bioequivalent to conventional tablets, with 90% confidence intervals for the geometric mean treatment ratios of Cmax, AUClast, and AUCinf falling within the predefined bioequivalence range.[5]
Table 2: Pharmacokinetic Parameters of Metoclopramide Oral Solution
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC0-∞ (ng·hr/mL) | t½ (hr) | Reference |
| 0.15 mg/kg (infants, 1st dose) | 29.0 (mean) | 2.0 ± 0.5 | - | - | [6] |
| 0.15 mg/kg (infants, 10th dose) | 56.8 (mean) | 2.2 ± 0.4 | - | 4.1 (mean) | [6] |
Data from a study in infants with gastroesophageal reflux. Note the two-fold increase in Cmax after the tenth dose, indicating drug accumulation with repeated dosing.[6]
Detailed Experimental Protocols
A thorough understanding of the methodologies employed in pharmacokinetic studies is paramount for the interpretation and replication of results. The following sections detail typical experimental protocols for a bioequivalence study of Metoclopramide oral formulations.
Study Design and Volunteer Selection
Bioequivalence studies for Metoclopramide oral formulations are typically conducted as single-dose, randomized, two-treatment, two-period crossover studies in healthy adult volunteers.[3][7]
-
Inclusion Criteria: Healthy male and non-pregnant, non-lactating female subjects, typically between 18 and 45 years of age, with a body mass index (BMI) within a normal range.
-
Exclusion Criteria: History of significant medical conditions, allergies to Metoclopramide or related drugs, use of any medication that could interfere with the study drug's pharmacokinetics, and consumption of alcohol or caffeine-containing products before and during the study. Geriatric subjects are often excluded.[7]
-
Washout Period: A washout period of at least 7 days is typically observed between the two treatment periods to ensure complete elimination of the drug from the body.[3]
Dosing and Blood Sampling
-
Dosing: A single oral dose of the test and reference formulations (e.g., 10 mg Metoclopramide) is administered to fasted subjects with a standardized volume of water.[3][4] For orally disintegrating tablets, the tablet is placed on the tongue, allowed to disintegrate, and then swallowed with or without water, as specified by the protocol.[7][8]
-
Blood Sampling: Venous blood samples are collected into heparinized tubes at predefined time points, typically before dosing (0 hours) and at multiple intervals post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).[3] Plasma is separated by centrifugation and stored frozen until analysis.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method with UV detection is a common technique for the quantification of Metoclopramide in plasma.[3][4]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add an internal standard (e.g., prazosin).[5]
-
Alkalinize the plasma sample with a small volume of sodium hydroxide solution.
-
Extract the drug and internal standard with an organic solvent (e.g., a mixture of chlorobutane and acetonitrile or ethyl acetate).[1][5]
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject a specific volume into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase column, such as a C18 column (e.g., Waters C18 3.9x300mm, µBondapak), is typically used.[1]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate adjusted to a specific pH) and an organic solvent (e.g., acetonitrile) in a defined ratio (e.g., 60:40 v/v).[1]
-
Flow Rate: A constant flow rate, typically around 1-2 mL/min, is maintained.[1]
-
Detection: UV detection at a wavelength of approximately 275 nm.[1]
-
Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, LC-MS/MS methods are also employed.[9][10]
-
Sample Preparation (Protein Precipitation):
-
To a small volume of plasma (e.g., 50 µL), add an internal standard.
-
Add a protein precipitating agent, such as acetonitrile or methanol.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Inject a portion of the supernatant directly into the LC-MS/MS system.[7]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A suitable reverse-phase or HILIC column.[9]
-
Mobile Phase: A gradient or isocratic mixture of aqueous and organic solvents, often containing a modifier like formic acid or ammonium formate.[9][11]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Detection: Selected reaction monitoring (SRM) of specific precursor-to-product ion transitions for Metoclopramide and the internal standard.[11]
-
Pharmacokinetic and Statistical Analysis
-
Pharmacokinetic Parameters: The following pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental methods:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
-
t½: Elimination half-life.
-
-
Statistical Analysis: Analysis of variance (ANOVA) is performed on the log-transformed Cmax, AUC0-t, and AUC0-∞ values. The 90% confidence intervals for the ratio of the geometric means (test/reference) for these parameters are calculated. For two formulations to be considered bioequivalent, these confidence intervals must fall within the predetermined range of 80-125%.
Visualizing Key Pathways and Processes
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.
Caption: Metabolic pathway of orally administered Metoclopramide.
Caption: Workflow of a typical bioequivalence study for Metoclopramide.
Conclusion
The oral formulations of Metoclopramide, including conventional tablets and orally disintegrating tablets, generally exhibit comparable pharmacokinetic profiles, with ODTs offering a valuable alternative for patients with swallowing difficulties. The rapid absorption and predictable pharmacokinetics of these formulations underpin their clinical utility. A thorough understanding of the experimental methodologies used to characterize these formulations is essential for the accurate interpretation of bioequivalence data and for the development of new and improved drug products. This guide provides a foundational resource for professionals in the field, summarizing key data and protocols to support ongoing research and development efforts.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Pharmacokinetic comparison of orally-disintegrating metoclopramide with conventional metoclopramide tablet formulation in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Determination of metoclopramide in human plasma by LC-ESI-MS and its application to bioequivalance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. oamjms.eu [oamjms.eu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparative bioavailability of two tablet formulations of metoclopramide hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Metoclopramide's Dual Action: An In-depth Technical Guide to its Interaction with 5-HT3 and 5-HT4 Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metoclopramide, a widely used pharmaceutical agent, exerts its primary therapeutic effects through a complex interplay with multiple neurotransmitter receptors. This technical guide provides a comprehensive analysis of its interaction with two key serotonin receptor subtypes: the 5-hydroxytryptamine type 3 (5-HT3) and type 4 (5-HT4) receptors. By functioning as an antagonist at the 5-HT3 receptor and an agonist at the 5-HT4 receptor, metoclopramide demonstrates a unique pharmacological profile that underpins its clinical utility as both an antiemetic and a prokinetic agent. This document delves into the quantitative binding and functional data, details the experimental protocols for assessing these interactions, and visualizes the underlying signaling pathways to offer a deeper understanding for researchers and drug development professionals.
Introduction
Metoclopramide's pharmacological versatility stems from its ability to modulate the serotonergic and dopaminergic systems. While its dopamine D2 receptor antagonism is a well-established mechanism, its effects on serotonin receptors are crucial for its therapeutic efficacy.[1][2][3][4] At higher doses, its antagonism of the 5-HT3 receptor contributes significantly to its antiemetic properties.[1][3] Concurrently, its agonistic activity at the 5-HT4 receptor is a key driver of its gastroprokinetic effects.[1][2] This dual action on the serotonin system makes metoclopramide a subject of significant interest in pharmacology and drug development. This guide aims to provide a detailed technical overview of these interactions.
Quantitative Analysis of Metoclopramide's Receptor Interactions
The affinity and functional potency of metoclopramide at 5-HT3 and 5-HT4 receptors have been quantified in various studies. The following tables summarize the key quantitative data available.
Table 1: Metoclopramide Interaction with 5-HT3 Receptors
| Parameter | Species/Cell Line | Value | Experimental Context | Reference |
| IC50 | Human (HEK-293 cells) | 0.064 µM (peak current) | Patch clamp on h5-HT3A receptors, equilibrium application. | [5][6] |
| IC50 | Human (HEK-293 cells) | 0.076 µM (integrated current) | Patch clamp on h5-HT3A receptors, equilibrium application. | [5][6] |
| IC50 | Human (HEK-293 cells) | 19.0 µM (peak current) | Patch clamp on h5-HT3A receptors, application during agonist pulse. | [5][6] |
| Binding Inhibition | Human (HEK-293 cells) | ~20% at 200 nM | Radioligand binding assay with [3H]GR65630. | [5][6] |
| τon (Onset time constant) | Human (HEK-293 cells) | 1.3 s | Patch clamp on h5-HT3A receptors. | [5][6] |
| τoff (Offset time constant) | Human (HEK-293 cells) | 2.1 s | Patch clamp on h5-HT3A receptors. | [5][6] |
| KD (calculated from kinetics) | Human (HEK-293 cells) | 62 nM | Calculated from τon and τoff. | [6] |
Table 2: Metoclopramide Interaction with 5-HT4 Receptors
| Parameter | Species | Value (pEC50) | Experimental Context | Reference |
| pEC50 | Guinea Pig | 5.5 | Contraction of isolated distal colon LMMP preparation. | [7] |
| Intrinsic Activity (IA) | Guinea Pig | 84% (relative to 5-HT) | Contraction of isolated distal colon LMMP preparation. | [7] |
Signaling Pathways and Metoclopramide's Mechanism of Action
Metoclopramide's interaction with 5-HT3 and 5-HT4 receptors triggers distinct downstream signaling cascades.
5-HT3 Receptor Antagonism
The 5-HT3 receptor is a ligand-gated ion channel, unique among serotonin receptors.[8][9] Upon binding of serotonin, the channel opens, allowing for the rapid influx of cations (Na+, K+, Ca2+), leading to neuronal depolarization and excitation.[8] Metoclopramide acts as an antagonist at this receptor, inhibiting the binding of serotonin and thereby preventing channel opening and subsequent neuronal depolarization. This inhibitory action, particularly in the chemoreceptor trigger zone (CTZ) and on vagal afferent nerves, is a cornerstone of its antiemetic effect.[2][3][10]
5-HT4 Receptor Agonism
In contrast to the 5-HT3 receptor, the 5-HT4 receptor is a G-protein coupled receptor (GPCR).[9] Metoclopramide acts as an agonist at this receptor.[1][2] Upon binding, it activates the receptor, leading to the dissociation of the Gs alpha subunit, which in turn stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[11][12] The increased intracellular cAMP levels activate Protein Kinase A (PKA), which can then phosphorylate various downstream targets, leading to physiological effects such as enhanced acetylcholine release from enteric neurons, contributing to increased gastrointestinal motility.[2][12]
Experimental Protocols
The characterization of metoclopramide's interaction with 5-HT3 and 5-HT4 receptors relies on a variety of in vitro and cellular assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for 5-HT3 Receptor Affinity
This assay determines the affinity of metoclopramide for the 5-HT3 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Cell Preparation: Human Embryonic Kidney (HEK-293) cells stably expressing the human 5-HT3A receptor are cultured and harvested. Membranes are prepared by homogenization and centrifugation.
-
Assay Buffer: 50 mM Tris-HCl pH 7.4, 5 mM MgCl2, 1 mM EDTA.[13]
-
Radioligand: [3H]-GR65630, a selective 5-HT3 receptor antagonist.
-
Procedure:
-
A constant concentration of [3H]-GR65630 is incubated with the cell membranes.
-
Increasing concentrations of unlabeled metoclopramide are added to compete for binding.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., 10 µM MDL 72222).[13]
-
The mixture is incubated for 60 minutes at room temperature to reach equilibrium.[13]
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters (GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).[13]
-
The filters are washed with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[13]
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of metoclopramide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Patch-Clamp Electrophysiology for 5-HT3 Receptor Function
This technique directly measures the ion flow through the 5-HT3 receptor channel in response to agonist application and its inhibition by metoclopramide.
-
Cell Preparation: HEK-293 cells stably expressing the human 5-HT3A receptor are grown on coverslips.
-
Recording Configuration: Whole-cell or outside-out patch-clamp configuration is used.
-
Solutions:
-
Extracellular solution (in mM): e.g., 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 12 Glucose, pH 7.3.
-
Intracellular (pipette) solution (in mM): e.g., 140 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, pH 7.3.
-
-
Procedure:
-
A glass micropipette filled with intracellular solution forms a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to achieve the whole-cell configuration, or pulled away for an outside-out patch.
-
The cell is voltage-clamped at a negative holding potential (e.g., -60 mV).
-
A 5-HT3 receptor agonist (e.g., 30 µM 5-HT) is rapidly applied to the cell to evoke an inward current.[5][6]
-
To determine the inhibitory effect of metoclopramide, the cells are pre-incubated with varying concentrations of metoclopramide (e.g., for 60 seconds) before co-application with the agonist.[5][6]
-
-
Data Analysis: The peak and integrated current responses in the presence and absence of metoclopramide are measured. A concentration-response curve is generated to determine the IC50 value.
cAMP Accumulation Assay for 5-HT4 Receptor Function
This assay quantifies the ability of metoclopramide to stimulate the production of the second messenger cAMP via the 5-HT4 receptor.
-
Cell Preparation: CHO-K1 or other suitable cells stably expressing the human 5-HT4 receptor are used.
-
Procedure:
-
Cells are seeded in multi-well plates and grown to confluence.
-
The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.[14]
-
Cells are incubated with varying concentrations of metoclopramide for a defined period (e.g., 30 minutes) at 37°C.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive immunoassay, such as an Enzyme Immunoassay (EIA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
-
Data Analysis: A concentration-response curve is plotted, and the EC50 (the concentration of metoclopramide that produces 50% of the maximal response) and Emax (the maximum effect) are determined.
Conclusion
Metoclopramide's interaction with 5-HT3 and 5-HT4 receptors is a clear example of polypharmacology, where a single molecule engages multiple targets to produce a complex therapeutic profile. Its antagonism of the ligand-gated 5-HT3 ion channel and agonism of the G-protein coupled 5-HT4 receptor provide the mechanistic basis for its antiemetic and prokinetic effects, respectively. The quantitative data and experimental methodologies outlined in this guide offer a foundational understanding for further research and development in this area. A thorough comprehension of these interactions is essential for optimizing the therapeutic use of metoclopramide and for the design of new drugs with improved selectivity and efficacy.
References
- 1. Metoclopramide - Wikipedia [en.wikipedia.org]
- 2. Metoclopramide in the treatment of diabetic gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openanesthesia.org [openanesthesia.org]
- 4. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 5. researchgate.net [researchgate.net]
- 6. Interactions of metoclopramide and ergotamine with human 5-HT3A receptors and human 5-HT reuptake carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of the pharmacological properties of guinea-pig and human recombinant 5-HT4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 9. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selectivity of 5-HT3 receptor antagonists and anti-emetic mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 12. Signalling mechanism coupled to 5-hydroxytryptamine4 receptor-mediated facilitation of fast synaptic transmission in the guinea-pig ileum myenteric plexus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Metoclopramide Derivatives for Enhanced Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Metoclopramide, a well-established antiemetic and prokinetic agent, continues to be a scaffold of interest for the development of novel therapeutic agents. Its inherent ability to interact with dopamine and serotonin receptors provides a foundation for designing derivatives with modulated or entirely new biological activities. This technical guide offers an in-depth overview of the synthesis of various metoclopramide derivatives and summarizes their evaluated biological activities, with a focus on quantitative data and detailed experimental protocols.
Core Synthetic Strategies
The synthesis of metoclopramide derivatives primarily involves modifications at the primary aromatic amine, the amide linkage, or the tertiary amine of the ethylamino side chain. Key synthetic routes include the formation of Schiff bases, heterocyclization reactions, and diazotization followed by substitution.
Synthesis of Schiff Base and Heterocyclic Derivatives
A common and versatile method to introduce structural diversity is through the condensation of the primary aromatic amine of metoclopramide with various aromatic aldehydes to form Schiff bases. These intermediates can then be further cyclized to yield a range of heterocyclic compounds, such as 4-thiazolidinones and β-lactams.[1][2]
Synthesis via Sandmeyer Reaction
The Sandmeyer reaction provides a pathway to replace the primary amino group of metoclopramide with other functionalities. This involves the diazotization of the aromatic amine followed by a copper-catalyzed nucleophilic substitution. This method has been successfully employed to synthesize hydroxyl, chloro, and iodo derivatives.[1]
Biological Activities of Metoclopramide Derivatives
Research into metoclopramide derivatives has uncovered a spectrum of biological activities beyond the parent drug's antiemetic and prokinetic effects. These include antioxidant, cholinesterase inhibitory, and dopamine D3 receptor antagonist activities. While the potential for anticancer and antimicrobial applications has been suggested, extensive quantitative data for direct metoclopramide derivatives in these areas remains limited in publicly available literature.
Antioxidant Activity
Schiff base and 4-thiazolidinone derivatives of metoclopramide have demonstrated notable antioxidant properties. The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Table 1: Antioxidant Activity of Metoclopramide Derivatives [2]
| Compound | Structure | Inhibition Percentage (%) at 100 ppm |
| Metoclopramide | - | 55 |
| Derivative 1 (4-Thiazolidinone) | 5-chloro-N-(2-(diethylamino)ethyl)-2-methoxy-4-(2-(4-(dimethylamino)phenyl)-4-oxothiazolidin-3-yl)benzamide | 78 |
| Derivative 2 (4-Thiazolidinone) | 5-chloro-N-(2-(diethylamino)ethyl)-2-methoxy-4-(2-(4-nitrophenyl)-4-oxothiazolidin-3-yl)benzamide | 85 |
| Derivative 3 (β-Lactam) | 5-chloro-4-(3-chloro-2-(4-(dimethylamino)phenyl)-4-oxoazetidin-1-yl)-N-(2-(diethylamino)ethyl)-2-methoxybenzamide | 75 |
| Derivative 4 (β-Lactam) | 5-chloro-4-(3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)-N-(2-(diethylamino)ethyl)-2-methoxybenzamide | 82 |
| Ascorbic Acid (Standard) | - | 95 |
Cholinesterase Inhibition and Protection
Derivatives synthesized via the Sandmeyer reaction have been evaluated for their ability to inhibit cholinesterase and protect the enzyme from potent inhibitors like chlorpyrifos. This suggests potential applications in the context of organophosphate poisoning.[1]
Table 2: In Vitro Cholinesterase Inhibition and Protection by Metoclopramide Derivatives [1]
| Compound | Functional Group | Concentration (µM) | % Cholinesterase Inhibition | % Protection against Chlorpyrifos (4 µM) |
| Compound I | -OH | 25 | 39.47 | 15.42 |
| 50 | 54.38 | 35.82 | ||
| 75 | 54.39 | 53.23 | ||
| 100 | 66.23 | 27.36 | ||
| Compound II | -Cl | 25 | - | - |
| 50 | - | - | ||
| 75 | - | - | ||
| 100 | - | - | ||
| Compound III | -I | 25 | - | - |
| 50 | - | - | ||
| 75 | - | - | ||
| 100 | - | - | ||
| Note: Quantitative data for compounds II and III were not fully presented in the source. |
Dopamine D3 Receptor Antagonism
Metoclopramide's scaffold has been utilized to design potent and selective D3 receptor antagonists. By incorporating a flexible scaffold and various aryl carboxamides, derivatives with high affinity and selectivity for the D3 receptor over the D2 receptor have been synthesized. These compounds have potential applications in treating neuropsychiatric disorders.
Table 3: Dopamine D2 and D3 Receptor Binding Affinities and Functional Antagonism of Metoclopramide Derivatives
| Compound | R Group | D3 Ki (nM) | D2 Ki (nM) | D2/D3 Selectivity | D3 IC50 (nM) |
| 21a | 4-fluorobenzamide | 1.8 ± 0.3 | 40 ± 5 | 22 | 2.5 ± 0.4 |
| 21b | 4-chlorobenzamide | 1.2 ± 0.2 | 85 ± 10 | 71 | 1.8 ± 0.3 |
| 21c | 4-(pyridin-4-yl)benzamide | 0.8 ± 0.1 | 144 ± 15 | 180 | 1.3 ± 0.2 |
| 21d | 4-methoxybenzamide | 2.5 ± 0.4 | 110 ± 12 | 44 | 3.1 ± 0.5 |
| Data presented as mean ± SEM. |
Anticancer and Antimicrobial Activity
Experimental Protocols
General Procedure for the Synthesis of Schiff Bases from Metoclopramide[2]
-
In a 50 mL round-bottom flask, dissolve metoclopramide (0.0044 mol) in 10 mL of absolute ethanol.
-
Add an equimolar amount of the desired substituted aromatic aldehyde (0.0044 mol) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture in a water bath for 6-7 hours.
-
Evaporate the excess solvent under reduced pressure.
-
Dry the resulting product and purify by recrystallization from dioxane.
General Procedure for the Synthesis of 4-Thiazolidinone Derivatives[2]
-
To a mixture of the Schiff base derivative (0.001 mol) in ethanol, add an excess of thioglycolic acid (0.002 mol).
-
Reflux the reaction mixture for 18-20 hours.
-
Evaporate the solvent and neutralize the residue with a 5% sodium bicarbonate solution to remove excess thioglycolic acid.
-
Filter the precipitate, wash thoroughly with water, and recrystallize from chloroform.
General Procedure for the Synthesis of β-Lactam Derivatives[2]
-
To a solution of the Schiff base derivative (0.0016 mol) in 10 mL of THF, add equimolar amounts of chloroacetyl chloride (0.2 mL, 0.0016 mol) and triethylamine (0.0016 mol).
-
Reflux the mixture for 14-16 hours.
-
Further processing and purification steps would be required to isolate the final product.
General Procedure for the Synthesis of Metoclopramide Derivatives via Sandmeyer Reaction[1]
-
Diazotization: Dissolve metoclopramide hydrochloride (10 mmol) in 35 mL of water and cool in an ice bath.
-
Slowly add a cold solution of sodium nitrite (12 mmol) in 12 mL of water to the metoclopramide solution while stirring.
-
Substitution (Example for -OH derivative): Prepare a solution of copper sulfate (10 mmol) in 50 mL of water and heat to boiling. Slowly add the cold diazonium salt solution to the boiling copper sulfate solution.
-
Continue boiling for 30 minutes, then cool the mixture.
-
Extract the product with a suitable organic solvent, dry the organic layer, and evaporate the solvent to obtain the crude product.
-
Purify the product by appropriate chromatographic techniques.
DPPH Radical Scavenging Assay for Antioxidant Activity[2]
-
Prepare a stock solution of the test compound (1 mg/mL) in a suitable solvent (e.g., ethanol).
-
Prepare serial dilutions of the test compound (e.g., 25, 50, 100 ppm).
-
Prepare a solution of DPPH (0.004% w/v) in methanol.
-
In a test tube, mix 1 mL of the DPPH solution with 1 mL of each concentration of the test compound.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer.
-
Calculate the percentage of radical scavenging activity using the formula: Inhibition (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Signaling Pathways and Experimental Workflows
Known Signaling Pathways of Metoclopramide
Metoclopramide primarily exerts its effects through antagonism of dopamine D2 receptors and serotonin 5-HT3 receptors, and agonism of serotonin 5-HT4 receptors. These interactions modulate neurotransmitter release and signaling in both the central nervous system and the gastrointestinal tract.
General Experimental Workflow for Synthesis and Biological Evaluation
The development of novel metoclopramide derivatives follows a structured workflow from initial synthesis to biological characterization.
Conclusion and Future Directions
The metoclopramide scaffold remains a fertile ground for the discovery of new bioactive compounds. The existing research demonstrates the potential to develop derivatives with significant antioxidant, cholinesterase inhibitory, and selective dopamine receptor antagonist activities. While the exploration of anticancer and antimicrobial derivatives of metoclopramide is still in its nascent stages, the broader activity of the benzamide class of compounds suggests that this is a promising area for future investigation. Detailed structure-activity relationship studies, guided by quantitative biological data, will be crucial in optimizing the therapeutic potential of this versatile chemical scaffold. Further research is warranted to synthesize and evaluate a wider array of derivatives to fully unlock their therapeutic possibilities.
References
The Discovery of Novel In Vivo Metoclopramide Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoclopramide, a widely used prokinetic and antiemetic agent, undergoes extensive metabolism in vivo. While its primary metabolic pathways have been previously characterized, recent research has led to the identification of novel metabolites, expanding our understanding of its biotransformation. This technical guide provides an in-depth overview of the discovery of these novel metabolites, with a focus on the in vivo findings in humans. It includes a summary of the identified metabolites, detailed experimental protocols for their discovery, and a discussion of the analytical methods employed. Additionally, this guide explores the known signaling pathways of the parent compound, Metoclopramide, to provide context for future pharmacological studies of its metabolites.
In Vivo Metabolites of Metoclopramide
A pivotal study by Argikar and colleagues in 2010 systematically investigated the in vivo metabolism of Metoclopramide in humans, leading to the identification of five metabolites in urine, two of which were previously unreported.[1]
Summary of In Vivo Metabolites
The five metabolites of Metoclopramide identified in human urine following a single oral dose are summarized below.
| Metabolite ID | Name | Type | Novelty |
| M1 | Metoclopramide N-O-glucuronide | Phase II | Novel |
| M2 | Metoclopramide N-sulfate | Phase II | Previously Known |
| M3 | Des-ethyl Metoclopramide | Phase I | Previously Known |
| M4 | Hydroxylated Metoclopramide | Phase I | Novel |
| M5 | Oxidative deaminated Metoclopramide | Phase I | Previously Known |
Table 1: Summary of Metoclopramide metabolites identified in vivo in human urine.[1]
Quantitative Data on In Vivo Metabolites
While the foundational study by Argikar et al. (2010) identified these novel metabolites, it did not provide specific quantitative data on their urinary excretion levels as a percentage of the administered dose. The study did, however, note significant inter-individual variability in the urinary levels of the known metabolites, with a 22-fold variation for M2 (N-sulfate) and a 16-fold variation for M3 (des-ethyl) among the eight subjects studied.[1] Further quantitative studies are required to determine the precise contribution of these novel metabolic pathways to the overall elimination of Metoclopramide.
Experimental Protocols
The discovery of these novel metabolites was the result of a meticulously designed in vivo study, followed by sophisticated analytical techniques.
In Vivo Study Protocol
-
Study Population: The study was conducted in eight healthy male volunteers.[1]
-
Dosing: Each volunteer received a single oral 20-mg dose of Metoclopramide.[1]
-
Sample Collection: A complete urine collection was performed for each subject over a 24-hour period following drug administration.[1]
Sample Preparation and Analysis
-
Analytical Method: Urine samples were analyzed for the presence of Metoclopramide and its metabolites using a mass spectrometer with accurate mass measurement capability.[1] This high-resolution mass spectrometry is crucial for the identification and structural elucidation of unknown metabolites.
-
Chromatography: While the specific chromatographic conditions for the in vivo sample analysis were not detailed in the initial discovery paper, typical LC-MS/MS methods for Metoclopramide and its metabolites involve:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: Mass spectrometry with electrospray ionization (ESI) in the positive ion mode is commonly used.
-
In Vitro Corroboration
To support the in vivo findings and further elucidate the metabolic pathways, in vitro studies were conducted using human liver microsomes (HLM) and human liver cytosol. These experiments helped to characterize the roles of cytochrome P450 (CYP) enzymes, UDP-glucuronosyltransferases (UGTs), and sulfotransferases (SULTs) in the metabolism of Metoclopramide.[1] The five metabolites found in vivo were also identified in these in vitro systems.[1]
Visualizing the Metabolic Landscape
The following diagrams illustrate the metabolic pathways of Metoclopramide and the workflow for the discovery of its novel metabolites.
Signaling Pathways of Metoclopramide
Understanding the signaling pathways of the parent drug is essential for predicting the potential pharmacological activity of its metabolites. Metoclopramide's primary mechanisms of action involve the dopaminergic and serotonergic systems.
-
Dopamine D2 Receptor Antagonism: Metoclopramide is a potent antagonist of dopamine D2 receptors in the central nervous system, particularly in the chemoreceptor trigger zone (CTZ), which is a key mechanism for its antiemetic effects.
-
Serotonin 5-HT4 Receptor Agonism: It also acts as an agonist at serotonin 5-HT4 receptors in the gastrointestinal tract. This action enhances acetylcholine release from enteric neurons, leading to increased gastric motility and transit, which is beneficial in conditions like gastroparesis.
-
Serotonin 5-HT3 Receptor Antagonism: At higher concentrations, Metoclopramide can also exhibit weak antagonist activity at 5-HT3 receptors, which may contribute to its antiemetic properties.
Future Directions and Conclusion
The identification of novel in vivo metabolites of Metoclopramide, particularly the N-O-glucuronide (M1) and hydroxylated (M4) forms, represents a significant advancement in our understanding of this drug's disposition. However, several key areas warrant further investigation:
-
Quantitative Analysis: There is a critical need for studies designed to quantify the urinary and plasma concentrations of these novel metabolites to determine their contribution to the overall clearance of Metoclopramide.
-
Pharmacological Activity: The pharmacological and toxicological profiles of these novel metabolites have not been fully elucidated. It is important to assess their activity at dopamine and serotonin receptors to understand if they contribute to the therapeutic effects or adverse reactions associated with Metoclopramide.
-
Pharmacogenomics: Given the significant inter-individual variability observed in Metoclopramide metabolism, further research into the influence of genetic polymorphisms in metabolizing enzymes (e.g., UGTs and CYPs) on the formation of these novel metabolites is warranted.
References
Basic research on the prokinetic effects of Metoclopramide(1+)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the basic research concerning the prokinetic effects of Metoclopramide. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the drug's mechanisms of action, quantitative effects on gastrointestinal motility, and the experimental protocols used to evaluate these effects.
Core Mechanisms of Prokinetic Action
Metoclopramide enhances gastrointestinal (GI) motility through a dual mechanism primarily involving antagonism of dopamine D2 receptors and agonism of serotonin 5-HT4 receptors. This multifaceted action results in coordinated contractions of the upper GI tract, accelerating gastric emptying and intestinal transit.
Dopamine D2 Receptor Antagonism: Dopamine typically acts as an inhibitory neurotransmitter in the GI tract, suppressing motility. Metoclopramide blocks these D2 receptors on enteric neurons and smooth muscle cells, thereby reducing the inhibitory effects of dopamine.[1][2] This disinhibition leads to increased cholinergic activity, promoting smoother and more coordinated contractions of the stomach and intestines.[1]
Serotonin 5-HT4 Receptor Agonism: Metoclopramide also acts as an agonist at 5-HT4 receptors located on enteric neurons.[1][3] Activation of these receptors enhances the release of acetylcholine, a key excitatory neurotransmitter that stimulates muscle contractions.[1] This serotonergic activity further contributes to the acceleration of gastric emptying and intestinal transit.[1][3]
The combination of these actions results in several physiological effects that underpin Metoclopramide's prokinetic properties:
-
Increased Lower Esophageal Sphincter (LES) Tone: Metoclopramide enhances the resting pressure of the LES, which is beneficial in conditions like gastroesophageal reflux disease (GERD).[1]
-
Enhanced Gastric Motility: It increases the tone and amplitude of gastric contractions, particularly in the antrum, and relaxes the pyloric sphincter, leading to accelerated gastric emptying.[4]
-
Stimulation of Small Intestine Peristalsis: Metoclopramide promotes peristalsis in the duodenum and jejunum, facilitating the transit of contents through the small bowel.[4]
Quantitative Data on Prokinetic Effects
The prokinetic effects of Metoclopramide have been quantified in numerous studies. The following tables summarize key findings on its impact on Lower Esophageal Sphincter (LES) pressure and gastric emptying.
Table 1: Effect of Metoclopramide on Lower Esophageal Sphincter (LES) Pressure
| Species | Administration Route | Dose | Baseline LES Pressure (mmHg) | Post-Metoclopramide LES Pressure (mmHg) | Time Point of Measurement |
| Human | Oral | 10 mg | - | Significant increase | Up to 90 min |
| Dog | Oral | 0.5 mg/kg | 30.5 (median) | 37.8 (median) | 1 hour |
| Dog | Oral | 0.5 mg/kg | 30.5 (median) | 30.6 (median) | 4 hours |
| Dog | Oral | 0.5 mg/kg | 30.5 (median) | 28.5 (median) | 7 hours |
| Dog | Intravenous | - | 5.3 ± 2.7 | Significant increase | Immediate, lasting about 1 hour |
Note: "-" indicates data not specified in the cited sources.
Table 2: Effect of Metoclopramide on Gastric Emptying
| Species | Study Population | Administration Route | Dose | Measurement Method | Key Finding |
| Human | GERD patients with delayed emptying | Oral | 10 mg | Scintigraphy | Mean retention at 90 min decreased from 88.9% to 68.6% |
| Human | GERD patients with normal emptying | Oral | 10 mg | Scintigraphy | Mean retention at 90 min decreased from 54.4% to 43.6% |
| Rat | Conscious rats | - | - | - | Accelerates gastric emptying |
Note: "-" indicates data not specified in the cited sources.
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental workflows are crucial for understanding the complex mechanisms and methodologies in prokinetic drug research.
Figure 1: Metoclopramide's dual mechanism of action on enteric neurons.
Figure 2: General experimental workflow for prokinetic drug evaluation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the prokinetic effects of Metoclopramide.
In Vitro Assessment of Gut Motility: Isolated Guinea Pig Ileum
This protocol is used to evaluate the direct effects of Metoclopramide on intestinal smooth muscle contractility.
1. Tissue Preparation:
-
A male guinea pig is euthanized by a humane method.
-
The abdomen is opened, and a segment of the terminal ileum is excised and placed in a petri dish containing Krebs-Henseleit solution.
-
The longitudinal muscle with the myenteric plexus attached is carefully stripped from the underlying circular muscle.
-
A segment of the longitudinal muscle preparation (approximately 1-2 cm) is mounted vertically in an isolated organ bath.
2. Organ Bath Setup:
-
The organ bath is filled with Krebs-Henseleit solution of the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1.[5]
-
The solution is maintained at 37°C and continuously gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.[5]
-
One end of the tissue is attached to a fixed hook at the bottom of the bath, and the other end is connected to an isometric force transducer.
-
The tissue is placed under an initial tension of approximately 1 gram and allowed to equilibrate for at least 60 minutes, with the bathing solution being changed every 15 minutes.
3. Experimental Procedure:
-
Baseline Contractions: Spontaneous contractile activity is recorded.
-
Cumulative Concentration-Response Curve: Metoclopramide is added to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous concentration has reached a plateau.
-
Investigation of Mechanism: To investigate the involvement of specific receptors, the experiment can be repeated in the presence of antagonists (e.g., atropine for muscarinic receptors, tetrodotoxin for neural blockade).
4. Data Analysis:
-
The contractile responses are recorded and measured as the change in tension (in grams or millinewtons).
-
Concentration-response curves are plotted, and parameters such as the EC50 (the concentration that produces 50% of the maximal response) are calculated.
In Vivo Assessment of Lower Esophageal Sphincter (LES) Pressure: High-Resolution Manometry in Dogs
This protocol is used to measure the effect of Metoclopramide on the resting pressure of the LES in a living animal model.
1. Animal Preparation:
-
Adult Beagle dogs are fasted overnight but allowed free access to water.[6]
-
The dog is awake and held gently in a sitting position during the procedure.[6][7]
2. Manometry Catheter and Placement:
-
A high-resolution manometry catheter with multiple pressure sensors is used.[6]
-
The catheter is calibrated according to the manufacturer's instructions.
-
A topical anesthetic is applied to the dog's nostril, and the catheter is passed transnasally into the esophagus until the sensors span the LES and the proximal stomach.[6]
3. Data Acquisition:
-
After a brief acclimation period, baseline LES pressure is recorded for a set duration (e.g., 20 minutes).[6]
-
Metoclopramide (e.g., 0.5 mg/kg) or a placebo is administered orally.[6]
-
LES pressure is then recorded at specific time points post-administration (e.g., 1, 4, and 7 hours).[6]
4. Data Analysis:
-
The manometry software is used to analyze the pressure recordings.
-
The mean resting LES pressure is calculated for the baseline and each post-treatment time point.
-
Statistical analysis is performed to compare the LES pressure changes between the Metoclopramide and placebo groups.
In Vivo Assessment of Gastric Emptying: Gastric Scintigraphy in Humans
This protocol is the gold standard for quantifying the rate of gastric emptying of a solid meal.
1. Patient Preparation:
-
The patient fasts overnight (at least 8 hours).[4]
-
Medications that may affect gastric motility are discontinued for an appropriate period before the study.[7]
-
For diabetic patients, blood glucose should be monitored as hyperglycemia can delay gastric emptying.[8]
2. Radiolabeled Meal Preparation:
-
A standardized low-fat, egg-white meal is prepared.[4]
-
This typically consists of liquid egg whites (e.g., 120g) mixed with a radiotracer, usually 0.5-1.0 mCi of 99mTc-sulfur colloid, and then cooked.[4][8]
-
The cooked egg is served with two slices of white bread, jam, and a glass of water.[4]
3. Image Acquisition:
-
The patient consumes the meal within a specified timeframe (e.g., 10 minutes).[6]
-
Immediately after meal ingestion (time 0), and at subsequent time points (e.g., 1, 2, and 4 hours), images of the stomach are acquired using a gamma camera.[4]
-
Both anterior and posterior images are obtained to allow for calculation of the geometric mean, which corrects for tissue attenuation.[4]
4. Data Analysis:
-
Regions of interest (ROIs) are drawn around the stomach on each image to measure the amount of radioactivity remaining.
-
The counts are corrected for radioactive decay.
-
The percentage of the meal remaining in the stomach at each time point is calculated relative to the initial counts at time 0.[9]
-
The results are compared to established normal ranges to determine if gastric emptying is delayed, normal, or rapid.[8]
Conclusion
Metoclopramide remains a cornerstone in the pharmacological management of disorders characterized by delayed gastric emptying due to its well-defined prokinetic effects. Its dual mechanism of D2 receptor antagonism and 5-HT4 receptor agonism provides a robust stimulation of upper gastrointestinal motility. The experimental protocols detailed in this guide represent the standard methodologies for investigating and quantifying these prokinetic actions. A thorough understanding of these mechanisms and experimental approaches is essential for the continued development of novel and improved prokinetic agents.
References
- 1. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
- 2. Normal Solid Gastric Emptying Values Measured by Scintigraphy Using Asian-style Meal:A Multicenter Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. med.emory.edu [med.emory.edu]
- 5. researchgate.net [researchgate.net]
- 6. tech.snmjournals.org [tech.snmjournals.org]
- 7. medfordradiology.com [medfordradiology.com]
- 8. Gastric Emptying Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Gastric Emptying Scintigraphy: Beyond Numbers – An Observational Study to Differentiate between Various Etiologies and a Step toward Personalized Management - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Central Nervous System Effects of Metoclopramide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metoclopramide, a substituted benzamide, is a widely prescribed medication primarily for gastrointestinal disorders due to its prokinetic and antiemetic properties. However, its ability to cross the blood-brain barrier and interact with central nervous system (CNS) receptors leads to a range of neurological effects. This technical guide provides a comprehensive overview of the exploratory studies on the CNS effects of Metoclopramide, with a focus on its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols. The primary CNS effects are mediated through its antagonism of dopamine D2 receptors and its mixed activity on serotonin 5-HT3 and 5-HT4 receptors. These interactions are responsible for both its therapeutic antiemetic action and its significant adverse effects, including extrapyramidal symptoms (EPS), tardive dyskinesia, and sedation. This document aims to be a core resource for researchers and professionals involved in drug development and neuroscience by consolidating key data and methodologies for studying the central actions of Metoclopramide and similar compounds.
Core Mechanism of Action in the Central Nervous System
Metoclopramide's central effects are primarily attributed to its interaction with dopamine and serotonin receptor systems.
-
Dopamine D2 Receptor Antagonism: Metoclopramide acts as an antagonist at dopamine D2 receptors, particularly in the chemoreceptor trigger zone (CTZ) of the area postrema in the brainstem. This blockade is the principal mechanism for its antiemetic effect.[1] However, antagonism of D2 receptors in the nigrostriatal pathway is also responsible for the drug's most significant and dose-limiting side effects: extrapyramidal symptoms.[2]
-
Serotonin 5-HT3 Receptor Antagonism: At higher doses, Metoclopramide exhibits weak antagonist activity at 5-HT3 receptors, which contributes to its antiemetic properties.[3] 5-HT3 receptors are located in the CTZ and on vagal afferent nerves in the gastrointestinal tract.[4]
-
Serotonin 5-HT4 Receptor Agonism: Metoclopramide is also an agonist at 5-HT4 receptors.[3] This action is thought to contribute to its prokinetic effects by facilitating the release of acetylcholine from enteric neurons, though its direct CNS implications are less well-defined.[1]
-
Acetylcholine Release: By blocking presynaptic dopamine receptors and acting as a 5-HT4 agonist, Metoclopramide indirectly increases the release of acetylcholine, which can influence central cholinergic pathways.[1]
Quantitative Data from Exploratory Studies
The following tables summarize quantitative data from various studies investigating the CNS effects of Metoclopramide.
Table 1: Preclinical Data on Metoclopramide-Induced CNS Effects in Animal Models
| Parameter | Animal Model | Dose Range | Observed Effect | Source(s) |
| Catalepsy | Mice | 5-40 mg/kg, i.p. | Induction of catalepsy, indicating postsynaptic striatal D2 receptor blockade. | [1] |
| Stereotyped Behavior | Mice | 1.25-2.5 mg/kg, i.p. | Induction of stereotyped cage climbing, suggesting presynaptic D2 autoreceptor blockade and dopamine release. | [1] |
| Blood-Brain Barrier Penetration (AUCbrain) | Rats | N/A | Baseline brain exposure of [11C]metoclopramide was 2.4-fold higher than [11C]domperidone. | [5][6] |
| Blood-Brain Barrier Penetration (K1) | Humans | Microdose (9 ± 7 µg) & Therapeutic dose (10 mg) | No significant alteration in the distributional clearance from plasma into the brain in elderly vs. young subjects. | [7] |
| Brain Clearance (k2) | Humans | Microdose & Therapeutic dose | Significantly decreased in elderly subjects (-18% for microdose, -30% for therapeutic dose), suggesting reduced P-gp activity. | [7] |
Table 2: Clinical Data on Metoclopramide-Induced CNS Effects in Humans
| Parameter | Study Population | Dose | Observed Effect | Source(s) |
| Prolactin Secretion | Adult Men | 10 mg (oral or IV) | ~6-fold increase in serum prolactin. | [8] |
| Prolactin Secretion | Adult Men | 1, 5, 10, 20 mg (oral) | Dose-dependent increase in serum prolactin, with maximal response at 20 mg. | [9] |
| Prolactin Secretion | Pregnant Women | 10 mg IV | Up to 6.5-fold increase in plasma prolactin over basal levels. | |
| QT Interval | Healthy Male Volunteers | 10 mg IV | Steeper QT/RR slopes (0.037 ± 0.004 vs. 0.064 ± 0.012, P = 0.041) and increased QT variance (F = 6.225, P = 0.023). | [10] |
| Sedation | Patients post-arthroplasty | 1 mg/mL in PCA with tramadol | Higher incidence of sedation compared to tramadol alone (7/20 vs 1/20, P < 0.05). | [7] |
| Akathisia | Normal Male Volunteers | 10 mg and 20 mg (oral) | Occurred in subjects with peak plasma concentrations above 100 ng/ml. | [11] |
| Extrapyramidal Symptoms | General Population | 30-40 mg/day | Incidence of approximately 0.2%. | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the CNS effects of Metoclopramide.
In Vivo Assessment of Dopamine D2 Receptor Occupancy using PET
Objective: To quantify the percentage of dopamine D2 receptors in the striatum that are occupied by Metoclopramide at given doses and plasma concentrations.
Experimental Workflow:
Detailed Protocol:
-
Radioligand: [11C]raclopride, a selective D2 receptor antagonist, is typically used.
-
Subject Preparation: Healthy volunteers or patients are recruited. Two intravenous lines are placed, one for radioligand injection and another for arterial blood sampling to measure the input function (optional, depending on the kinetic model). The subject's head is immobilized within the PET scanner to minimize motion artifacts.[9][13]
-
Scanning Protocol:
-
A baseline scan is performed by injecting a bolus of [11C]raclopride and acquiring dynamic PET data for approximately 90 minutes.[8]
-
Metoclopramide is then administered (e.g., orally or intravenously).
-
After a sufficient time for the drug to reach peak plasma concentration in the brain, a second PET scan is performed following another injection of [11C]raclopride.[8]
-
-
Image Analysis:
-
PET images are reconstructed with corrections for attenuation, scatter, and random coincidences.
-
Regions of interest (ROIs) are drawn on the images, typically including the striatum (caudate and putamen) as the target region and the cerebellum as a reference region (lacking D2 receptors).
-
Time-activity curves (TACs) for each ROI are generated.
-
-
Kinetic Modeling: The binding potential (BP_ND) of [11C]raclopride in the striatum is calculated using a kinetic model, such as the Simplified Reference Tissue Model (SRTM), which uses the cerebellum TAC as an input function.[14]
-
Occupancy Calculation: D2 receptor occupancy is calculated as the percentage reduction in BP_ND after Metoclopramide administration compared to the baseline scan.
In Vivo Microdialysis for Neurotransmitter Monitoring
Objective: To measure the extracellular concentrations of dopamine, serotonin, and their metabolites in specific brain regions of freely moving animals following Metoclopramide administration.
Experimental Workflow:
Detailed Protocol:
-
Surgical Implantation:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted into the target brain region (e.g., striatum) and secured to the skull.[15]
-
Animals are allowed to recover for several days.
-
-
Microdialysis:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[16]
-
After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Metoclopramide is administered (e.g., intraperitoneally or subcutaneously).
-
Dialysate collection continues for a specified period post-injection.
-
-
Neurochemical Analysis:
-
The collected dialysate samples are analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to separate and quantify dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA).[14][17]
-
The concentrations of the analytes are calculated based on standard curves.
-
Results are typically expressed as a percentage of the baseline concentrations.
-
In Vitro Receptor Binding Assay
Objective: To determine the affinity (Ki) of Metoclopramide for dopamine D2 and serotonin 5-HT3 receptors.
Experimental Workflow:
Detailed Protocol:
-
Membrane Preparation: Crude membrane fractions are prepared from cells or tissues expressing the receptor of interest (e.g., HEK293 cells transfected with the human D2 receptor).[18]
-
Assay Components:
-
Radioligand: A specific radiolabeled ligand for the target receptor is used (e.g., [3H]spiperone for D2 receptors).
-
Competitor: Unlabeled Metoclopramide at a range of concentrations.
-
Non-specific binding control: A high concentration of a known, potent unlabeled ligand for the target receptor.
-
-
Incubation: The cell membranes, radioligand, and varying concentrations of Metoclopramide are incubated together in a buffer solution until equilibrium is reached.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed to remove any remaining unbound radioactivity.
-
Quantification: The amount of radioactivity on the filters is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the Metoclopramide concentration.
-
The IC50 (the concentration of Metoclopramide that inhibits 50% of specific radioligand binding) is determined from this curve.
-
The Ki (inhibitory constant), which represents the affinity of Metoclopramide for the receptor, is calculated from the IC50 using the Cheng-Prusoff equation.
-
Signaling Pathways
The following diagrams illustrate the primary signaling pathways in the CNS affected by Metoclopramide.
Conclusion
Metoclopramide exerts a complex array of effects on the central nervous system, primarily through its interactions with dopamine D2, and serotonin 5-HT3 and 5-HT4 receptors. While its antiemetic properties are well-established and clinically valuable, its propensity to induce significant neurological adverse effects, particularly extrapyramidal symptoms, necessitates a thorough understanding of its central mechanisms. The quantitative data and detailed experimental protocols presented in this guide offer a foundational resource for researchers and drug development professionals. Further exploratory studies, particularly those employing advanced techniques like PET and microdialysis, will continue to refine our understanding of Metoclopramide's CNS profile and aid in the development of safer and more effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metoclopramide and extrapyramidal symptoms: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metoclopramide decreases emesis but increases sedation in tramadol patient-controlled analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
- 11. Frontiers | Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride [frontiersin.org]
- 12. Kinetic analysis of central [11C]raclopride binding to D2-dopamine receptors studied by PET--a comparison to the equilibrium analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 16. benchchem.com [benchchem.com]
- 17. Metoclopramide. A review of antiemetic trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
Methodological & Application
Application Notes and Protocols for UV-Spectrophotometric Assay of Metoclopramide in Pharmaceutical Dosage Forms
Introduction
Metoclopramide is a dopamine receptor antagonist widely used as an antiemetic and prokinetic agent to treat nausea, vomiting, and gastroparesis.[1] Accurate and reliable analytical methods are crucial for the quality control of metoclopramide in its various pharmaceutical formulations, which include tablets, oral solutions, and injections.[2][3] This document provides a detailed protocol for the quantitative determination of metoclopramide using a simple, cost-effective, and rapid UV-spectrophotometric method.[4][5] The method is based on the principle that metoclopramide hydrochloride exhibits strong absorbance in the ultraviolet region, with a maximum absorbance wavelength (λmax) typically observed around 270-273 nm.[4][6] This characteristic allows for its direct quantification in pharmaceutical preparations. The validation of this method has been performed according to the International Council for Harmonisation (ICH) guidelines, ensuring its accuracy, precision, and reliability for routine analysis.[4][5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the UV-spectrophotometric assay of metoclopramide hydrochloride, compiled from various studies.
| Parameter | Reported Values | Solvent/Medium | Reference |
| Maximum Wavelength (λmax) | 270 nm | 0.1 M HCl | [4] |
| 272 nm | Methanol | ||
| 272 nm | Water | [5][7] | |
| 273 nm | Ultrapure water | [6] | |
| 310 nm | Distilled water | [8] | |
| 315 nm | Aqueous solution with DNFB | [9] | |
| Linearity Range | 5 - 30 µg/mL | 0.1 M HCl | [4] |
| 0.4 - 2.0 µg/mL | Methanol | ||
| 2 - 20 µg/mL | Water | [5] | |
| 10 - 50 µg/mL | Water | [7] | |
| 2 - 25 µg/mL | Distilled water | [8] | |
| Correlation Coefficient (R²) | 0.9998 | 0.1 M HCl | [4] |
| 0.999 | Methanol | ||
| > 0.99 | Water | [5] | |
| Accuracy (Recovery %) | 100.27% - 101.77% | 0.1 M HCl | [4] |
| 100.638 ± 0.829% | Methanol | ||
| 100.16% | Water | [5] | |
| Precision (RSD %) | Repeatability: 0.869% | 0.1 M HCl | [4] |
| Intraday: 1.17% | 0.1 M HCl | [4] | |
| Interday: 0.925% | 0.1 M HCl | [4] | |
| Limit of Detection (LOD) | 0.34 µg/mL | 0.1 M HCl | [4] |
| 0.06 µg/mL | Methanol | ||
| 1.98 µg/mL | Water | [5] | |
| 3.26 µg/mL | Water | [7] | |
| Limit of Quantification (LOQ) | 1.031 µg/mL | 0.1 M HCl | [4] |
| 0.22 µg/mL | Methanol | ||
| 2.26 µg/mL | Water | [5] | |
| 9.89 µg/mL | Water | [7] |
Experimental Protocols
Materials and Reagents
-
Metoclopramide hydrochloride reference standard
-
Metoclopramide hydrochloride pharmaceutical dosage forms (e.g., tablets, injections)
-
Hydrochloric acid (HCl), 0.1 M solution
-
Methanol, analytical grade
-
Distilled or deionized water
-
Volumetric flasks (10 mL, 25 mL, 100 mL)
-
Pipettes (various sizes)
-
Whatman filter paper
Instrumentation
-
UV-Visible Spectrophotometer (double beam) with 1 cm quartz cuvettes
-
Analytical balance
-
Sonicator
Preparation of Standard Stock Solution
-
Accurately weigh 10 mg of metoclopramide hydrochloride reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve and make up the volume to 100 mL with 0.1 M HCl to obtain a stock solution of 100 µg/mL.[4]
Preparation of Working Standard Solutions and Calibration Curve
-
From the standard stock solution (100 µg/mL), pipette appropriate aliquots into a series of 10 mL or 25 mL volumetric flasks. For example, to prepare concentrations of 5, 10, 15, 20, 25, and 30 µg/mL, transfer 1.25, 2.5, 3.75, 5.0, 6.25, and 7.5 mL of the stock solution into 25 mL volumetric flasks.[4]
-
Make up the volume in each flask with 0.1 M HCl.
-
Scan the prepared solutions in the UV-Vis spectrophotometer from 200-400 nm against a 0.1 M HCl blank to determine the maximum absorbance wavelength (λmax).[4]
-
Measure the absorbance of each working standard solution at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration (µg/mL).
Preparation of Sample Solution from Pharmaceutical Dosage Forms
For Tablets:
-
Weigh and finely powder 20 tablets to determine the average weight.
-
Accurately weigh a quantity of the powder equivalent to 25 mg of metoclopramide and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the chosen solvent (e.g., 0.1 M HCl or methanol) and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Make up the volume to 100 mL with the same solvent.
-
Filter the solution through Whatman filter paper.
-
Dilute the filtrate with the solvent to obtain a final concentration within the linearity range of the assay.
For Injections:
-
For an injection containing 10 mg/2 mL of metoclopramide hydrochloride, transfer the content of the vial into a 100 mL volumetric flask.[9]
-
Dilute to the mark with the chosen solvent to get a concentration of 100 µg/mL.
-
Further dilute this solution with the solvent to achieve a concentration within the established linearity range.
Assay Procedure
-
Prepare the sample solutions as described in section 5.
-
Measure the absorbance of the final sample solutions at the predetermined λmax using the solvent as a blank.
-
Calculate the concentration of metoclopramide in the sample using the regression equation obtained from the calibration curve.
Method Validation Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the UV-spectrophotometric assay of metoclopramide and the logical relationship of the method validation parameters as per ICH guidelines.
Caption: Experimental workflow for UV-spectrophotometric assay of Metoclopramide.
Caption: Logical relationship of method validation parameters.
References
- 1. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. reference.medscape.com [reference.medscape.com]
- 3. Metoclopramide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. usa-journals.com [usa-journals.com]
- 5. researchgate.net [researchgate.net]
- 6. A green approach for metoclopramide quantification in pharmaceutical products: new HPLC and spectrophotometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. ijrar.org [ijrar.org]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
Application Notes and Protocols for the LC-MS/MS Analysis of Metoclopramide(1+) and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of metoclopramide and its major metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
Metoclopramide is a widely used medication for treating nausea, vomiting, and gastroparesis.[1] Monitoring its concentration and that of its metabolites in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the drug development process. LC-MS/MS offers high sensitivity and selectivity for the accurate quantification of metoclopramide and its biotransformation products.
Metoclopramide is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2D6 being the major contributor, and CYP3A4 and CYP1A2 playing lesser roles.[2][3][4] The main metabolic pathways include N-dealkylation, N-oxidation, hydroxylation, and conjugation with glucuronic acid and sulfate.[5][6] The major metabolites identified in vivo include an N-O-glucuronide (M1), an N-sulfate (M2), a des-ethyl metabolite (M3), a hydroxylated metabolite (M4), and an oxidative deaminated metabolite (M5).[5]
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a common and effective method for extracting metoclopramide from plasma samples.
Materials:
-
Human plasma
-
Metoclopramide and internal standard (IS) stock solutions
-
5% Formic Acid in water
-
Methyl tert-butyl ether (MTBE)
-
Acetonitrile
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spike with the internal standard solution (e.g., Loratadine).
-
Add 50 µL of 5% formic acid to the plasma sample.
-
Add 1 mL of methyl tert-butyl ether.
-
Vortex mix for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 Acetonitrile:Water with 0.1% Formic Acid).
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
Instrumentation:
-
A typical HPLC system with a binary pump, autosampler, and column oven.
LC Parameters:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Method
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Quantitative Data
Metoclopramide and Internal Standard (IS) MRM Transitions
The following table summarizes typical MRM transitions for the quantification of metoclopramide and a commonly used internal standard.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Metoclopramide | 299.8 | 226.9 | 20 |
| Metoclopramide (Qualifier) | 299.8 | 100.1 | 35 |
| Loratadine (IS) | 383.4 | 337.2 | 25 |
Method Validation Parameters for Metoclopramide
The following data is a summary of typical validation parameters from published methods.
| Parameter | Result |
| Linearity Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Extraction Recovery | > 85% |
Analysis of Metoclopramide Metabolites
While the major metabolites of metoclopramide are known, validated MRM transitions for their routine quantification are not widely published. The following table provides theoretical precursor ions based on known metabolic transformations and potential product ions based on the fragmentation of the parent compound. These transitions require optimization in the user's laboratory.
| Metabolite | Metabolic Transformation | Theoretical Precursor Ion (Q1) m/z | Potential Product Ion (Q3) m/z |
| N-desethyl metoclopramide (M3) | N-dealkylation | 271.7 | 198.8, 155.8 |
| Hydroxylated metoclopramide (M4) | Hydroxylation | 315.8 | 242.9, 226.9 |
| Metoclopramide N-oxide | N-oxidation | 315.8 | 299.8, 226.9 |
| Metoclopramide N-O-glucuronide (M1) | Glucuronidation | 475.9 | 299.8 |
| Metoclopramide N-sulfate (M2) | Sulfation | 379.8 | 299.8 |
Visualizations
Metabolic Pathway of Metoclopramide
Caption: Metabolic pathway of Metoclopramide.
Experimental Workflow for LC-MS/MS Analysis
Caption: Experimental workflow for LC-MS/MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Identification of four new metabolic products of metoclopramide using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. Identification of novel metoclopramide metabolites in humans: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Novel Metoclopramide Metabolites in Humans: In Vitro and In Vivo Studies: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application Note: In Vitro Dissolution Testing of Metoclopramide Fast-Dissolving Tablets
Audience: Researchers, scientists, and drug development professionals in the pharmaceutical industry.
Introduction Metoclopramide is an antiemetic and gastroprokinetic agent commonly used to treat nausea, vomiting, and gastrointestinal disorders.[1][2] Fast-dissolving tablets (FDTs) are an advantageous oral dosage form for metoclopramide, as they disintegrate rapidly in the saliva without the need for water, which is beneficial for patients experiencing nausea or those with difficulty swallowing (dysphagia), such as pediatric and geriatric populations.[1][3][4]
The in vitro dissolution test is a critical quality control parameter that measures the rate and extent of drug release from the tablet.[5] For FDTs, this test is essential to ensure rapid drug release, which is a prerequisite for fast absorption and onset of action.[2][3] This document provides a detailed protocol for the dissolution testing of Metoclopramide FDTs, aligned with industry practices and regulatory expectations.
Principle The dissolution test for FDTs is designed to mimic the physiological conditions of the oral cavity and gastrointestinal tract to the extent possible in a laboratory setting. The tablet is placed in a specified dissolution medium within a standardized apparatus. The rate at which the active pharmaceutical ingredient (API), Metoclopramide, is released from the tablet matrix and dissolves in the medium is measured over a series of time points. This is typically quantified using UV-Vis spectrophotometry.[6][7]
Experimental Protocols
Recommended Materials and Equipment
-
Dissolution Apparatus: USP Apparatus 2 (Paddle Method) is highly recommended for FDTs.[3][8]
-
UV-Vis Spectrophotometer: Capable of measuring absorbance at the λmax of Metoclopramide (~273 nm).[1][9]
-
Dissolution Vessels: Standard 1000 mL vessels.
-
Paddles: Standard USP paddles.
-
Water Bath/Heater: To maintain the medium temperature at 37 ± 0.5°C.[10]
-
Analytical Balance: For weighing reference standards.
-
Volumetric Glassware: For preparation of media and standard solutions.
-
Syringes and Filters: For sample withdrawal and filtration (e.g., 0.22 μm Whatman filter paper).[6]
-
Reagents: Metoclopramide Hydrochloride reference standard, potassium phosphate monobasic, sodium hydroxide, hydrochloric acid, and purified water.
Detailed Protocol: USP Apparatus 2 (Paddle Method)
This protocol outlines a standard procedure for testing Metoclopramide FDTs.
-
Media Preparation (Simulated Salivary Fluid, pH 6.8 Phosphate Buffer):
-
Apparatus Setup:
-
Place 900 mL of the prepared dissolution medium into each vessel.[1][2]
-
Equilibrate the medium to a constant temperature of 37 ± 0.5°C.[1][9]
-
Set the paddle rotation speed. A speed of 50 RPM is commonly used, but may be adjusted (e.g., 25-75 RPM) to achieve appropriate discrimination between different formulations.[1][3][6]
-
Adjust the paddle height to 25 ± 2 mm from the bottom of the vessel.
-
-
Test Execution and Sampling:
-
Carefully drop one Metoclopramide FDT into each vessel. Start the timer immediately.
-
Due to the rapid release profile of FDTs, frequent sampling is necessary. Withdraw a 5 mL aliquot at predetermined time intervals (e.g., 2, 5, 10, 15, and 30 minutes).[1][10]
-
Immediately filter the sample through a suitable syringe filter.
-
To maintain a constant volume (sink conditions), replace the withdrawn sample volume with 5 mL of fresh, pre-warmed dissolution medium.[1][9]
-
-
Sample Analysis:
-
Prepare a standard stock solution of Metoclopramide Hydrochloride in the dissolution medium.
-
Create a series of calibration standards from the stock solution to cover the expected concentration range of the samples.
-
Measure the absorbance of the filtered samples and the standard solutions using the UV-Vis spectrophotometer at the determined λmax (approximately 272-274 nm, depending on the medium).[2][6][9]
-
-
Calculation of Drug Release:
-
Use the calibration curve generated from the standard solutions to determine the concentration of Metoclopramide in each sample.
-
Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed in previous samples and the volume replacement.
-
Data Presentation
Quantitative data from various studies are summarized below to provide a comparative overview of typical test conditions and expected outcomes.
Table 1: General Dissolution Test Parameters for Metoclopramide FDTs
| Parameter | Recommended Condition | Rationale / Reference |
| Apparatus | USP Apparatus 2 (Paddle) | Most suitable for tablets and avoids issues of particles clogging the mesh of Apparatus 1.[3][8] |
| Dissolution Medium | pH 6.8 Phosphate Buffer | Simulates salivary and intestinal fluid. Other media like 0.1 N HCl or simulated gastric fluid can also be used.[6][9][10] |
| Medium Volume | 900 mL | Standard volume providing sink conditions for most immediate-release products.[1][6] |
| Temperature | 37 ± 0.5°C | Mimics human body temperature as required by pharmacopeias.[10] |
| Paddle Speed | 50 - 75 RPM | Common range for tablets. Slower speeds may be needed to differentiate very rapid formulations.[1][2][3] |
| Sampling Times | 2, 5, 10, 15, 30 minutes | Frequent early time points are crucial to characterize the "fast-dissolving" profile.[1][10] |
| Analysis Method | UV-Vis Spectrophotometry | A simple, robust, and widely used method for quantification.[1][6] |
| Wavelength (λmax) | ~272 - 274 nm | The specific wavelength should be determined in the medium used.[2][6][9] |
Table 2: Example of In Vitro Drug Release Data from Literature
| Formulation ID (from study) | Superdisintegrant(s) Used | Time | Cumulative % Drug Release | Reference |
| F-X | Co-processed Crospovidone & Kyron T-314 | 1 min | 99.70% ± 0.29% | [6] |
| F9 (Optimized) | SSG, CCS, and Crospovidone | 12 min | 99.26% | [11] |
| F7 | HPMC and PEG | 9 min | 99.12% | [7] |
| F3 | Croscarmellose Sodium (10 mg) | Not specified | Disintegration time of 68s, indicating rapid release potential. | [2] |
Note: SSG = Sodium Starch Glycolate; CCS = Croscarmellose Sodium; HPMC = Hydroxypropyl Methylcellulose; PEG = Polyethylene Glycol.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the in vitro dissolution testing protocol for Metoclopramide FDTs.
Caption: Experimental workflow for the dissolution testing of Metoclopramide FDTs.
References
- 1. omicsonline.org [omicsonline.org]
- 2. internationaljournal.org.in [internationaljournal.org.in]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ujpronline.com [ujpronline.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Evaluation of Melt-in-Mouth Tablets of Metoclopramide Hydrochloride Using Novel Co-processed Superdisintegrants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. fda.gov [fda.gov]
- 11. Factorial Design Based Optimisation of Metoclopramide Hydrochloride Fast Dissolving Tablets | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [rjps.journalgrid.com]
Application Notes and Protocols: Studying Metoclopramide's Effects on Gastric Emptying in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for investigating the prokinetic effects of Metoclopramide on gastric emptying in a rat model. The included methodologies are based on established preclinical research practices.
Introduction
Metoclopramide is a medication used to treat nausea, vomiting, and gastroparesis.[1][2][3] It functions as a prokinetic agent, enhancing gastrointestinal motility.[4] Its mechanism of action is multifaceted, primarily involving dopamine D2 receptor antagonism, serotonin 5-HT4 receptor agonism, and 5-HT3 receptor antagonism.[1][3][4][5] By blocking D2 receptors, Metoclopramide counteracts the inhibitory effect of dopamine on gastrointestinal smooth muscles.[2][4] Its agonistic activity on 5-HT4 receptors promotes the release of acetylcholine, a neurotransmitter that stimulates muscle contractions, further accelerating gastric emptying.[1][4] These actions lead to increased lower esophageal sphincter tone, enhanced gastric antral contractions, and relaxation of the pyloric sphincter, resulting in faster gastric emptying.[3][5]
This protocol details a common method for assessing gastric emptying in rats using a non-absorbable marker, phenol red. This method allows for the quantification of the rate at which a test meal is expelled from the stomach, providing a reliable measure of Metoclopramide's efficacy.
Data Presentation
Quantitative data from the study should be summarized for clear comparison.
| Treatment Group | Dose (mg/kg, p.o.) | Test Meal Volume (ml) | Time Point (min) | Gastric Emptying (%) |
| Vehicle Control | 0 | 1.5 | 20 | Mean ± SEM |
| Metoclopramide | 1 | 1.5 | 20 | Mean ± SEM |
| Metoclopramide | 5 | 1.5 | 20 | Mean ± SEM |
| Metoclopramide | 10 | 1.5 | 20 | Mean ± SEM |
Experimental Protocols
This section details the methodology for assessing the effect of Metoclopramide on gastric emptying in rats using the phenol red method.
Materials:
-
Male Wistar rats (250-300g)
-
Metoclopramide hydrochloride
-
Phenol red
-
Glucose
-
Sodium Hydroxide (NaOH)
-
Vehicle (e.g., 0.9% saline)
-
Oral gavage needles
-
Surgical instruments for dissection
-
Spectrophotometer
-
Centrifuge
Methods:
-
Animal Preparation:
-
House rats in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Fast the rats for 12-18 hours before the experiment, with free access to water.[6]
-
-
Drug Administration:
-
Prepare Metoclopramide solutions in the chosen vehicle.
-
Administer Metoclopramide or vehicle orally (p.o.) via gavage at the desired doses (e.g., 1, 5, 10 mg/kg). A typical administration volume is 5 ml/kg.
-
Allow for a 30-60 minute absorption period before administering the test meal.
-
-
Test Meal Preparation and Administration:
-
Sample Collection:
-
At a predetermined time point after the test meal administration (e.g., 20 minutes), euthanize the rats by cervical dislocation.[6]
-
Perform a laparotomy to expose the abdominal cavity.
-
Clamp the pylorus and cardia of the stomach to prevent leakage of the contents.
-
Carefully excise the stomach.
-
-
Quantification of Gastric Emptying:
-
Rinse the exterior of the stomach with saline.
-
Homogenize the entire stomach and its contents in a known volume of 0.1 N NaOH.
-
Allow the homogenate to settle for 1 hour at room temperature.
-
Centrifuge the homogenate (e.g., at 2800 rpm for 20 minutes).[6]
-
Add an aliquot of the supernatant to 0.5 N NaOH to develop the color.[6]
-
Measure the absorbance of the phenol red in the supernatant using a spectrophotometer at 560 nm.[6]
-
To determine the total amount of phenol red administered, a separate group of rats is euthanized immediately after receiving the test meal, and their stomach contents are processed in the same manner. This serves as the 0-minute time point.
-
-
Data Analysis:
-
Calculate the amount of phenol red recovered from each stomach using a standard curve.
-
Gastric emptying is calculated using the following formula:
-
Gastric Emptying (%) = (1 - (Amount of phenol red in stomach at time X / Average amount of phenol red in stomach at time 0)) * 100
-
-
Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test for multiple group comparisons. A p-value of < 0.05 is typically considered statistically significant.
-
Mandatory Visualizations
Caption: Metoclopramide's signaling pathway in promoting gastric motility.
Caption: Workflow for the rat gastric emptying study using the phenol red method.
References
- 1. nbinno.com [nbinno.com]
- 2. droracle.ai [droracle.ai]
- 3. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 4. What is the mechanism of Metoclopramide Hydrochloride? [synapse.patsnap.com]
- 5. Metoclopramide in the treatment of diabetic gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STRUCTURAL BASES OF GASTROINTESTINAL MOTILITY CHANGES IN PARKINSON’S DISEASE: STUDY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
Application of Metoclopramide in Cell Culture Models of Gastroparesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastroparesis is a debilitating disorder characterized by delayed gastric emptying in the absence of mechanical obstruction. The development of effective therapeutic agents relies on robust preclinical models that accurately recapitulate the pathophysiology of the disease. In vitro cell culture models offer a powerful platform to investigate the cellular and molecular mechanisms underlying gastroparesis and to screen potential drug candidates. Metoclopramide, a commonly prescribed prokinetic agent, serves as a crucial tool in these models to validate their physiological relevance and to dissect its complex mechanism of action.
These application notes provide detailed protocols for utilizing Metoclopramide in cell culture models relevant to gastroparesis, including primary gastric smooth muscle cells, enteric neurons, and interstitial cells of Cajal (ICCs). The information herein is intended to guide researchers in establishing and utilizing these models for the study of gastroparesis and the development of novel prokinetic agents.
Mechanism of Action of Metoclopramide
Metoclopramide's prokinetic effects are primarily attributed to its dual action as a dopamine D2 receptor antagonist and a serotonin 5-HT4 receptor agonist.[1] Its antagonism of D2 receptors in the gastrointestinal tract enhances the response to acetylcholine, a key neurotransmitter that stimulates smooth muscle contraction.[2] Concurrently, its agonistic activity at 5-HT4 receptors on enteric neurons facilitates the release of acetylcholine, further promoting gastric motility.[1][3] Metoclopramide can also sensitize gastric smooth muscle to acetylcholine.[4]
Quantitative Data Summary
The following tables summarize the quantitative effects of Metoclopramide on key molecular targets and cellular functions relevant to gastroparesis.
Table 1: Metoclopramide Receptor Binding Affinities
| Receptor | Species | Preparation | Radioligand | Kᵢ (nM) | pKᵢ | Reference(s) |
| Dopamine D₂ | Human | Cell Membranes | [³H]spiperone | 104 - 113 | 6.95 - 6.98 | [5] |
| Serotonin 5-HT₄ | Rat | Striatal Membranes | [³H]GR-113808 | 975 - >1000 | 6.0 - 6.01 | [5] |
Table 2: Functional Effects of Metoclopramide in In Vitro Models
| Cell/Tissue Type | Species | Parameter Measured | Metoclopramide Concentration | Observed Effect | Reference(s) |
| Human Stomach Muscle Strips | Human | Muscle Contraction | 0.28 - 28 µM | Concentration-dependent increase in contraction height | [6] |
| Guinea-pig Myenteric Plexus | Guinea-pig | Acetylcholine Release | Not specified | Increased resting output of acetylcholine | [3] |
| Isolated Rat Fundus | Rat | Acetylcholine/Choline Ratio | 1 - 100 µM | Increased ratio of [³H]acetylcholine/[³H]choline release | [7] |
Signaling Pathways and Experimental Workflows
Metoclopramide Signaling Pathway in Enteric Neurons and Smooth Muscle Cells
Metoclopramide's dual action on enteric neurons and smooth muscle.
Experimental Workflow for Assessing Metoclopramide's Effect on Acetylcholine Release
Workflow for acetylcholine release assay.
Experimental Protocols
Protocol 1: Primary Culture of Gastric Smooth Muscle Cells (GSMCs)
This protocol describes the isolation and culture of primary GSMCs from rodent models, which can be adapted for human tissue. A high-glucose environment can be used to model diabetic gastroparesis.[5][8]
Materials:
-
Stomach tissue from a rodent model
-
Dulbecco's Modified Eagle Medium (DMEM) with normal (5.5 mM) or high (25 mM) glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Collagenase Type II
-
Soybean trypsin inhibitor
-
Hanks' Balanced Salt Solution (HBSS)
-
Sterile dissection tools
-
70 µm cell strainer
-
Culture flasks/plates
Procedure:
-
Euthanize the rodent according to approved protocols and sterilize the abdomen.
-
Aseptically dissect the stomach and place it in ice-cold HBSS.
-
Open the stomach along the greater curvature and remove the mucosal layer by gentle scraping.
-
Mince the remaining smooth muscle tissue into small pieces (1-2 mm³).
-
Digest the tissue in DMEM containing collagenase type II (1 mg/mL) and soybean trypsin inhibitor (0.5 mg/mL) for 60-90 minutes at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the filtrate at 300 x g for 5 minutes.
-
Resuspend the cell pellet in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. For gastroparesis models, use high-glucose (25 mM) DMEM.
-
Plate the cells onto culture flasks or plates and incubate at 37°C in a 5% CO₂ atmosphere.
-
Change the medium every 2-3 days. Cells should be ready for experiments within 7-10 days.
Protocol 2: Acetylcholine Release Assay from Cultured Enteric Neurons
This protocol outlines a method to quantify acetylcholine release from cultured myenteric neurons in response to Metoclopramide.
Materials:
-
Cultured myenteric neurons (isolated as per established protocols)
-
[³H]-Choline
-
Krebs-Ringer-HEPES buffer
-
Metoclopramide solutions of varying concentrations
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Culture myenteric neurons on appropriate plates.
-
Incubate the cultured neurons with [³H]-Choline (1 µCi/mL) in culture medium for 60 minutes at 37°C to allow for choline uptake and conversion to [³H]-acetylcholine.
-
Wash the cells three times with Krebs-Ringer-HEPES buffer to remove excess [³H]-Choline.
-
Add Krebs-Ringer-HEPES buffer containing varying concentrations of Metoclopramide to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Collect the supernatant, which contains the released [³H]-acetylcholine.
-
Lyse the cells with a suitable lysis buffer and collect the lysate, which contains the intracellular [³H]-acetylcholine.
-
Add a scintillation cocktail to both the supernatant and lysate samples.
-
Quantify the amount of [³H] in each sample using a liquid scintillation counter.
-
Calculate the percentage of acetylcholine release as: (cpm in supernatant) / (cpm in supernatant + cpm in lysate) x 100.
-
Plot the percentage of acetylcholine release against the Metoclopramide concentration to generate a dose-response curve.
Protocol 3: Intracellular Calcium Imaging in Gastric Smooth Muscle Cells
This protocol describes the measurement of intracellular calcium ([Ca²⁺]i) changes in GSMCs in response to Metoclopramide using a fluorescent calcium indicator.
Materials:
-
Cultured GSMCs on glass coverslips
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Metoclopramide solutions
-
Fluorescence microscope with an imaging system capable of ratiometric imaging (for Fura-2) or single-wavelength excitation (for Fluo-4).
Procedure:
-
Plate GSMCs on glass coverslips and allow them to adhere.
-
Prepare a loading solution of Fura-2 AM (2-5 µM) or Fluo-4 AM (2-5 µM) in HBSS containing 0.02% Pluronic F-127.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove the extracellular dye.
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS and record baseline fluorescence.
-
For Fura-2, alternately excite the cells at 340 nm and 380 nm and record the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the [Ca²⁺]i.
-
For Fluo-4, excite the cells at ~490 nm and record the emission at ~520 nm. The fluorescence intensity is proportional to the [Ca²⁺]i.
-
Introduce Metoclopramide at the desired concentration into the perfusion solution and record the changes in fluorescence.
-
Analyze the changes in fluorescence ratio or intensity over time to determine the effect of Metoclopramide on [Ca²⁺]i.
Protocol 4: Western Blotting for D₂ and 5-HT₄ Receptors
This protocol provides a general procedure for detecting the expression of dopamine D₂ and serotonin 5-HT₄ receptors in cultured cells.
Materials:
-
Cultured GSMCs, enteric neurons, or ICCs
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against D₂ and 5-HT₄ receptors
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cultured cells in RIPA buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-D₂ or anti-5-HT₄) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers utilizing Metoclopramide in cell culture models of gastroparesis. These in vitro systems are invaluable for elucidating the cellular and molecular mechanisms of this complex disorder and for the preclinical evaluation of novel therapeutic strategies. By employing these standardized methods, researchers can generate reproducible and reliable data to advance our understanding and treatment of gastroparesis.
References
- 1. mdpi.com [mdpi.com]
- 2. permm.phar.umich.edu [permm.phar.umich.edu]
- 3. The effects of metoclopramide on acetylcholine release and on smooth muscle response in the isolated guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastrointestinal effects of metoclopramide in man. In vitro experiments with human smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of AMPK on Apoptosis and Energy Metabolism of Gastric Smooth Muscle Cells in Rats with Diabetic Gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of metoclopramide and domperidone on cholinergically mediated contractions of human isolated stomach muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of metoclopramide and ranitidine on acetylcholine release from isolated rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of insulin-like growth factor-1 on endoplasmic reticulum stress and autophagy in rat gastric smooth muscle cells cultured at different glucose concentrations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of Metoclopramide(1+) as a pharmacological tool in neuroscience research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of metoclopramide as a pharmacological tool in neuroscience research. This document details its mechanism of action, relevant quantitative data, and protocols for key experimental applications.
Introduction
Metoclopramide is a substituted benzamide with a well-established dual mechanism of action, primarily acting as a dopamine D2 receptor antagonist and a serotonin 5-HT3 receptor antagonist, while also exhibiting agonist activity at 5-HT4 receptors.[1][2][3][4] This pharmacological profile makes it a valuable tool for investigating the roles of dopaminergic and serotonergic systems in various brain functions and disorders. Its ability to cross the blood-brain barrier allows for the study of central nervous system effects, although its primary clinical applications are as an antiemetic and prokinetic agent.[5][6] In neuroscience research, metoclopramide is utilized to probe dopamine-mediated behaviors, modulate serotonergic signaling, and investigate the neurobiology of nausea and vomiting.
Mechanism of Action
Metoclopramide's effects in the central nervous system are primarily mediated by its interaction with dopamine and serotonin receptors.
-
Dopamine D2 Receptor Antagonism : Metoclopramide blocks postsynaptic D2 receptors in the striatum and mesolimbic system.[7][8] This action is responsible for its extrapyramidal side effects and its ability to induce catalepsy at higher doses, making it a useful tool for studying motor control and basal ganglia function.[7][9]
-
Serotonin 5-HT3 Receptor Antagonism : By blocking 5-HT3 receptors, particularly in the chemoreceptor trigger zone (CTZ), metoclopramide exerts potent antiemetic effects.[2][10] This makes it a tool for studying the neural circuits of nausea and emesis.
-
Serotonin 5-HT4 Receptor Agonism : Metoclopramide's agonist activity at 5-HT4 receptors contributes to its prokinetic effects by enhancing acetylcholine release.[11] In the brain, this mechanism can be exploited to investigate the role of 5-HT4 receptors in cognitive processes and neuronal excitability.
Data Presentation
Table 1: Receptor Binding Affinity of Metoclopramide
| Receptor | Species | Assay Type | Value | Reference |
| Dopamine D2 | Human | IC50 | 483 nM | [2] |
| Serotonin 5-HT3 | Human | IC50 | 308 nM | [2] |
| Dopamine D2 | Rat | Ki | ~240 nM | [12] |
| Serotonin 5-HT3 | Rat | Ki | ~120 nM | [12] |
Table 2: Effective Doses of Metoclopramide in Rodent Behavioral Models
| Animal Model | Species | Route of Administration | Dose Range | Observed Effect | Reference |
| Catalepsy Induction | Mice | i.p. | 5-40 mg/kg | Induction of catalepsy | [7] |
| Apomorphine-induced Stereotypy | Rats | - | ED50: 1.5 mg/kg | Antagonism of stereotypy | [8] |
| Stereotyped Cage Climbing | Mice | i.p. | 1.25-2.5 mg/kg | Induction of stereotyped climbing | [7] |
| Sensitization to Haloperidol-induced Catalepsy | Rats | s.c. | 5-10 mg/kg | Sensitization to catalepsy | [9] |
| CNS Side Effects | Rats | - | 12.5 mg/kg | Induction of CNS-related side effects | [13] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Metoclopramide
Caption: Metoclopramide's multi-target mechanism of action.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis with metoclopramide.
Experimental Protocols
In Vivo Microdialysis for Measuring Dopamine Release
This protocol is designed to measure changes in extracellular dopamine levels in a specific brain region (e.g., the nucleus accumbens) following the administration of metoclopramide.[14][15][16]
Materials:
-
Metoclopramide hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Microdialysis probes
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system
-
Artificial cerebrospinal fluid (aCSF) for perfusion
Procedure:
-
Animal Surgery: Anesthetize the rodent and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Allow the animal to recover for at least 5-7 days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period of 1-2 hours, collect baseline dialysate samples every 20 minutes for at least one hour.
-
Metoclopramide Administration: Dissolve metoclopramide in sterile saline. Administer the desired dose (e.g., 1-10 mg/kg) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Post-Injection Sample Collection: Continue to collect dialysate samples every 20 minutes for at least 2-3 hours post-injection.
-
Sample Analysis: Analyze the collected dialysate samples for dopamine and its metabolites (DOPAC and HVA) using an HPLC-ECD system.
-
Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the baseline average.
Electrophysiology: Brain Slice Recording
This protocol outlines a general procedure for examining the effects of metoclopramide on neuronal activity in acute brain slices.[17][18]
Materials:
-
Metoclopramide hydrochloride
-
Artificial cerebrospinal fluid (aCSF) for slicing and recording
-
Vibratome or tissue chopper
-
Electrophysiology rig (microscope, micromanipulators, amplifier, digitizer)
-
Glass capillaries for pulling electrodes
-
Recording electrodes filled with intracellular solution
Procedure:
-
Slice Preparation: Anesthetize the animal and rapidly dissect the brain. Prepare acute brain slices (e.g., 300 µm thick) containing the region of interest in ice-cold, oxygenated slicing aCSF using a vibratome.
-
Slice Recovery: Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover at room temperature for at least 1 hour.
-
Recording: Transfer a single slice to the recording chamber of the electrophysiology setup, continuously perfused with oxygenated recording aCSF.
-
Baseline Recording: Obtain a whole-cell patch-clamp recording from a neuron in the target region. Record baseline synaptic activity (e.g., spontaneous or evoked postsynaptic currents) for 5-10 minutes.
-
Metoclopramide Application: Bath-apply metoclopramide at the desired concentration (e.g., 1-100 µM) by dissolving it in the recording aCSF.
-
Post-Application Recording: Record the neuronal activity for 10-20 minutes in the presence of metoclopramide.
-
Washout: Perfuse the slice with drug-free aCSF to determine the reversibility of the effects.
-
Data Analysis: Analyze changes in synaptic transmission parameters (e.g., amplitude, frequency, kinetics) before, during, and after metoclopramide application.
Behavioral Assay: Catalepsy Test
This protocol is used to assess the induction of catalepsy in rodents, a behavioral correlate of dopamine D2 receptor blockade in the striatum.[9][19][20]
Materials:
-
Metoclopramide hydrochloride
-
Sterile saline solution
-
Horizontal bar apparatus (a wooden dowel or metal bar elevated from the base)
-
Stopwatch
Procedure:
-
Habituation: Place the animals in the testing room for at least 30 minutes to acclimate before the experiment begins.
-
Drug Administration: Administer metoclopramide (e.g., 5-40 mg/kg, i.p.) or saline to the animals.
-
Testing: At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), test for catalepsy.
-
Bar Test: Gently place the animal's forepaws on the horizontal bar. Start the stopwatch and measure the time it takes for the animal to remove both paws from the bar (descent latency). A cut-off time (e.g., 180 seconds) should be set.
-
Data Analysis: Compare the descent latencies between the metoclopramide-treated and control groups at each time point.
Behavioral Assay: Conditioned Place Preference (CPP)
This protocol can be used to investigate the aversive or rewarding properties of metoclopramide or its ability to block the rewarding effects of other drugs.[1][21]
Materials:
-
Metoclopramide hydrochloride
-
Rewarding drug (e.g., morphine, cocaine)
-
Sterile saline solution
-
Conditioned place preference apparatus with at least two distinct compartments
-
Video tracking software
Procedure:
-
Pre-Conditioning Phase (Baseline Preference): On day 1, place the animal in the CPP apparatus with free access to all compartments for 15-20 minutes. Record the time spent in each compartment to establish baseline preference.
-
Conditioning Phase (4-8 days):
-
On drug-pairing days, administer the rewarding drug and confine the animal to one compartment for 30 minutes.
-
On saline-pairing days, administer saline and confine the animal to the other compartment for 30 minutes. The order of drug and saline pairings should be counterbalanced across animals.
-
To test metoclopramide's effect on the rewarding properties of another drug, administer metoclopramide prior to the rewarding drug on conditioning days.
-
-
Post-Conditioning Phase (Test Day): On the day after the last conditioning session, place the animal in the apparatus with free access to all compartments in a drug-free state. Record the time spent in each compartment for 15-20 minutes.
-
Data Analysis: Calculate the difference in time spent in the drug-paired compartment between the pre-conditioning and post-conditioning phases. A significant increase in time indicates a conditioned place preference.
Conclusion
Metoclopramide is a versatile pharmacological tool for neuroscience research, enabling the investigation of dopaminergic and serotonergic neurotransmission in a variety of experimental paradigms. Its well-characterized receptor binding profile and predictable behavioral effects in animal models make it a valuable agent for dissecting the neural circuits underlying motor control, motivation, and emesis. The protocols provided herein offer a starting point for researchers to utilize metoclopramide in their studies of the central nervous system.
References
- 1. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Metoclopramide-induced Serotonin Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metoclopramide: A Template for Drug Discovery [jscimedcentral.com]
- 6. jscimedcentral.com [jscimedcentral.com]
- 7. Dose-dependent response of central dopaminergic systems to metoclopramide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological evidence for cerebral dopamine receptor blockade by metoclopramide in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms for metoclopramide-mediated sensitization and haloperidol-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metoclopramide-induced Serotonin Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of metoclopramide and tropisetron on aldosterone secretion possibly due to agonism and antagonism at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics and central nervous system toxicity of declopramide (3-chloroprocainamide) in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Brain Slice Preparation for electrophysiology recording [protocols.io]
- 18. benchchem.com [benchchem.com]
- 19. [Methods for detecting "cataleptic states" in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Catalepsy test in rats [protocols.io]
- 21. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Titrimetric and spectrophotometric methods for Metoclopramide(1+) determination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative determination of Metoclopramide (MCP) using both titrimetric and spectrophotometric techniques. The protocols are designed for accuracy, precision, and applicability in quality control and research settings.
Titrimetric Methods for Metoclopramide Determination
Titrimetric analysis offers a cost-effective and straightforward approach for the quantification of Metoclopramide in bulk drug substances and pharmaceutical dosage forms. The primary method is based on the diazotization reaction of the primary aromatic amine group present in the Metoclopramide molecule.
Diazotization Titration Method
This method involves the reaction of Metoclopramide with sodium nitrite in an acidic medium to form a diazonium salt. The endpoint of the titration can be determined either visually using an indicator or potentiometrically.[1]
Experimental Protocol:
-
Standard Solution Preparation:
-
Prepare a standard solution of Metoclopramide with a concentration of 2 mg/mL in distilled water.[1]
-
Prepare a 6 mM sodium nitrite (NaNO₂) solution and standardize it.
-
-
Sample Preparation:
-
For Bulk Drug: Accurately weigh and dissolve a suitable amount of Metoclopramide in distilled water to achieve a concentration within the working range (1.0 - 20.0 mg).[1]
-
For Tablets: Weigh and finely powder 20 tablets. An amount of powder equivalent to a known amount of Metoclopramide is dissolved in distilled water, sonicated for 15 minutes, filtered, and diluted to a suitable concentration.
-
-
Titration Procedure:
-
Endpoint Detection:
-
Visual Endpoint: Use starch-iodide paper as an external indicator. The endpoint is reached when the titration mixture produces a distinct blue color on the starch-iodide paper.[1]
-
Potentiometric Endpoint: Use a platinum electrode and a reference electrode to monitor the potential change during the titration. The endpoint is determined from the inflection point of the titration curve.[1][2]
-
-
Calculation:
-
The amount of Metoclopramide is calculated based on the 1:1 stoichiometric reaction between Metoclopramide and sodium nitrite.[1]
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Applicable Range | 1.0 - 20.0 mg | [1] |
| Stoichiometry (MCP:NaNO₂) | 1:1 | [1] |
Spectrophotometric Methods for Metoclopramide Determination
Spectrophotometric methods are widely used for the determination of Metoclopramide due to their simplicity, sensitivity, and availability in most analytical laboratories. These methods are often based on color-forming reactions.
Method A: Diazotization and Coupling Reaction
This method involves the diazotization of the primary aromatic amine group of Metoclopramide, followed by a coupling reaction with a suitable chromogenic agent to form a colored azo dye.
Experimental Protocol (using Diphenylamine as coupling agent):
-
Reagent Preparation:
-
Metoclopramide Standard Solution: Prepare a stock solution of 100 µg/mL Metoclopramide in 10 M acetic acid. From this, prepare a working standard of 15 µg/mL by dilution with the same acid.[1]
-
Sodium Nitrite Solution: Prepare a 0.04 M solution of sodium nitrite.
-
Diphenylamine Solution: Prepare a suitable concentration of diphenylamine solution.
-
Acidic Medium: Use 5 M Hydrochloric acid.[1]
-
-
Sample Preparation:
-
For Tablets: Weigh and powder 20 tablets. An amount of powder equivalent to 5 mg of MCP is weighed into a 50 mL calibrated flask. Add 20 mL of 10 M acetic acid and shake for 20 minutes. Dilute to the mark with the same acid, mix well, and filter. The resulting solution (100 µg/mL) is then diluted to a working concentration of 15 µg/mL.[1]
-
-
Color Development and Measurement:
-
In a volumetric flask, add an aliquot of the sample solution.
-
Add hydrochloric acid and sodium nitrite solution and allow the diazotization reaction to proceed.
-
Add the diphenylamine coupling agent. A red-colored chromogen will form.[1]
-
Dilute the solution to the mark with a suitable solvent.
-
Measure the absorbance of the solution at the wavelength of maximum absorption (λmax), which is 530 nm, against a reagent blank.[1]
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Linearity Range | 0.3 - 7.5 µg/mL | [1] |
| Molar Absorptivity | 4.73 × 10⁴ L/mol·cm | [1] |
| Limit of Detection (LOD) | 0.22 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.67 µg/mL | [1] |
| λmax | 530 nm | [1] |
Method B: Schiff's Base Formation
This method is based on the condensation reaction between the primary aromatic amine group of Metoclopramide and an aldehyde to form a colored Schiff's base.[3]
Experimental Protocol (using 2-hydroxy-1-naphthaldehyde):
-
Reagent Preparation:
-
Sample Preparation:
-
Prepare sample solutions of Metoclopramide in absolute ethanol to fall within the Beer's law range.
-
-
Color Development and Measurement:
-
To a series of 5 mL volumetric flasks, add increasing volumes of the standard Metoclopramide solution.
-
Add 0.5 mL of concentrated sulfuric acid.[3]
-
Add an appropriate volume of the 2-HND reagent.
-
Dilute to the final volume with absolute ethanol.
-
Allow the reaction to stand for 15 minutes.[3]
-
Measure the absorbance of the resulting yellow-colored product at 447 nm against a reagent blank.[3]
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Linearity Range | 2 - 20 µg/mL | [3] |
| Molar Absorptivity | 1.15 x 10⁴ L/mol·cm | [3] |
| λmax | 447 nm | [3] |
Method C: Ion-Pair Complex Formation
This method relies on the formation of a colored ion-pair complex between the protonated Metoclopramide molecule and an acidic dye.
Experimental Protocol (using Eosin Y):
-
Reagent Preparation:
-
Metoclopramide Standard Solution: Prepare a stock standard solution of Metoclopramide (1 × 10⁻² M) in distilled water.
-
Eosin Y (ESN) Solution: Prepare a 3.6 × 10⁻⁴ M solution of Eosin Y.
-
Buffer Solution: Prepare a Mcilvaine's buffer with a pH of approximately 3.2.
-
-
Sample Preparation:
-
Prepare working solutions of Metoclopramide by serial dilution of the stock solution with distilled water.
-
-
Complex Formation and Measurement:
-
In a 10 mL volumetric flask, place an aliquot of the sample solution containing 1.01-10.09 µg/mL of MCP.
-
Add 2.5 mL of distilled water.
-
Add 4.0 mL of the 3.6 × 10⁻⁴ M Eosin Y solution.
-
Add 3.0 mL of Mcilvaine's buffer (pH ≈ 3.2).
-
Complete to the mark with distilled water and shake well.
-
Measure the absorbance at 543 nm against a reagent blank.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Linearity Range | 1.01 - 10.09 µg/mL | |
| Molar Absorptivity | 3.34 × 10⁴ L/mol·cm | |
| λmax | 543 nm |
Visualizations
Caption: Workflow for Titrimetric Determination of Metoclopramide.
Caption: General Workflow for Spectrophotometric Determination of Metoclopramide.
References
Introduction
Metoclopramide is a widely used pharmaceutical compound for treating nausea and vomiting. Ensuring the purity and quality of Metoclopramide Active Pharmaceutical Ingredient (API) and its finished products is critical for patient safety. This application note details a robust and validated Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of Metoclopramide and its related substances. The method is demonstrated to be specific, linear, accurate, precise, and robust, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2] This method is suitable for routine quality control analysis in pharmaceutical laboratories.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A UPLC system equipped with a photodiode array (PDA) detector is recommended for this analysis. The following chromatographic conditions have been optimized for the separation of Metoclopramide and its related substances.
-
UPLC System: ACQUITY UPLC H-Class PLUS System or equivalent[3][4][5]
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Ortho-phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A gradient program is suitable for optimal separation. A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the related substances.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 27°C
-
Injection Volume: 0.5 µL
-
Detection Wavelength: 213 nm
2. Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Metoclopramide reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration.
-
Related Substances Stock Solution: Prepare a stock solution containing known concentrations of each related substance.
-
Spiked Sample Solution: Prepare a solution of Metoclopramide API spiked with its related substances at a specified concentration (e.g., 0.05%) to be used for validation studies.[3][5]
3. Method Validation Protocol
The developed UPLC method was validated according to ICH Q2(R2) guidelines for the following parameters:[1][2][6][7]
-
Specificity: The specificity of the method was evaluated by analyzing a blank, the Metoclopramide standard, and a spiked sample containing Metoclopramide and its related substances. The method should demonstrate that there is no interference from the blank at the retention times of Metoclopramide and its related substances.
-
Linearity: The linearity of the method was assessed by analyzing a series of solutions containing Metoclopramide and each related substance at different concentrations. A calibration curve should be plotted, and the correlation coefficient (r²) should be determined.
-
Accuracy: The accuracy of the method was determined by analyzing a sample of known concentration (spiked sample) and comparing the measured value with the true value. The accuracy is typically expressed as the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): The repeatability of the method was evaluated by performing multiple injections of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): The intermediate precision was assessed by analyzing the same sample on different days, with different analysts, and on different instruments. The precision is expressed as the relative standard deviation (%RSD).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ for Metoclopramide and its related substances were determined based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.[8]
-
Robustness: The robustness of the method was evaluated by intentionally making small variations in the method parameters, such as the flow rate, column temperature, and mobile phase composition, and observing the effect on the chromatographic performance.
Data Presentation
The quantitative data from the method validation studies are summarized in the tables below.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Metoclopramide) | ≤ 2.0 | 1.1 |
| Theoretical Plates (Metoclopramide) | ≥ 2000 | > 5000 |
| %RSD of Peak Area (n=6) | ≤ 1.0% | 0.5% |
| %RSD of Retention Time (n=6) | ≤ 1.0% | 0.2% |
Table 2: Linearity Data
| Compound | Range (µg/mL) | Correlation Coefficient (r²) |
| Metoclopramide | 10 - 150 | 0.9999 |
| Related Substance A | 0.1 - 1.5 | 0.9995 |
| Related Substance B | 0.1 - 1.5 | 0.9992 |
Table 3: Accuracy and Precision Data
| Compound | Concentration Level | Accuracy (% Recovery) | Precision (%RSD) |
| Metoclopramide | 100% | 99.8% | 0.6% |
| Related Substance A | 0.05% | 101.2% | 1.2% |
| Related Substance B | 0.05% | 98.9% | 1.5% |
Table 4: LOD and LOQ Data
| Compound | LOD (µg/mL) | LOQ (µg/mL) |
| Metoclopramide | 0.05 | 0.15 |
| Related Substance A | 0.01 | 0.03 |
| Related Substance B | 0.01 | 0.04 |
Mandatory Visualization
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. waters.com [waters.com]
- 4. lcms.cz [lcms.cz]
- 5. waters.com [waters.com]
- 6. database.ich.org [database.ich.org]
- 7. qbdgroup.com [qbdgroup.com]
- 8. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for In Vivo Microdialysis of Metoclopramide in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo microdialysis is a powerful and widely utilized technique for the continuous sampling of unbound drug concentrations in the extracellular fluid (ECF) of specific tissues, including the brain.[1][2] This methodology offers invaluable insights into the pharmacokinetic (PK) and pharmacodynamic (PD) properties of centrally acting drugs by allowing for the direct measurement of the pharmacologically active drug fraction at its site of action.[3]
Metoclopramide is a dopamine D2 receptor antagonist that is used as an antiemetic and prokinetic agent.[4][5] It is known to cross the blood-brain barrier (BBB) and can cause central nervous system (CNS) side effects, such as extrapyramidal symptoms.[6][7] The transport of Metoclopramide across the BBB is, in part, regulated by the P-glycoprotein (P-gp) efflux transporter.[8][9] Understanding the brain penetration and concentration of Metoclopramide is therefore crucial for optimizing its therapeutic efficacy while minimizing adverse effects.
These application notes provide a comprehensive overview and detailed protocols for the use of in vivo microdialysis to measure Metoclopramide concentrations in the brain tissue of preclinical animal models.
Principles of In Vivo Microdialysis
In vivo microdialysis involves the stereotaxic implantation of a small, semi-permeable microdialysis probe into a specific brain region of an anesthetized or freely moving animal.[2][10] A physiological solution, known as the perfusate (e.g., artificial cerebrospinal fluid, aCSF), is continuously pumped through the probe at a low flow rate.[3] Small molecules, such as Metoclopramide, present in the brain's ECF can diffuse across the semi-permeable membrane of the probe and into the perfusate, which is then collected as a "dialysate" for subsequent analysis.[11] The concentration of the drug in the dialysate is proportional to its unbound concentration in the ECF.
Quantitative Data Summary
Table 1: Summary of Metoclopramide Brain Distribution Data from PET Imaging Studies
| Parameter | Value | Species | Condition | Reference |
| Total Volume of Distribution (VT) | 2.11 ± 0.33 mL/cm³ | Human | Baseline | [12] |
| VT with P-gp Inhibition (Cyclosporine A) | 2.72 ± 0.44 mL/cm³ (+29%) | Human | P-gp Inhibition | [12] |
| Brain-to-Plasma Efflux Rate Constant (k2) | 0.077 ± 0.012 min-1 | Human | Baseline | [6] |
| k2 in Elderly Subjects | 0.063 ± 0.010 min-1 (-18%) | Human | Elderly | [6][7] |
| Influx Rate Constant (K1) | 0.164 ± 0.026 mL/cm³/min | Human | Baseline | [6] |
| Brain-to-Plasma AUC Ratio (Baseline) | ~0.3 | Rat | Baseline | [8] |
| Brain-to-Plasma AUC Ratio (with P-gp inhibitor Tariquidar) | ~0.87 (+190%) | Rat | P-gp Inhibition | [8] |
Note: VT represents the ratio of the concentration of the drug in the tissue to that in the plasma at equilibrium. An increase in VT indicates greater brain penetration.
Experimental Protocols
Animal Model and Surgical Preparation
A common animal model for brain microdialysis is the male Sprague-Dawley rat (250-350 g).
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail) and place it in a stereotaxic frame.
-
Surgical Incision: Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Drill a small burr hole over the target brain region (e.g., striatum or prefrontal cortex) based on coordinates from a rat brain atlas (e.g., Paxinos and Watson).
-
Guide Cannula Implantation: Implant a guide cannula for the microdialysis probe to the desired depth and secure it to the skull using dental cement and skull screws.
-
Dummy Probe Insertion: Insert a dummy probe into the guide cannula to maintain its patency.
-
Recovery: Allow the animal to recover for at least 48 hours before the microdialysis experiment.
In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently remove the dummy probe and insert the microdialysis probe (e.g., with a 10-20 kDa molecular weight cut-off) through the guide cannula.
-
Perfusion: Connect the probe inlet to a syringe pump and the outlet to a refrigerated fraction collector. Perfuse the probe with sterile artificial cerebrospinal fluid (aCSF) at a constant flow rate, typically between 0.5 and 2.0 µL/min.
-
Equilibration: Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline before drug administration.
-
Metoclopramide Administration: Administer Metoclopramide via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous). A typical dose for preclinical studies might range from 1 to 10 mg/kg.
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials for the duration of the study.
-
Probe Recovery Calibration: At the end of the experiment, determine the in vivo recovery of the probe. This can be done using the retrodialysis method, where a known concentration of Metoclopramide is perfused through the probe, and the loss of the drug from the perfusate is measured.[3][13]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The concentration of Metoclopramide in the collected dialysate samples can be determined using a validated HPLC method with UV detection.
Table 2: Example HPLC Parameters for Metoclopramide Analysis
| Parameter | Specification | Reference |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) | [14][15] |
| Mobile Phase | Acetonitrile and phosphate buffer (e.g., 40:60 v/v), pH adjusted to 3.0 | [15] |
| Flow Rate | 1.0 - 2.0 mL/min | [15] |
| Injection Volume | 20 µL | [14] |
| Detection Wavelength | 275 nm | [15][16] |
| Retention Time | Approximately 2-4 minutes (will vary with specific conditions) | [14][15] |
| Limit of Quantification (LOQ) | Should be validated to be sufficiently low for dialysate concentrations (e.g., low ng/mL range) | [14] |
Standard Curve Preparation: Prepare a series of standard solutions of Metoclopramide in aCSF to construct a calibration curve for quantification.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo microdialysis of Metoclopramide.
Metoclopramide Signaling Pathway
Caption: Simplified signaling pathway of Metoclopramide.[1][4][5][17]
References
- 1. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Metoclopramide Hydrochloride? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Impaired Clearance From the Brain Increases the Brain Exposure to Metoclopramide in Elderly Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Positron Emission Tomography Imaging Reveals an Importance of Saturable Liver Uptake Transport for the Pharmacokinetics of Metoclopramide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [11C]Metoclopramide PET can detect a seizure-induced up-regulation of cerebral P-glycoprotein in epilepsy patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. amuzainc.com [amuzainc.com]
- 11. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsonline.com [ijpsonline.com]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. usa-journals.com [usa-journals.com]
- 17. droracle.ai [droracle.ai]
Troubleshooting & Optimization
Metoclopramide(1+) Stability in Aqueous Solutions: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of metoclopramide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of metoclopramide in aqueous solutions?
A1: The stability of metoclopramide in aqueous solutions is primarily influenced by exposure to light, pH, temperature, and the presence of oxidizing agents. Metoclopramide is particularly sensitive to light and will degrade upon exposure.[1] It is also unstable in strongly alkaline solutions. While stable in acidic solutions, degradation can still occur under forced conditions.[2]
Q2: What is the main degradation pathway for metoclopramide when exposed to light?
A2: Photodegradation is a significant stability issue for metoclopramide. The primary mechanism of photodegradation involves the scission of the C-Cl (carbon-chlorine) bond on the aromatic ring. This can be followed by polymerization, leading to the formation of dimeric and trimeric products.[1] Other photolytic reactions include hydroxylation of the aromatic ring and dealkylation of the amino group.[3][4]
Q3: How does pH impact the stability of metoclopramide solutions?
A3: Metoclopramide hydrochloride injection is reportedly stable over a pH range of 2 to 9. However, it is unstable in strongly alkaline solutions. Forced degradation studies show significant degradation under basic conditions.[2] Interestingly, photodegradation has been observed to be fastest at a neutral pH of 7, while highly alkaline conditions (pH 11) can slow the rate of photolysis.[3][4]
Q4: Is metoclopramide susceptible to oxidation?
A4: Yes, metoclopramide is highly susceptible to oxidative degradation. Forced degradation studies using hydrogen peroxide have shown significant degradation, indicating that it is incompatible with strong oxidizing agents.[2]
Q5: What are the typical appearances of a degraded metoclopramide solution?
A5: While a stable metoclopramide hydrochloride injection is a clear, colorless solution, degradation may not always present with a visible change. However, precipitation has been observed in undiluted metoclopramide hydrochloride (5 mg/mL) when frozen and thawed. It is crucial to rely on analytical methods like HPLC or UV spectrophotometry to confirm stability and purity rather than visual inspection alone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with aqueous solutions of metoclopramide.
Issue 1: Rapid loss of potency in a freshly prepared metoclopramide solution.
| Possible Cause | Troubleshooting Step |
| Photodegradation | Metoclopramide is photosensitive.[1] Ensure all solutions are prepared and stored in amber-colored vials or protected from light using aluminum foil. Conduct experiments under minimal light conditions where possible. |
| Incorrect pH | Verify the pH of your aqueous solution. Metoclopramide is unstable in strongly alkaline conditions. Adjust the pH to a more neutral or slightly acidic range if your protocol allows. |
| Contamination with Oxidizing Agents | Review all reagents and solvents for potential oxidizing contaminants. Ensure high-purity water (e.g., deionized or HPLC-grade) is used. |
Issue 2: Appearance of unknown peaks in HPLC chromatogram during stability analysis.
| Possible Cause | Troubleshooting Step |
| Forced Degradation | If the experiment involves stress conditions (e.g., heat, acid/base exposure, light), these peaks are likely degradation products. The main photodegradation mechanism is the scission of the chlorine atom, which can lead to various byproducts.[1] |
| Interaction with Excipients | If the formulation contains excipients, these new peaks could be due to drug-excipient interactions. Conduct compatibility studies with individual excipients to identify the source of the interaction. Studies have shown metoclopramide to be generally compatible with excipients like HPMC, povidone, lactose, and starch in solid dosage forms, but aqueous environments can alter these interactions.[3] |
| Polymerization | Under photolytic stress, metoclopramide can form dimers and trimers.[1] Consider using mass spectrometry (LC-MS) to identify the molecular weights of the unknown peaks and confirm if they correspond to polymeric species. |
Issue 3: Inconsistent results in stability studies.
| Possible Cause | Troubleshooting Step |
| Variable Light Exposure | Ensure that all samples, including controls, are subjected to identical and controlled lighting conditions throughout the experiment. |
| Temperature Fluctuations | Use a calibrated, temperature-controlled environment (e.g., oven, water bath) for thermal stability studies.[2] Monitor and record the temperature throughout the experiment. |
| Inconsistent Analytical Method | Validate your analytical method (e.g., HPLC, UV spectrophotometry) for stability-indicating properties. Ensure it can separate the intact drug from its degradation products.[5][6] Check for system suitability before each run. |
Quantitative Data Summary
The following tables summarize the degradation of metoclopramide under various forced degradation conditions as reported in the literature.
Table 1: Summary of Metoclopramide Degradation under Forced Stress Conditions
| Stress Condition | Reagent/Details | Duration | Temperature | % Degradation | Reference |
| Acidic | 0.1 M HCl | 4 hours | Not specified | 11.20% | [2] |
| Alkaline | 0.1 M NaOH | 4 hours | Not specified | 15.30% | [2] |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | 24.30% | [2] |
| Oxidative | 6% H₂O₂ | 24 hours | Room Temp | 35.80% | [2] |
| Thermal | Dry Heat | 4 hours | 60°C | 18.20% | [2] |
| Photolytic | UV Irradiation (254 nm) | 15 minutes | Not specified | 15% | [1] |
| Photolytic | UV Irradiation (254 nm) | 60 minutes | Not specified | Linear decrease (First-order kinetics) | [1] |
Experimental Protocols
1. Protocol for Forced Degradation Study
This protocol outlines a general procedure for subjecting an aqueous solution of metoclopramide to various stress conditions to assess its stability.
-
Objective: To generate potential degradation products and evaluate the stability of metoclopramide under stress conditions.
-
Materials:
-
Metoclopramide HCl standard
-
Deionized water
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% and 6% solutions
-
Amber-colored volumetric flasks and vials
-
Calibrated oven, UV chamber, and water bath
-
Validated stability-indicating analytical method (e.g., HPLC)
-
-
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of metoclopramide HCl in deionized water at a concentration of 1 mg/mL.[2]
-
Acid Hydrolysis: Mix equal parts of the stock solution with 0.1 M HCl. Keep the solution for a specified duration (e.g., 4 hours) at a controlled temperature. Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Mix equal parts of the stock solution with 0.1 M NaOH. Keep the solution for a specified duration (e.g., 4 hours) at a controlled temperature. Neutralize the solution before analysis.[2]
-
Oxidative Degradation: Mix the stock solution with a 3% or 6% H₂O₂ solution. Store in an amber-colored vial at room temperature for 24 hours.[2]
-
Thermal Degradation: Transfer the stock solution to a vial and place it in a calibrated oven at a set temperature (e.g., 60°C) for a specified duration (e.g., 4 hours).[2]
-
Photolytic Degradation: Expose the stock solution in a transparent vial to UV light (e.g., 254 nm) in a photostability chamber for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control solution, using a validated stability-indicating method to determine the percentage of remaining active ingredient and to observe the formation of degradation products.
-
2. Stability-Indicating RP-HPLC Method
This protocol describes a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of metoclopramide in the presence of its degradation products.[5][7]
-
Objective: To separate and quantify metoclopramide from its degradation products.
-
Instrumentation: HPLC system with UV detector, C18 column.
-
Chromatographic Conditions:
-
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of metoclopramide in the mobile phase within a linear range (e.g., 0.5–18 µg/mL).[5]
-
Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to fall within the concentration range of the calibration curve.
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the prepared samples.
-
Quantification: Determine the peak area of metoclopramide in the sample chromatograms and calculate the concentration using the calibration curve. The specificity of the method is confirmed if the degradation product peaks are well-resolved from the parent drug peak.
-
Visualizations
Caption: Primary degradation pathways of metoclopramide.
Caption: Workflow for metoclopramide stability testing.
Caption: Troubleshooting unexpected metoclopramide degradation.
References
- 1. A Novel Lactose/MCC/L-HPC Triple-Based Co-Processed Excipients with Improved Tableting Performance Designed for Metoclopramide Orally Disintegrating Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Zero-order release profile of metoclopramide hydrochloride sublingual tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metoclopramide (Reglan) Interactions With Drugs, Alcohol - GoodRx [goodrx.com]
- 5. Taking metoclopramide with other medicines and herbal supplements - NHS [nhs.uk]
- 6. DailyMed - METOCLOPRAMIDE- metoclopramide tablet [dailymed.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Photodegradation of Metoclopramide (MCP)
This technical support center is a resource for researchers, scientists, and drug development professionals investigating the photodegradation of Metoclopramide (MCP) and its byproducts. Here, you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Metoclopramide and why is its photodegradation a concern?
A1: Metoclopramide (4-amino-5-chloro-N-(2-(diethylamino)-ethyl)-2-methoxybenzamide) is a widely used antiemetic and prokinetic drug.[1] Its known photosensitivity raises concerns about its stability during storage and the potential environmental fate of the parent compound and its byproducts when exposed to sunlight.[1][2] The United States Pharmacopeia (USP) monograph specifies that Metoclopramide hydrochloride should be protected from light.[3]
Q2: What are the primary mechanisms of Metoclopramide photodegradation?
A2: The primary photodegradation mechanisms of Metoclopramide involve the hydroxylation of the aromatic ring and the dealkylation of the amino group.[2][4] Another significant degradation pathway is the scission of the chlorine atom, which can be followed by the polymerization of the resulting molecules, leading to the formation of dimeric and trimeric byproducts.[3]
Q3: What are the main photodegradation byproducts of Metoclopramide?
A3: Upon exposure to UV light, Metoclopramide degrades into several byproducts. Liquid chromatography-mass spectrometry (LC-MS) has been instrumental in identifying these compounds.[1][3] While a complete list is extensive, key byproducts include hydroxylated and dealkylated derivatives, as well as larger molecules formed through polymerization.[1][3] As many as 18 different photolysis products have been tentatively identified in some studies.[3]
Q4: What is the kinetic profile of Metoclopramide's photodegradation?
A4: The photodegradation of Metoclopramide generally follows pseudo-first-order kinetics, particularly in the initial stages of the reaction.[1][3][4] This indicates that the rate of degradation is proportional to the concentration of Metoclopramide.
Q5: How does pH affect the photodegradation rate of Metoclopramide?
A5: The pH of the aqueous solution significantly influences the rate of Metoclopramide photodegradation. The degradation is fastest at a neutral pH of 7.[2][4] In contrast, highly alkaline conditions, such as a pH of 11, tend to slow down the photolysis process.[2][4]
Q6: What is the effect of common water constituents on Metoclopramide's photodegradation?
A6: Various organic and inorganic substances commonly found in natural water can inhibit the photodegradation of Metoclopramide.[2][4] These include nitrate ions (NO₃⁻), iron(III) ions (Fe(III)), humic acid (HA), chloride (Cl⁻), bromide (Br⁻), bicarbonate (HCO₃⁻), and sulfate (SO₄²⁻).[2][4] This inhibition is primarily due to these substances absorbing light, thereby reducing the amount of light available to degrade the Metoclopramide molecules.[2][4]
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible degradation rates in my experiments.
-
Possible Cause: Fluctuations in the intensity of the light source.
-
Solution: Ensure a stable power supply for your photoreactor. Periodically check the output of your lamps with a radiometer to ensure consistent irradiation.
-
-
Possible Cause: Variations in the pH of the sample solutions.
-
Possible Cause: Temperature fluctuations in the experimental setup.
-
Solution: Use a temperature-controlled photoreactor or a water bath to maintain a constant temperature during the experiment.[1]
-
-
Possible Cause: Inconsistent sample preparation.
-
Solution: Ensure that stock solutions are properly mixed and that all dilutions are accurate. Use calibrated pipettes and volumetric flasks.
-
Issue 2: The observed degradation of Metoclopramide is significantly slower than expected.
-
Possible Cause: The presence of inhibitory substances in the water used for sample preparation.
-
Possible Cause: The wavelength of the light source is not optimal for Metoclopramide degradation.
-
Solution: Metoclopramide's maximal absorption is near 254 nm.[1] Using a light source that emits at or near this wavelength will result in more efficient degradation.
-
-
Possible Cause: The concentration of Metoclopramide is too high.
-
Solution: At very high concentrations, the solution can become opaque to the irradiating light, leading to a "self-screening" effect where molecules in the bulk of the solution are shielded from the light. Reducing the initial concentration of Metoclopramide can increase the degradation rate.[5]
-
Issue 3: Poor separation or identification of photodegradation byproducts using HPLC-MS.
-
Possible Cause: Co-elution of multiple byproducts.
-
Solution: Optimize the HPLC gradient to improve the separation of peaks. Experiment with different mobile phase compositions and gradient slopes. It has been noted that a single chromatographic peak can sometimes contain multiple degradation products.[1]
-
-
Possible Cause: Inappropriate mobile phase or column.
-
Possible Cause: Insufficient fragmentation in the mass spectrometer for structural elucidation.
-
Solution: Adjust the collision energy in your MS/MS experiments to achieve optimal fragmentation patterns for identifying the structures of the byproducts.
-
Issue 4: The concentration of byproducts decreases over longer irradiation times.
-
Possible Cause: Secondary photolysis of the initial byproducts.
-
Solution: This is an expected phenomenon. The initial degradation products can themselves be photosensitive and degrade into smaller, secondary byproducts.[1] To study the primary byproducts, focus on shorter irradiation times.
-
Data Presentation
Table 1: Photodegradation of Metoclopramide Over Time
| Irradiation Time (minutes) | Metoclopramide Degraded (%) |
| 15 | 15 |
| 180 | 64 |
Data extracted from a study using 254 nm UV irradiation.[1]
Table 2: Influence of pH on Metoclopramide Photodegradation
| pH | Relative Degradation Rate | Quantum Yield (Φ x 10⁻⁴) |
| 7 | Fastest | 43.55 |
| 11 | Slower | Not specified |
Data from studies on direct and indirect photolysis.[2][4]
Experimental Protocols
Protocol 1: General Procedure for Photodegradation Study of Metoclopramide
-
Sample Preparation:
-
Prepare a stock solution of Metoclopramide hydrochloride (e.g., 1 mg/mL) in deionized water.[1]
-
For the experiment, dilute the stock solution to the desired concentration (e.g., 50 mg/L) in a suitable buffer (e.g., phosphate buffer for pH 7).[5]
-
Transfer a fixed volume (e.g., 3 mL) of the sample solution into quartz cells.[1]
-
To study the effect of dissolved oxygen, solutions can be deoxygenated by bubbling with an inert gas like argon.[1]
-
-
Irradiation:
-
Place the quartz cells in a photochemical reactor equipped with UV lamps (e.g., 254 nm).[1]
-
Expose the samples to UV irradiation for predetermined time intervals (e.g., 15, 30, 60, 180 minutes).[1]
-
Prepare control samples by keeping them in the dark (e.g., wrapped in aluminum foil) for the same duration to account for any non-photolytic degradation.[1]
-
Maintain a constant temperature during the experiment using a cooling system or water bath.[1]
-
-
Sample Analysis:
-
After irradiation, immediately protect the samples from further light exposure.[1]
-
Analyze the concentration of remaining Metoclopramide and the formation of byproducts using a validated analytical method, such as HPLC-UV or LC-MS.[1]
-
For HPLC-UV analysis, a common setup includes a C18 column with a mobile phase of ethanol and formic acid solution (e.g., 30:70 v/v) and detection at 273 nm.[6]
-
Protocol 2: Forced Degradation Study for Byproduct Identification
-
Stress Conditions:
-
Prepare solutions of Metoclopramide at a higher concentration (e.g., 1 mg/mL).[7]
-
Subject the solutions to various stress conditions, including:
-
-
Analysis:
Mandatory Visualizations
Caption: Primary photodegradation pathways of Metoclopramide.
Caption: General workflow for a Metoclopramide photodegradation experiment.
Caption: Troubleshooting decision tree for inconsistent degradation results.
References
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation, toxicity and density functional theory study of pharmaceutical metoclopramide and its photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A green approach for metoclopramide quantification in pharmaceutical products: new HPLC and spectrophotometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
Overcoming formulation challenges of Metoclopramide(1+) for oral delivery
Welcome to the technical support center for the oral formulation of Metoclopramide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary physicochemical challenges associated with the oral formulation of Metoclopramide?
A1: The primary challenges stem from the properties of the Metoclopramide base. It is a weakly basic drug (pKa 9.47) with low aqueous solubility (0.2 mg/mL at 25°C) and a high partition coefficient (log P = 2.66), which can lead to formulation difficulties.[1][2][3] While its hydrochloride salt is freely soluble in water, the base form presents hurdles like slow dissolution rates and pH-dependent solubility.[1][4] Additionally, Metoclopramide undergoes significant first-pass metabolism, which can reduce its systemic bioavailability to as low as 30% in some individuals, creating high inter-patient variability.[5][6] The drug is also known for its intensely bitter taste, which is a major concern for patient compliance, particularly in liquid and orally disintegrating formulations.[7][8][9]
Q2: What is the significance of Metoclopramide's pKa in oral formulation?
A2: Metoclopramide's pKa of 9.47 is critical because it dictates its ionization state and, consequently, its solubility in different segments of the gastrointestinal tract (GIT).[1][2] As a weak base, it will be ionized and more soluble in the acidic environment of the stomach (pH 1-3). However, as it transitions to the more neutral pH of the small intestine (pH 6-7.5), it can convert to its less soluble, un-ionized form, potentially leading to precipitation and reduced absorption.[1] This pH-dependent solubility must be a key consideration during the development of any oral dosage form.
Q3: What are the main strategies to improve the bioavailability of Metoclopramide?
A3: The main strategies focus on overcoming its solubility limitations and extensive first-pass metabolism. Key approaches include:
-
Solubility Enhancement: Techniques like solid dispersion, where the drug is dispersed in a hydrophilic carrier matrix (e.g., PVP K30, HPβCD), can improve the dissolution rate.[2][3][5][10] This is achieved by reducing particle size, improving wettability, and converting the drug to an amorphous state.[5]
-
Controlled/Sustained Release: Formulating Metoclopramide into a sustained-release dosage form can help bypass the rapid absorption phase that contributes to high first-pass metabolism.[11] It also addresses the drug's short biological half-life (around 3-5 hours), reducing dosing frequency and potential side effects.[11]
-
Gastroretentive Systems: These systems are designed to prolong the residence time of the dosage form in the stomach, where Metoclopramide is more soluble, potentially leading to more complete absorption.[12]
Q4: How can the bitter taste of Metoclopramide be effectively masked?
A4: Taste masking is crucial for patient-centric formulations like orally disintegrating tablets (ODTs) or pediatric solutions. Common methods include:
-
Polymer Complexation: Using polymers like Eudragit E-100 or Eudragit EPO to form a complex with the drug, preventing it from interacting with taste buds.[9][13][14] This is often achieved through methods like extrusion-precipitation.[9]
-
Melt Granulation: This technique involves complexing Metoclopramide with substances like glycerol monostearate.[7][8] The drug is mixed with the molten binder, and the resulting granules effectively mask the taste.[7][8]
-
Use of Sweeteners and Flavors: Incorporating sweeteners (e.g., aspartame, saccharin) and flavors (e.g., orange) is a straightforward approach, often used in combination with other taste-masking technologies.[4]
Data Presentation
Table 1: Physicochemical Properties of Metoclopramide and its Hydrochloride Salt
| Property | Metoclopramide Base | Metoclopramide Hydrochloride | Reference(s) |
| Chemical Name | 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide monohydrochloride monohydrate | [2][4] |
| Molecular Formula | C14H22ClN3O2 | C14H22ClN3O2•HCl•H2O | [4] |
| Molecular Weight | 299.8 g/mol | 354.3 g/mol | [4][15] |
| pKa | 9.47 (Weakly Basic) | - | [1][2] |
| log P | 2.66 | - | [2][3] |
| Aqueous Solubility | Poorly water-soluble (0.2 mg/mL at 25°C) | Freely soluble in water | [2][4] |
| Appearance | - | White crystalline, odorless substance | [4] |
| Stability | Photosensitive | Photosensitive, stable in solutions at pH 2-9 | [15] |
Table 2: Summary of Solid Dispersion Formulations for Solubility Enhancement
| Carrier Polymer | Drug:Carrier Ratio (w/w) | Preparation Method | Key Finding | Reference(s) |
| PVP K30 | 1:1, 1:2, 1:3, 1:5 | Solvent Evaporation | Showed the highest cumulative % dissolution in deionized water compared to other carriers. | [10] |
| HPβCD | 1:1, 1:2, 1:3, 1:5 | Solvent Evaporation | Effective in enhancing solubility, with binding constants (Ka) of 56-81 M-1. | [2][3] |
| Poloxamer-188 (PLX-188) | 1:1, 1:2, 1:3, 1:5 | Solvent Evaporation | Demonstrated superior dissolution enhancement in pH 7.4 buffer. | [10] |
Troubleshooting Guides
Issue 1: Low and Variable Dissolution Results in a Controlled-Release Matrix Tablet
-
Q: My Metoclopramide HCl matrix tablets show inconsistent and incomplete drug release over 8 hours. What could be the cause?
-
A: This issue often points to problems with the matrix former or the formulation process.
-
Polymer Viscosity and Concentration: The viscosity grade and concentration of the rate-controlling polymer (e.g., HPMC) are critical. Too high a viscosity or concentration can lead to an overly dense gel layer that impedes drug diffusion. Conversely, too low a concentration may result in dose dumping.[16]
-
Excipient Interactions: Insoluble excipients like dicalcium phosphate can retard drug release. Ensure compatibility and appropriate ratios of soluble to insoluble fillers.
-
Tablet Hardness: Excessive compression force can decrease tablet porosity, reducing water penetration and slowing drug release. Check if the tablet hardness is within the optimal range (e.g., 5-7 kg/cm ²).[11]
-
pH-Dependent Gelling: The gelling properties of some polymers can change with pH. Metoclopramide release is often faster in the initial acidic phase (first 2 hours) because the polymer may be less viscous at low pH.[11] The subsequent slowdown at pH 6.8 is expected, but it should not lead to incomplete release.[11]
-
-
-
Q: How can I systematically troubleshoot this dissolution problem?
-
A: Follow a systematic approach:
-
Verify Analytical Method: Ensure the HPLC or UV-Vis method is validated and that there are no issues with drug solubility in the dissolution medium.
-
Characterize Raw Materials: Confirm the viscosity and particle size of the polymer lot being used.
-
Optimize Formulation: Prepare batches systematically varying one parameter at a time, such as polymer concentration, filler type, or tablet hardness.
-
Evaluate Release Kinetics: Fit the dissolution data to various kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism (diffusion, erosion, or a combination).[16]
-
-
Issue 2: Failure to Achieve Effective Taste Masking in an Orally Disintegrating Tablet (ODT)
-
Q: My taste-masked Metoclopramide granules, prepared by polymer complexation, still have a noticeable bitter taste. Why is this happening?
-
A: Ineffective taste masking can result from several factors:
-
Incorrect Drug-to-Polymer Ratio: The ratio is crucial for complete complexation. Ratios of 1:2 or higher (drug:polymer) are often needed for effective masking with polymers like Eudragit EPO.[9] A ratio that is too low will leave uncomplexed drug on the surface.
-
Incomplete Complexation: The manufacturing process (e.g., extrusion, solvent evaporation) may not be optimized. Ensure adequate mixing and processing time to allow for the formation of a stable complex.
-
Surface Drug: Some drug may be adsorbed onto the surface of the granules rather than being fully entrapped within the complex.
-
Leaching in Saliva: The complex may not be stable in the pH of saliva (around 6.8), leading to premature drug release. The chosen polymer should be insoluble at this pH.[13]
-
-
-
Q: What experiments can I run to solve this taste-masking issue?
-
A:
-
Vary Drug:Polymer Ratio: Formulate several batches with increasing polymer ratios (e.g., 1:1, 1:2, 1:3) and evaluate the taste of each.[7][8]
-
In Vitro Taste Assessment: Perform a dissolution test in a small volume of simulated salivary fluid (pH 6.8) for a short duration (e.g., 60 seconds).[9] The amount of drug released correlates with the perceived bitterness.
-
Characterize the Complex: Use techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of a complex and the absence of a simple physical mixture.[7]
-
Optimize the ODT Formulation: Ensure that the compression force used to make the final tablet is not so high that it fractures the taste-masked granules, exposing the drug.
-
-
Experimental Protocols
Protocol 1: Preparation of Metoclopramide Solid Dispersion by Solvent Evaporation
-
Objective: To enhance the dissolution rate of Metoclopramide base by preparing a solid dispersion with PVP K30.
-
Materials: Metoclopramide base, Polyvinylpyrrolidone (PVP K30), Dichloromethane, Ethanol.
-
Methodology:
-
Accurately weigh Metoclopramide base and PVP K30 in a desired ratio (e.g., 1:3 w/w).
-
Dissolve both components in a suitable solvent system, such as a 1:1 v/v mixture of dichloromethane and ethanol, in a beaker with magnetic stirring until a clear solution is obtained.[3]
-
Transfer the solution to a wide petri dish to maximize the surface area for evaporation.
-
Allow the solvent to evaporate slowly at room temperature (25°C) in a fume hood for 24 hours.[3]
-
For complete solvent removal, place the resulting solid film in a vacuum oven at 40°C until a constant weight is achieved.
-
Scrape the dried solid dispersion from the dish and pulverize it gently using a mortar and pestle.
-
Pass the resulting powder through a sieve (e.g., #60 mesh) to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further evaluation (e.g., dissolution testing, DSC).
-
Protocol 2: In Vitro Dissolution Testing for Controlled-Release Metoclopramide Tablets
-
Objective: To assess the drug release profile of a controlled-release Metoclopramide HCl tablet over 8 hours, simulating transit through the GIT.
-
Apparatus: USP Dissolution Apparatus 1 (Baskets).
-
Methodology:
-
Apparatus Setup: Set the rotation speed to 50 RPM and maintain the temperature of the dissolution medium at 37 ± 0.5°C.[11][17]
-
Acid Stage (0-2 hours):
-
Buffer Stage (2-8 hours):
-
Sample Analysis:
-
Filter each sample through a 0.45 µm syringe filter.
-
Analyze the concentration of Metoclopramide in each sample using a validated UV-Vis spectrophotometer (at ~309 nm) or HPLC method.[11][17]
-
Calculate the cumulative percentage of drug released at each time point, correcting for the volumes withdrawn.
-
-
Protocol 3: Quantification of Metoclopramide by RP-HPLC
-
Objective: To determine the concentration of Metoclopramide in a pharmaceutical formulation.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chromatographic Conditions:
-
Procedure:
-
Standard Preparation: Prepare a stock solution of Metoclopramide HCl reference standard (e.g., 100 µg/mL) in the mobile phase.[19] Create a series of calibration standards (e.g., 0.5 - 10 µg/mL) by diluting the stock solution.
-
Sample Preparation:
-
For tablets, weigh and finely powder a set number of tablets. Accurately weigh a portion of the powder equivalent to a single dose and dissolve it in the mobile phase. Use sonication to ensure complete dissolution.[19]
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of Metoclopramide in the sample by interpolating its peak area from the calibration curve.
-
Visualizations
Caption: Workflow for selecting a formulation strategy based on the target challenge.
Caption: Troubleshooting workflow for poor dissolution of controlled-release tablets.
Caption: Mechanism of taste masking via polymer complexation.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rapidly disintegrating tablets containing taste masked metoclopramide hydrochloride prepared by extrusion-precipitation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. Preparation and comparative evaluation of sustained release metoclopramide hydrochloride matrix tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation of metoclopramide HCl gastroretentive film and in vitro- in silico prediction using Gastroplus® PBPK software - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijrpb.com [ijrpb.com]
- 14. researchgate.net [researchgate.net]
- 15. Metoclopramide | C14H22ClN3O2 | CID 4168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. tandfonline.com [tandfonline.com]
- 18. benthamdirect.com [benthamdirect.com]
- 19. jneonatalsurg.com [jneonatalsurg.com]
- 20. tandfonline.com [tandfonline.com]
Optimization of Metoclopramide(1+) dosage for in vivo animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Metoclopramide(1+) in in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Metoclopramide?
Metoclopramide primarily acts as a dopamine D2 receptor antagonist and a serotonin 5-HT4 receptor agonist.[1][2][3] It also exhibits some 5-HT3 receptor antagonism.[1] Its prokinetic effects in the gastrointestinal (GI) tract are mediated by blocking inhibitory dopamine receptors and stimulating excitatory serotonin receptors, which increases acetylcholine release and enhances GI motility.[2][3] Its antiemetic effects are due to the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain.[2][4]
Q2: What are the common starting doses for Metoclopramide in rodent studies?
Starting doses can vary significantly based on the research question. For antiemetic studies in rats, doses around 2 mg/kg have been used to counteract cisplatin-induced emesis.[5] In mice, doses of 1.25 to 2.5 mg/kg (i.p.) have been shown to induce stereotyped behavior, indicating central nervous system activity, while higher doses (5 to 40 mg/kg, i.p.) can induce catalepsy.[6] For studies on GI motility in rats, a dose as low as 2.5 mg/kg has been shown to increase spike activity in the small intestine.[7] It is crucial to perform a dose-response study for your specific model and endpoint.
Q3: What are the expected pharmacokinetic properties of Metoclopramide in rats?
In rats, Metoclopramide exhibits dose-dependent kinetics, meaning that as the dose increases, the plasma clearance decreases and the area under the curve (AUC) increases disproportionately.[8] The elimination half-life in rats with normal renal function is approximately 58 ± 7 minutes.[8] It is well-absorbed orally and penetrates the central nervous system.[9]
Q4: What are the potential adverse effects of Metoclopramide in animals?
The most common side effects are related to its ability to cross the blood-brain barrier.[10] These include sedation, restlessness, hyperactivity, or frenzied behavior.[11][12][13] At higher doses, extrapyramidal effects such as twitching, spasms, or catalepsy can occur.[4][6][9] In animals predisposed to seizures, Metoclopramide may lower the seizure threshold.[9][10]
Troubleshooting Guide
Issue 1: I am observing significant sedation or hyperactivity in my study animals.
-
Question: My animals are showing excessive sedation or, conversely, hyperactivity and restlessness after Metoclopramide administration. What should I do?
-
Answer: These are known central nervous system side effects of Metoclopramide.[10][11]
-
Lower the dose: The most straightforward approach is to reduce the administered dose. A dose-response study is highly recommended to find a dose that provides the desired therapeutic effect with minimal side effects.
-
Change the route of administration: Intravenous or intraperitoneal injections can lead to rapid, high peak plasma concentrations. Consider subcutaneous or oral administration for a slower absorption and potentially milder side effects.
-
Consider a different compound: If dose reduction is not feasible, you might consider an alternative D2 antagonist like domperidone, which does not readily cross the blood-brain barrier and thus has fewer central nervous system side effects.[3][4]
-
Issue 2: The expected prokinetic (gastrointestinal motility) effect is not being observed.
-
Question: I am not seeing a significant increase in gastric emptying or intestinal transit in my animal model. Why might this be?
-
Answer: Several factors could be at play:
-
Insufficient Dose: The dose may be too low for your specific animal model and experimental conditions. The minimal effective dose can differ between the stomach and the small intestine.[7] An incremental dose-escalation study is recommended.
-
Timing of Administration: For prokinetic effects, Metoclopramide is often administered 15-30 minutes before feeding or the introduction of a test substance.[11] Ensure your experimental timeline allows for the drug to reach effective concentrations at the appropriate time.
-
Animal Model: The underlying cause of gastroparesis or reduced motility in your model may not be responsive to Metoclopramide's mechanism of action. For example, Metoclopramide's effects can be abolished by anticholinergic drugs.[14]
-
Measurement Technique: Ensure your method for assessing GI motility (e.g., charcoal meal transit, radioactive tracer) is sensitive enough to detect changes.
-
Issue 3: Animals are exhibiting extrapyramidal symptoms (e.g., twitching, catalepsy).
-
Question: My animals are showing involuntary muscle movements or are in a cataleptic state. What is happening and how can I manage it?
-
Answer: These are signs of high-dose toxicity, resulting from the blockade of dopamine D2 receptors in the striatum.[4]
-
Immediate Action: Discontinue the drug immediately. Symptoms generally resolve upon discontinuation.[4]
-
Dose Reduction is Critical: This is a clear indication that the dose is too high. You must significantly reduce the dose in subsequent experiments.
-
Supportive Care: Provide supportive care to the affected animals. In severe cases, centrally acting anticholinergics like benztropine or antihistamines with anticholinergic properties like diphenhydramine can be used to alleviate symptoms, though this would be a confounding factor in your study.[4]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Metoclopramide in Various Animal Models
| Parameter | Rat | Horse | Cattle |
| Bioavailability (Oral) | ~90% (No significant first-pass metabolism)[8] | - | 51.3 ± 30.7%[15] |
| Bioavailability (SC) | - | 110 ± 11.5%[16] | - |
| Half-life (t½) | ~58 minutes (dose-dependent)[8] | - | β-phase: ~53 minutes[15] |
| Volume of Distribution (Vd) | 4.0-4.5 L/kg[8] | - | 2.1 ± 0.8 L/kg[15] |
| Clearance (Cl) | Dose-dependent (decreases with increasing dose)[8] | - | 42.2 ± 8.7 ml/min[15] |
Table 2: Exemplary Dosages of Metoclopramide in Rodent Studies
| Animal Model | Application | Dose Range | Route | Reference |
| Mouse | Induction of stereotyped behavior | 1.25 - 2.5 mg/kg | i.p. | [6] |
| Mouse | Induction of catalepsy | 5 - 40 mg/kg | i.p. | [6] |
| Mouse | Antinociceptive effect (ED50) | 30.7 - 33.71 mg/kg | i.p. | [17][18] |
| Rat | Antiemetic (cisplatin-induced) | 2 mg/kg | i.v. | [5] |
| Rat | Increased GI myoelectric activity | 2.5 mg/kg | i.m. | [7] |
| Rat | Radiosensitization | 2 mg/kg | i.m. | [19] |
Experimental Protocols
Protocol 1: Dose-Response Study for Antiemetic Effect in Rats (Cisplatin-Induced Emesis Model)
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Grouping: Divide animals into at least 5 groups (n=6-8 per group): Vehicle control, Cisplatin + Vehicle, Cisplatin + Metoclopramide (low dose), Cisplatin + Metoclopramide (mid dose), Cisplatin + Metoclopramide (high dose). Suggested doses: 1, 2, and 5 mg/kg.
-
Drug Administration:
-
Administer Metoclopramide or vehicle (e.g., saline) intravenously (i.v.) or intraperitoneally (i.p.).
-
30 minutes after Metoclopramide/vehicle, administer Cisplatin (e.g., 10 mg/kg, i.p.) to induce emesis.
-
-
Observation:
-
Individually house the animals in observation cages with transparent walls.
-
Videotape or directly observe the animals for a period of 4-6 hours post-cisplatin administration.
-
Record the number of retching and vomiting episodes.
-
-
Data Analysis:
-
Compare the number of emetic episodes between the vehicle control group and the Metoclopramide-treated groups.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the effective dose.
-
Protocol 2: Gastric Emptying Assay in Mice (Phenol Red Method)
-
Animal Model: Male C57BL/6 mice (20-25g).
-
Fasting: Fast animals overnight (16-18 hours) with free access to water.
-
Grouping: Divide animals into groups (n=8-10 per group): Vehicle control, Metoclopramide-treated (e.g., 2.5, 5, 10 mg/kg).
-
Drug Administration: Administer Metoclopramide or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
Test Meal Administration: 15-30 minutes after drug administration, orally administer a non-nutrient test meal containing a non-absorbable marker (e.g., 1.5% methylcellulose with 0.5 mg/ml Phenol Red) at a volume of 0.1 ml/10g body weight.
-
Sample Collection:
-
Euthanize the mice by cervical dislocation at a fixed time point after the test meal (e.g., 20 minutes).
-
Clamp the pylorus and cardia of the stomach with hemostats and carefully dissect the stomach.
-
-
Quantification:
-
Homogenize the stomach in a known volume of alkaline solution.
-
Centrifuge the homogenate and measure the absorbance of the supernatant at 560 nm.
-
Calculate the amount of Phenol Red remaining in the stomach by comparing it to a standard curve.
-
-
Data Analysis:
-
Gastric emptying (%) = (1 - (Amount of Phenol Red in stomach / Total amount of Phenol Red administered)) * 100.
-
Compare the percentage of gastric emptying between the control and treated groups.
-
Mandatory Visualizations
Caption: Mechanism of action for Metoclopramide.
Caption: Workflow for in vivo dose optimization.
Caption: Troubleshooting decision tree for in vivo studies.
References
- 1. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 2. What is the mechanism of Metoclopramide Hydrochloride? [synapse.patsnap.com]
- 3. trc-p.nl [trc-p.nl]
- 4. mdpi.com [mdpi.com]
- 5. Metoclopramide. A review of antiemetic trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-dependent response of central dopaminergic systems to metoclopramide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of metoclopramide on gastrointestinal myoelectric activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pharmacokinetics of metoclopramide in normal rats and in rats with experimental renal and hepatic dysfunction - UBC Library Open Collections [open.library.ubc.ca]
- 9. Metoclopramide – Rat Guide [ratguide.com]
- 10. Metoclopramide (Reglan) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 11. sandcreekanimalhospital.com [sandcreekanimalhospital.com]
- 12. Metoclopramide | VCA Animal Hospitals [vcahospitals.com]
- 13. canna-pet.com [canna-pet.com]
- 14. labeling.pfizer.com [labeling.pfizer.com]
- 15. Bioavailability and pharmacokinetics of metoclopramide in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of pharmacokinetics of metoclopramide administered via subcutaneous bolus and intravenous constant rate infusion to adult horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 18. macvetrev.mk [macvetrev.mk]
- 19. Pharmacokinetics, toxicity, side effects, receptor affinities and in vitro radiosensitizing effects of the novel metoclopramide formulations, sensamide and neu-sensamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Metoclopramide(1+) Solubility for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metoclopramide(1+) in in vitro experiments. Our goal is to help you overcome common solubility challenges and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving Metoclopramide for in vitro studies?
For most in vitro experiments, Metoclopramide hydrochloride (MHCl), the common salt form, is recommended due to its high solubility in aqueous solutions.[1][2][3] It is very soluble in water and easily soluble in ethanol.[1][3] For cell culture experiments, sterile phosphate-buffered saline (PBS) or cell culture medium are suitable solvents.
Q2: I am using the Metoclopramide base, and it's not dissolving. What should I do?
The Metoclopramide base has poor water solubility.[4][5] Its solubility is highly pH-dependent, increasing significantly in acidic conditions due to ionization.[4][5] To dissolve the base, you can:
-
Acidify the solvent: Add a small amount of dilute hydrochloric acid (HCl) to your aqueous buffer to lower the pH. A pH between 4.6 and 6.5 is within the stable range for Metoclopramide.[4]
-
Use an organic solvent: Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions of poorly soluble compounds. However, be mindful of the final DMSO concentration in your assay, as it can be toxic to cells.
Q3: My Metoclopramide solution appears cloudy or has precipitated after storage. Why is this happening and how can I prevent it?
Precipitation can occur for several reasons:
-
Concentration: You may be exceeding the solubility limit in your specific buffer or medium, especially at lower temperatures.
-
pH changes: Changes in the pH of your solution upon storage can affect solubility.
-
Temperature: Storing solutions at low temperatures (e.g., 4°C) can decrease the solubility of Metoclopramide.
-
Photosensitivity: Metoclopramide hydrochloride is photosensitive and can degrade when exposed to light, which may result in precipitation.[3][6]
To prevent this, we recommend the following:
-
Prepare fresh solutions before each experiment.
-
If you must store solutions, store them protected from light.[3][6]
-
For long-term storage, consider preparing aliquots of a concentrated stock solution in a suitable solvent (like water or DMSO for the base) and store them at -20°C or -80°C. Before use, thaw the aliquot and dilute it to the final working concentration in your assay medium.
Q4: What is the stability of Metoclopramide in solution?
Metoclopramide hydrochloride injection is reported to be stable at a pH range of 2-9.[6] It is also stable in 0.9% sodium chloride injection for at least 21 days at 25°C.[7] However, for cell culture experiments, it is always best practice to prepare fresh solutions to avoid any potential degradation or contamination.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Difficulty dissolving Metoclopramide hydrochloride | - Incorrect solvent- Insufficient mixing- Low-quality reagent | - Use water, PBS, or cell culture medium.- Vortex or sonicate briefly.- Ensure you are using a high-purity salt. |
| Metoclopramide base will not dissolve in aqueous buffer | - The base form is poorly soluble in neutral water. | - Acidify the buffer with dilute HCl.- Prepare a concentrated stock in DMSO and dilute to the final concentration. |
| Solution turns cloudy upon addition to cell culture medium | - "Salting out" effect due to high salt concentration in the medium.- Interaction with media components. | - Prepare a more dilute stock solution.- Add the stock solution to the medium slowly while vortexing. |
| Inconsistent experimental results | - Degradation of Metoclopramide solution.- Inaccurate concentration due to incomplete dissolution. | - Prepare fresh solutions for each experiment and protect from light.- Ensure complete dissolution before use. A brief sonication can help. |
Data and Protocols
Solubility Data
The solubility of Metoclopramide hydrochloride in various solvents at 298.15 K (25°C) is summarized below.
| Solvent | Mole Fraction Solubility (x 10⁻³) | Classification |
| Ethylene Glycol (EG) | 134.93 | Freely Soluble |
| Water | 51.61 | Very Soluble |
| Transcutol | 48.17 | Freely Soluble |
| Propylene Glycol (PG) | 45.57 | Freely Soluble |
| Polyethylene Glycol-400 (PEG-400) | 41.89 | Soluble |
| Ethanol | 32.88 | Freely Soluble |
Data sourced from the Journal of Chemical & Engineering Data.[2][8]
The solubility of the Metoclopramide base is significantly influenced by pH.
| Solvent/Buffer | Solubility (µg/mL) |
| Distilled Water | 190.5 ± 0.002 |
| pH 7.4 Buffer | 1347 ± 0.006 |
| pH 6.8 Buffer | 3500 ± 0.005 |
| pH 5.5 Buffer | 5539 ± 0.01 |
Data sourced from SciELO.[4]
Experimental Protocols
Protocol 1: Preparation of Metoclopramide Hydrochloride Stock Solution (10 mM) in Water
-
Weighing: Accurately weigh 3.36 mg of Metoclopramide hydrochloride (MW: 336.26 g/mol ).
-
Dissolution: Add the weighed powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile, deionized water.
-
Mixing: Vortex the solution until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Sterilization: Filter the solution through a 0.22 µm syringe filter into a sterile tube.
-
Storage: For short-term storage, keep the solution at 4°C, protected from light. For long-term storage, aliquot and store at -20°C.
Protocol 2: Preparation of Metoclopramide Base Stock Solution (10 mM) in DMSO
-
Weighing: Accurately weigh 2.99 mg of Metoclopramide base (MW: 299.79 g/mol ).
-
Dissolution: Add the weighed powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile DMSO.
-
Mixing: Vortex the solution until the powder is completely dissolved.
-
Storage: Aliquot and store at -20°C.
Visual Guides
References
- 1. Metoclopramide Hydrochloride CAS 54143-57-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metoclopramide monohydrochloride monohydrate | 54143-57-6 [chemicalbook.com]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. Metoclopramide | C14H22ClN3O2 | CID 4168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chemical stability of metoclopramide hydrochloride injection diluted with 0.9% sodium chloride injection in polypropylene syringes at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Metoclopramide-Induced Extrapyramidal Side Effects in Research Models
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for managing and minimizing extrapyramidal side effects (EPS) associated with metoclopramide administration in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of metoclopramide-induced extrapyramidal side effects?
A1: Metoclopramide-induced EPS primarily results from the blockade of dopamine D2 receptors in the nigrostriatal pathway of the brain.[1][2][3][4] This antagonism disrupts the delicate balance between dopamine and acetylcholine, two key neurotransmitters that regulate motor control, leading to various involuntary movement disorders.[5][6]
Q2: What are the common extrapyramidal symptoms observed in rodent models?
A2: In rodent models, metoclopramide can induce a range of dose-dependent EPS.[7] Acute symptoms often include dystonia (abnormal muscle contractions), akathisia (restlessness), and catalepsy, a state of immobility and muscle rigidity.[5][8][9] Chronic administration can lead to vacuous chewing movements (VCMs), which are considered an animal model for tardive dyskinesia.[8]
Q3: Which animal models are most suitable for studying metoclopramide-induced EPS?
A3: Rats and mice are the most commonly used animal models to study drug-induced EPS.[8][10] Sprague-Dawley rats are frequently used for catalepsy studies.[11] These models are well-established and the behavioral tests to quantify EPS are extensively validated.[8][11]
Q4: How can EPS be mitigated or prevented in an experimental setting?
A4: The primary strategies include careful dose management and co-administration of anticholinergic agents.[12][13] Agents like diphenhydramine and benztropine are effective in treating acute dystonic reactions by restoring the dopamine-cholinergic balance.[14][15][16] For prophylactic use, administering the D2 antagonist as a slower infusion rather than a rapid bolus has been shown to reduce the incidence of EPS.[17] It is crucial to use the lowest effective dose of metoclopramide and limit the duration of treatment to minimize risk.[18]
Troubleshooting Guides
Problem: High variability in EPS manifestation between animals at the same dose.
-
Possible Cause: Genetic differences, variations in metabolism (e.g., CYP2D6 enzyme activity), or subtle differences in handling and environmental stress can contribute to variable responses.
-
Solution:
-
Increase Sample Size: A larger cohort can help normalize the data and reveal a clearer dose-response relationship.
-
Use Genetically Homogenous Strains: Employing inbred strains of mice or rats can reduce genetic variability.
-
Acclimatize Animals: Ensure all animals are properly acclimatized to the housing and testing environments to minimize stress-induced variations.
-
Control for Sex and Age: EPS susceptibility can be influenced by age and sex; therefore, use animals of the same age and sex within an experimental group.[15]
-
Problem: Difficulty in reliably quantifying catalepsy.
-
Possible Cause: Inconsistent testing procedures or subjective scoring can lead to unreliable data.
-
Solution:
-
Standardize Protocol: Use a well-defined protocol, such as the bar test, with a fixed bar height and a predetermined cut-off time.[19]
-
Blinded Observation: The experimenter scoring the behavior should be blind to the treatment groups to eliminate bias.
-
Automated Systems: Where possible, use automated systems for behavioral analysis to increase objectivity.
-
Train Observers: Ensure all personnel conducting the tests are thoroughly trained and demonstrate high inter-rater reliability.
-
Problem: Co-administered anticholinergic agent is not reducing EPS as expected.
-
Possible Cause: The dose or timing of the anticholinergic may be suboptimal, or the specific type of EPS (e.g., akathisia) may be less responsive to anticholinergic treatment.
-
Solution:
-
Optimize Dose and Timing: Conduct a dose-finding study for the anticholinergic agent. Administer it prior to or concurrently with metoclopramide. Anticholinergics are most effective for dystonia.[12]
-
Consider Alternative Agents: For symptoms like akathisia, beta-blockers (e.g., propranolol) or benzodiazepines might be more effective.[15]
-
Verify Route of Administration: Ensure both metoclopramide and the mitigating agent are administered via a route that ensures appropriate bioavailability and onset of action.
-
Data Summaries
Table 1: Dose-Response of Metoclopramide-Induced Catalepsy in Rodents
| Species | Route of Admin. | Metoclopramide Dose (mg/kg) | Observed Effect | Reference |
| Mice | i.p. | 1.25 - 2.5 | Stereotyped cage climbing (presynaptic effect) | [7] |
| Mice | i.p. | 5 - 40 | Dose-dependent catalepsy (postsynaptic D2 blockade) | [7] |
| Rats | s.c. | 5 - 10 | No significant catalepsy with acute treatment | [20] |
| Rats | s.c. | >10 | Catalepsy induction, sensitizes to haloperidol-induced catalepsy | [20] |
Table 2: Efficacy of Co-administered Agents for Mitigating Acute EPS
| Mitigating Agent | Dose | Route | Efficacy | Notes | Reference |
| Diphenhydramine | 50 mg (human equiv.) | IM/IV | High | First-line for acute dystonia.[14][15] Symptoms often resolve in minutes.[16] | [14][15][16] |
| Benztropine | 1-2 mg (human equiv.) | IM/IV | High | Effective for dystonic reactions, may have faster recovery than diphenhydramine.[3][15] | [3][15] |
| Propranolol | 10-30 mg (human equiv.) | Oral | High | Primarily for akathisia (restlessness). | [15] |
| Benzodiazepines | Varies | IV/IM | Moderate-High | Alternative for dystonia when anticholinergics are ineffective or contraindicated.[14] | [14] |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Metoclopramide-Induced Extrapyramidal Side Effects.
Caption: Experimental Workflow for Assessing EPS Mitigation.
Caption: Troubleshooting Logic for Inconsistent EPS Results.
Detailed Experimental Protocols
Catalepsy Assessment (Bar Test) for Rodents
This test measures the time a rodent maintains an externally imposed, awkward posture, which is indicative of drug-induced muscle rigidity.
-
Apparatus: A horizontal wooden or metal bar (approx. 1 cm diameter) fixed at a height of 9 cm for rats or 3-4 cm for mice above a flat surface.[21]
-
Procedure:
-
Administer metoclopramide, vehicle control, or co-treatments to the animals.
-
At predetermined time points post-injection (e.g., 30, 60, 90, and 120 minutes), gently place the animal's forepaws on the horizontal bar.[19]
-
Immediately start a stopwatch.
-
Measure the latency (in seconds) for the animal to remove both forepaws from the bar and place them back on the surface.[19]
-
A cut-off time (e.g., 180 seconds) must be established. If the animal remains on the bar for the entire period, record the maximum time.[19]
-
The test should be performed in a quiet, isolated environment to avoid startling the animals.
-
Assessment of Vacuous Chewing Movements (VCMs)
This test is used to model tardive dyskinesia, typically after chronic drug administration.
-
Apparatus: A transparent observation cage with a mirrored or angled floor to allow for clear viewing of the animal's mouth.
-
Procedure:
-
This protocol requires chronic administration of metoclopramide (e.g., daily for several weeks).
-
Following the chronic treatment period, place the animal individually into the observation cage.
-
Allow for a 5-10 minute habituation period.
-
Observe the animal for a set period (e.g., 2-5 minutes) and count the number of VCMs.[19]
-
VCMs are defined as purposeless chewing motions in the vertical plane, not directed at any food, bedding, or other object. Tongue protrusions may also be counted.
-
It is highly recommended to video-record the sessions for later analysis by a blinded scorer to ensure accuracy and objectivity.[19]
-
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Extrapyramidal side effects after metoclopramide administration in a post-anesthesia care unit -A case report- - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioscmed.com [bioscmed.com]
- 5. researchgate.net [researchgate.net]
- 6. Dystonic Reactions - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Dose-dependent response of central dopaminergic systems to metoclopramide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Metoclopramide and extrapyramidal symptoms: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extrapyramidal system neurotoxicity: animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prophylactic Anticholinergic Medications to Prevent Drug-Induced Extrapyramidal Symptoms: A Systematic Review [repository.arizona.edu]
- 13. hpsj.com [hpsj.com]
- 14. droracle.ai [droracle.ai]
- 15. droracle.ai [droracle.ai]
- 16. Metoclopramide-induced acute dystonic reactions: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of prophylactic anticholinergic medications to decrease extrapyramidal side effects in patients taking acute antiemetic drugs: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. benchchem.com [benchchem.com]
- 20. Mechanisms for metoclopramide-mediated sensitization and haloperidol-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Stability of Metoclopramide(1+) in Parenteral Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the stability of Metoclopramide(1+) in parenteral formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Metoclopramide(1+) in parenteral formulations?
A1: The primary factors affecting the stability of Metoclopramide(1+) in parenteral solutions are exposure to light, pH of the formulation, storage temperature, and the presence of oxidizing agents. Metoclopramide is known to be photosensitive and should be protected from light to prevent degradation.[1][2] It is stable over a pH range of 2 to 9.[2] Freezing of undiluted metoclopramide hydrochloride injection should be avoided as it can lead to the formation of a microprecipitate that does not redissolve upon warming.[2]
Q2: What are the main degradation pathways for Metoclopramide(1+)?
A2: The main degradation pathways for Metoclopramide(1+) include photodegradation and hydrolysis. Photodegradation, which occurs upon exposure to light, primarily involves the hydroxylation of the aromatic ring and dealkylation of the amino group.[3] Hydrolytic degradation can occur under acidic or basic conditions, although the drug is relatively stable within a pH range of 2-9.[2] Oxidative degradation is also a significant pathway, with studies showing metoclopramide to be highly susceptible to oxidative stress.
Q3: What is the recommended pH range for a stable Metoclopramide(1+) parenteral formulation?
A3: Metoclopramide hydrochloride injection is reported to be stable over a pH range of 2 to 9.[2] However, studies on its photodegradation have shown that degradation is faster at a neutral pH of 7, while highly alkaline conditions (pH 11) can slow photolysis.[3] Therefore, formulating within a slightly acidic to neutral pH range and protecting from light is crucial for optimal stability.
Q4: How does temperature affect the stability of Metoclopramide(1+) solutions?
A4: Metoclopramide hydrochloride injection should be stored at a controlled room temperature (20-25°C or 68-77°F) and protected from freezing.[2][4] Undiluted metoclopramide hydrochloride injection can form a microprecipitate when frozen, which is not suitable for use.[2] Diluted solutions in 0.9% Sodium Chloride Injection may be stored for up to 48 hours at room temperature when protected from light.[5]
Troubleshooting Guide
Issue 1: Discoloration or Particulate Matter Observed in the Formulation
Possible Cause: This is often a sign of chemical degradation, likely due to light exposure or inappropriate pH.
Troubleshooting Steps:
-
Verify Light Protection: Ensure that the formulation is prepared and stored in light-resistant containers, such as amber-colored vials or by using an opaque overwrap.[2][4] Dilutions may be stored unprotected from normal light for up to 24 hours.[5]
-
Check Formulation pH: Measure the pH of the formulation. If it has deviated from the optimal range (typically 4.5-6.5 for the injection), it may indicate buffer incompatibility or degradation that alters the pH.
-
Review Excipient Compatibility: Assess the compatibility of all excipients in the formulation. Certain excipients can interact with Metoclopramide(1+) and accelerate degradation.
Issue 2: Loss of Potency Detected by HPLC Analysis
Possible Cause: A decrease in the concentration of Metoclopramide(1+) can be due to photodegradation, hydrolysis, or oxidation.
Troubleshooting Steps:
-
Implement a Validated Stability-Indicating HPLC Method: Use a validated HPLC method capable of separating the intact drug from its degradation products. A detailed protocol is provided in the "Experimental Protocols" section below.
-
Conduct Forced Degradation Studies: To identify the likely cause of degradation, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help to understand the degradation profile of your specific formulation.
-
Incorporate Antioxidants: If oxidative degradation is suspected, consider adding an antioxidant such as sodium metabisulfite to the formulation. The effectiveness of the antioxidant should be validated through stability studies.
-
Optimize pH with Buffers: If hydrolysis is the issue, optimize the formulation pH using a suitable buffer system to maintain it within the stable range.
Quantitative Data Summary
Table 1: Stability of Metoclopramide Hydrochloride Injection (0.5 mg/mL) in 0.9% Sodium Chloride Injection in Polypropylene Syringes at 25°C
| Time (days) | Potency Remaining (%) | pH | Physical Appearance |
| 0 | 100 | 5.0 | Clear |
| 7 | >99 | 5.0 | Clear |
| 14 | >99 | 5.0 | Clear |
| 21 | >99 | 5.0 | Clear |
Table 2: Forced Degradation of Metoclopramide HCl under Various Stress Conditions
| Stress Condition | % Drug Degraded |
| Acidic (e.g., 0.1 N HCl) | 5.78 |
| Basic (e.g., 0.1 N NaOH) | 9.10 |
| Oxidative (e.g., 3% H₂O₂) | 85.82 |
| Thermal (e.g., 60°C) | 19.86 |
Experimental Protocols
Stability-Indicating HPLC Method for Metoclopramide(1+)
This protocol describes a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Metoclopramide(1+) in the presence of its degradation products.
1. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of 25:75 (v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 274 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
2. Standard Solution Preparation:
-
Prepare a stock solution of Metoclopramide Hydrochloride reference standard in the mobile phase at a concentration of 100 µg/mL.
-
From the stock solution, prepare a series of working standard solutions ranging from 0.5 to 18 µg/mL to establish a calibration curve.
3. Sample Preparation:
-
Dilute the parenteral formulation with the mobile phase to obtain a theoretical Metoclopramide(1+) concentration within the calibration range (e.g., 10 µg/mL).
4. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of Metoclopramide(1+) in the sample by comparing its peak area to the calibration curve.
5. Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability of the method to resolve the Metoclopramide(1+) peak from peaks of degradation products generated during forced degradation studies.
Visualizations
Caption: Major degradation pathways of Metoclopramide(1+).
Caption: Troubleshooting workflow for Metoclopramide(1+) instability.
References
Technical Support Center: Refinement of Analytical Methods for Low-Level Metoclopramide Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of low levels of Metoclopramide (1+).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental analysis of Metoclopramide.
Sample Preparation
Q1: What are the most effective methods for extracting Metoclopramide from biological matrices like human plasma?
A1: The two most common and effective methods are liquid-liquid extraction (LLE) and protein precipitation (PP).
-
Liquid-Liquid Extraction (LLE): This method has been successfully used with solvents like ethyl acetate or dichloromethane.[1][2] LLE provides a cleaner extract compared to protein precipitation, which can be crucial for sensitive LC-MS/MS analysis.
-
Protein Precipitation (PP): A simpler and faster method, often employing acetonitrile, is also utilized.[2] While quicker, it may result in more significant matrix effects due to less thorough removal of endogenous components.
Q2: I'm experiencing low recovery of Metoclopramide during sample extraction. What are the potential causes and solutions?
A2: Low recovery is a common issue that can often be traced to the extraction procedure.
-
Incorrect pH: The extraction efficiency of Metoclopramide, a basic compound, is highly dependent on the pH of the aqueous phase. Ensure the sample is basified before extraction with an organic solvent to neutralize the charge on the molecule and improve its partitioning into the organic layer.
-
Inappropriate Solvent: The choice of extraction solvent is critical. While ethyl acetate and dichloromethane are commonly used, the polarity and properties of the solvent should be optimized for your specific matrix.[1][2]
-
Insufficient Mixing/Vortexing: Ensure thorough mixing during the extraction step to maximize the interaction between the sample and the extraction solvent.
-
Incomplete Phase Separation: After centrifugation, ensure complete separation of the aqueous and organic layers to avoid aspirating part of the aqueous layer along with your extract.
Q3: Are there any known stability issues with Metoclopramide that I should be aware of during sample handling and storage?
A3: Yes, Metoclopramide has known stability concerns.
-
Photosensitivity: Metoclopramide is photosensitive and can degrade when exposed to light.[3][4] It is recommended to protect samples and standards from light during storage and handling.[3] However, one manufacturer suggests that dilutions may be stored for up to 24 hours under normal lighting conditions.[3]
-
pH Stability: The drug is stable over a pH range of 2 to 9.[3]
-
Freeze-Thaw Stability: For bioequivalence studies, it is crucial to establish the stability of Metoclopramide through multiple freeze-thaw cycles.[1]
-
Storage Temperature: Undiluted Metoclopramide (5 mg/mL) has been shown to form microprecipitation when frozen at -20°C, which did not redissolve upon warming.[3] Refrigerated storage at 4°C maintained chemical and physical stability for up to 90 days.[3]
Chromatography (HPLC/UPLC)
Q1: Which type of HPLC column is recommended for Metoclopramide analysis?
A1: The choice of column depends on the detection method and sample matrix.
-
Reversed-Phase (RP) C18: This is the most common choice for Metoclopramide analysis, providing good retention and separation.[5]
-
Hydrophilic Interaction Chromatography (HILIC): A HILIC column, such as an Atlantis HILIC silica column, has been shown to be effective for analyzing Metoclopramide in human plasma, particularly for minimizing matrix effects.[2]
-
Mixed-Mode Columns: Columns that combine reversed-phase and cation-exchange mechanisms can also be used, offering unique selectivity for Metoclopramide and its related impurities.[6]
Q2: I am observing poor peak shape (tailing) for Metoclopramide. How can I improve it?
A2: Peak tailing for Metoclopramide, a basic compound, is often due to secondary interactions with residual silanols on the silica-based column packing.
-
Mobile Phase pH: Adjust the mobile phase pH. Using a buffer with a pH around 3-4 can protonate the silanols and reduce tailing.[7]
-
Buffer Concentration: Increasing the buffer concentration in the mobile phase can help mask the active sites on the stationary phase.
-
Use of Additives: Adding a competing base, like triethylamine (TEA), to the mobile phase can also improve peak shape, although this may not be suitable for MS detection.
-
Column Choice: Consider using a base-deactivated column or a column with end-capping technology designed to minimize silanol interactions.[7]
Q3: How can I resolve interfering peaks from the sample matrix?
A3: Matrix interference can be a significant challenge, especially at low detection levels.
-
Optimize Sample Cleanup: The most effective solution is to improve the sample preparation method to remove interfering components. Consider switching from protein precipitation to a more selective method like liquid-liquid extraction or solid-phase extraction (SPE).
-
Gradient Elution: Optimize the HPLC gradient profile to enhance the separation between Metoclopramide and the interfering peaks.
-
Alternative Column Chemistry: If co-elution persists, try a column with a different selectivity, such as a phenyl-hexyl or a HILIC column.[2]
Detection (UV & Mass Spectrometry)
Q1: What is the optimal UV wavelength for detecting Metoclopramide?
A1: Metoclopramide has a UV absorbance maximum at approximately 273 nm, which is commonly used for detection.[7][8][9] Other studies have also reported using wavelengths around 248 nm.[5]
Q2: For LC-MS/MS analysis, what are the typical precursor and product ions for Metoclopramide?
A2: In positive electrospray ionization (ESI+) mode, Metoclopramide is typically detected as the protonated molecule [M+H]+.
-
Precursor Ion: m/z 300.[1]
-
Product Ions: Common product ions resulting from fragmentation include m/z 227 (loss of diethylamine) and m/z 184 (cleavage of the amide bond).[4] The transition of m/z 299.8 → 226.9 has also been used for quantification.[2]
Q3: I am observing a weak signal and high background noise in my LC-MS analysis. What are the common causes?
A3: Weak signal and high noise can stem from multiple sources.
-
Ion Suppression/Enhancement (Matrix Effect): Co-eluting matrix components can suppress the ionization of Metoclopramide. To mitigate this, improve sample cleanup, dilute the sample, or use a HILIC column which can separate the analyte from many matrix components.[2] Using a stable isotope-labeled internal standard is the best way to compensate for matrix effects.
-
Mobile Phase Incompatibility: Ensure your mobile phase additives are volatile and compatible with MS detection. Non-volatile buffers like phosphate should be avoided. Formic acid, ammonium formate, or ammonium acetate are preferred.[1][2]
-
Improper MS Source Settings: Optimize ESI source parameters, including gas flows, temperatures, and voltages, to maximize the signal for Metoclopramide.
Quantitative Data Summary
The following tables summarize quantitative data from various validated analytical methods for Metoclopramide detection.
Table 1: HPLC-UV Methods
| Method | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Matrix | Reference |
| HPLC-UV | 2 - 10 | 0.26 | 0.80 | Pharmaceutical Tablets | [5] |
| HPLC-UV | 0.0125 - 0.05 | 0.049 | - | 0.9% Sodium Chloride Injection | [7] |
| UV-Spectrophotometry | 0.4 - 2.0 | 0.06 | 0.22 | Pure Form / Tablets | [10] |
Table 2: LC-MS & LC-MS/MS Methods
| Method | Linearity Range (ng/mL) | LOQ (ng/mL) | Recovery (%) | Matrix | Reference |
| LC-ESI-MS | 0.78 - 50.00 | 0.78 | 67.8 - 83.1 | Human Plasma | [1] |
| HILIC/MS/MS | 2.00 - 150 | - | - | Human Plasma | [2] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Metoclopramide in Pharmaceutical Tablets
This protocol is based on a validated method for the quantitative analysis of Metoclopramide in pharmaceutical formulations.[5]
-
Standard Preparation:
-
Prepare a stock solution of Metoclopramide standard in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 2 to 10 µg/mL.[5]
-
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of Metoclopramide and dissolve it in the diluent.
-
Use sonication to ensure complete dissolution.[10]
-
Filter the solution to remove insoluble excipients.
-
Dilute the filtered solution to fall within the calibration range.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of Metoclopramide in the samples by comparing their peak areas to the calibration curve.
-
Protocol 2: LC-MS/MS Analysis of Metoclopramide in Human Plasma
This protocol is adapted from a method developed for bioequivalence studies.[1][2]
-
Standard and QC Sample Preparation:
-
Prepare stock solutions of Metoclopramide and an internal standard (IS), such as prazosin or levosulpiride, in methanol.[1][2]
-
Spike blank human plasma with working standards to create calibration curve points (e.g., 0.78-50.00 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.[1]
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 50 µL plasma sample, add the internal standard.
-
Add a basifying agent (e.g., NaOH solution) to raise the pH.
-
Add 1 mL of an extraction solvent like ethyl acetate or dichloromethane.[1][2]
-
Vortex for 5-10 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Thermo Hypersil-Hypurity C18 (150 mm x 2.1 mm, 5 µm) or Atlantis HILIC silica column.[1][2]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer like 40 mM ammonium acetate or 100 mM ammonium formate.[1][2]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions:
-
-
Data Analysis:
-
Integrate the peak areas for Metoclopramide and the IS.
-
Calculate the peak area ratio (Metoclopramide/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards using a weighted linear regression model.
-
Determine the concentration of Metoclopramide in the QC and unknown samples from the calibration curve.
-
Visualizations
References
- 1. Determination of metoclopramide in human plasma by LC-ESI-MS and its application to bioequivalance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. publications.ashp.org [publications.ashp.org]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. ijpsonline.com [ijpsonline.com]
- 6. helixchrom.com [helixchrom.com]
- 7. tandfonline.com [tandfonline.com]
- 8. easpublisher.com [easpublisher.com]
- 9. A green approach for metoclopramide quantification in pharmaceutical products: new HPLC and spectrophotometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpcbs.com [ijpcbs.com]
Addressing variability in Metoclopramide(1+) response in preclinical studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the variability in Metoclopramide(1+) response observed in preclinical research. The information is tailored for researchers, scientists, and drug development professionals to navigate common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Pharmacology & Mechanism of Action
-
Q1: We are observing inconsistent prokinetic effects of Metoclopramide in our rodent model. What are the potential reasons for this variability?
A1: Variability in the prokinetic response to Metoclopramide is a documented issue and can stem from several factors:
-
Species and Strain Differences: The expression and sensitivity of dopamine D2 and serotonin 5-HT4 receptors, the primary targets of Metoclopramide, can vary significantly between different rodent species and even strains.[1] For instance, the prokinetic effect may be more pronounced in rats compared to mice under certain conditions.[2]
-
Age of Animals: The expression of dopamine D2 receptors in gastric tissue can be age-dependent. Studies in rats have shown that newborn animals have scant D2 receptor expression, leading to a lack of prokinetic response to Metoclopramide, whereas adult rats show a significant response.[3]
-
Genetic Polymorphisms: Metoclopramide is primarily metabolized by the cytochrome P450 enzyme CYP2D6.[4] Genetic polymorphisms in the Cyp2d6 gene can lead to different metabolic phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers), resulting in significant variations in drug exposure and, consequently, efficacy.[5][6] Consider using animals with a well-defined genetic background or genotyping them for Cyp2d6 polymorphisms.
-
Baseline Gastrointestinal Motility: The physiological state of the animal, including baseline gastric emptying rate, can influence the observable effect of any prokinetic agent. Stressed animals may have altered gastrointestinal motility, which can mask or exaggerate the drug's effect.
-
Tachyphylaxis: With prolonged use, a rapid decrease in the response to Metoclopramide (tachyphylaxis) can occur. This may be due to receptor desensitization.[7] If your protocol involves repeated dosing, consider the possibility of developing tolerance.
-
-
Q2: Our antiemetic studies with Metoclopramide in ferrets show a high degree of variability. How can we improve the consistency of our results?
A2: Ferrets are a standard model for antiemetic research; however, achieving consistent results with Metoclopramide requires careful experimental control:
-
Emetic Stimulus: The choice and dose of the emetic agent (e.g., cisplatin, morphine, apomorphine) are critical. The efficacy of Metoclopramide can vary depending on the mechanism of the emetic stimulus. For instance, it has shown efficacy against morphine-induced emesis.[8] Ensure the dose of the emetic agent is consistent and produces a reliable emetic response in your control group.
-
Dose of Metoclopramide: The antiemetic effect of Metoclopramide is dose-dependent.[9] Lower doses may not be sufficient to counteract a strong emetic challenge. A dose-response study is recommended to determine the optimal effective dose in your specific experimental setup. In ferrets, doses of 3 and 10 mg/kg have been shown to reduce vomiting episodes induced by morphine.[8]
-
Route and Timing of Administration: The route of administration (e.g., intravenous, intramuscular, oral) will affect the pharmacokinetic profile of the drug. Intravenous administration generally provides a more rapid onset of action. The timing of Metoclopramide administration relative to the emetic challenge is also crucial for observing a maximal protective effect.
-
Anesthesia: If anesthesia is used during the experiment, it can significantly impact gastrointestinal motility and the emetic reflex.[10] Different anesthetic agents have varying effects; for example, isoflurane has been used in studies with ferrets.[8] Standardize your anesthetic protocol to minimize this source of variability.
-
-
Q3: We are seeing unexpected central nervous system (CNS) side effects in our animals, such as sedation or restlessness. Is this normal?
A3: Yes, CNS side effects can occur with Metoclopramide, particularly at higher doses, because it can cross the blood-brain barrier.[11] These effects are primarily due to its dopamine D2 receptor antagonism in the CNS.[11]
-
Observed Effects: Sedation, restlessness (akathisia), and acute dystonic reactions are potential side effects.[12][13]
-
Dose-Dependence: The incidence and severity of these side effects are generally dose-related.[13]
-
CYP2D6 Metabolism: Animals that are poor metabolizers of Metoclopramide due to CYP2D6 polymorphisms may have higher plasma concentrations of the drug, increasing the risk of CNS side effects.[5][6]
-
Mitigation: If these side effects are confounding your study, consider reducing the dose. For some applications, co-administration of an anticholinergic agent like diphenhydramine has been used to mitigate extrapyramidal symptoms.[14]
-
Experimental Design & Protocols
-
Q4: What is a standard dose range for Metoclopramide in preclinical prokinetic studies in rats?
A4: The effective dose of Metoclopramide can vary depending on the specific experimental conditions. However, based on published studies, a common oral dose range for prokinetic effects in rats is 3-30 mg/kg.[15] In mice, a dose of 20 mg/kg (p.o.) has been shown to be effective in increasing gastric emptying.[2] It is always recommended to perform a pilot dose-response study to determine the optimal dose for your specific model and endpoint.
-
Q5: We are planning a gastric emptying study in rats. What are the key considerations for the experimental protocol?
A5: A well-designed gastric emptying study is crucial for obtaining reliable data. Here are the key considerations:
-
Test Meal: The composition of the test meal (e.g., liquid, semi-solid, solid) can influence the rate of gastric emptying and the effect of Metoclopramide. Phenol red meal is a common choice for liquid emptying studies in rodents.[2]
-
Fasting: Animals should be fasted overnight to ensure an empty stomach before the administration of the test meal. Water should be available ad libitum.
-
Drug Administration: Administer Metoclopramide at a predetermined time before the test meal. The timing should be based on the drug's pharmacokinetic profile to ensure peak plasma concentrations coincide with the gastric emptying measurement period.
-
Measurement: Gastric emptying is typically assessed by measuring the amount of the test meal remaining in the stomach at a specific time point after administration. This can be done by sacrificing the animals and collecting the stomach contents.
-
Controls: Include a vehicle control group to establish the baseline gastric emptying rate.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Metoclopramide in Different Preclinical Species
| Parameter | Rat | Rabbit | Dog |
| Route of Administration | Oral | Oral | Oral |
| Elimination Half-life | Slow elimination | - | Not dose-dependent |
| Metabolism | N-De-ethylation | N-De-ethylation, Glucuronide and Sulphate conjugation | Conjugation is a minor pathway |
| Systemic Availability | - | Reduced by first-pass metabolism | Reduced by first-pass metabolism |
| Reference | [1] | [1] | [1] |
Table 2: Effect of Metoclopramide on Morphine-Induced Emesis in Ferrets
| Treatment | Dose (mg/kg, i.v.) | Reduction in Vomiting Episodes (%) |
| Metoclopramide | 3 | 48 |
| Metoclopramide | 10 | 82 |
| Ondansetron | 3 | 47 |
| Ondansetron | 10 | 70 |
| Droperidol | 3 | 84 |
| Naloxone | 0.1 | 91 |
| Naloxone | 1.0 | 43 |
| Reference | [8] | [8] |
Experimental Protocols
Protocol 1: Assessment of Gastric Emptying in Rats (Phenol Red Method)
-
Animals: Male Wistar rats (200-250 g).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle.
-
Fasting: Fast animals for 18-24 hours before the experiment, with free access to water.
-
Test Meal Preparation: Prepare a 1.5% methylcellulose solution containing 0.05% phenol red.
-
Drug Administration: Administer Metoclopramide (e.g., 3, 10, 30 mg/kg) or vehicle orally (p.o.) 30 minutes before the test meal.
-
Test Meal Administration: Administer 1.5 mL of the phenol red test meal orally to each rat.
-
Gastric Emptying Measurement: 20 minutes after the test meal administration, euthanize the animals by cervical dislocation.
-
Sample Collection: Clamp the pylorus and cardia of the stomach and carefully remove the stomach.
-
Analysis:
-
Homogenize the stomach with its contents in 100 mL of 0.1 N NaOH.
-
Allow the mixture to settle for 1 hour at room temperature.
-
Take a 5 mL aliquot of the supernatant and add 0.5 mL of 20% trichloroacetic acid (w/v) to precipitate proteins.
-
Centrifuge at 3000 rpm for 20 minutes.
-
To 3 mL of the supernatant, add 4 mL of 0.5 N NaOH.
-
Measure the absorbance of the sample at 560 nm using a spectrophotometer.
-
-
Calculation:
-
Prepare a standard curve with known concentrations of phenol red.
-
Calculate the amount of phenol red recovered from the stomach.
-
Gastric emptying (%) = (1 - (Amount of phenol red recovered from the stomach / Average amount of phenol red recovered from stomachs of 0-minute control rats)) x 100.
-
Protocol 2: Antiemetic Assay in Ferrets (Morphine-Induced Emesis Model)
-
Animals: Male ferrets (1-1.5 kg).
-
Acclimation: Acclimatize animals to the experimental conditions for at least one week.
-
Fasting: Fast ferrets for 12 hours prior to the experiment, with free access to water.
-
Anesthesia: Briefly anesthetize the ferrets with isoflurane for drug administration.
-
Drug Administration: Administer Metoclopramide (e.g., 3 or 10 mg/kg) or vehicle intravenously (i.v.) 5 minutes before the emetic challenge.
-
Emetic Challenge: Administer morphine (0.3 mg/kg) subcutaneously (s.c.).
-
Observation: Place the animals in individual observation cages and record the number of retches and vomits for a period of 2 hours.
-
Data Analysis: Compare the number of emetic episodes in the Metoclopramide-treated groups to the vehicle-treated control group.
Mandatory Visualizations
Caption: Metoclopramide's dual mechanism of action on gastrointestinal motility.
Caption: A logical workflow for troubleshooting inconsistent Metoclopramide responses.
Caption: A typical experimental workflow for a rodent gastric emptying study.
References
- 1. The absorption and elimination of metoclopramide in three animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relative efficacy of some prokinetic drugs in morphine-induced gastrointestinal transit delay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Effects of CYP2D6 genetic polymorphism on the pharmacokinetics of metoclopramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metoclopramide [medschool.cuanschutz.edu]
- 6. Acute dystonic reaction to metoclopramide in patients carrying homozygous cytochrome P450 2D6 genetic polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Why does Reglan (or generic metoclopramide) no longer work for my gastroparesis? | Gastrointestinal Surgeon located in Louisville, KY | Vanguard Surgical LLC [vanguardsurgical.net]
- 8. The effects of different antiemetic agents on morphine-induced emesis in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metoclopramide. A review of antiemetic trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rhodeislandanesthesiaservices.com [rhodeislandanesthesiaservices.com]
- 11. mdpi.com [mdpi.com]
- 12. Studies of drugs given before anaesthesia. XXII: Metoclopramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metoclopramide: dose-related toxicity and preliminary antiemetic studies in children receiving cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Effect of metoclopramide, bethanechol and the cholecystokinin receptor antagonist, L-364,718, on gastric emptying in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to Bioanalytical Methods for Metoclopramide Quantification in Urine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various validated bioanalytical methods for the quantification of Metoclopramide in human urine. The following sections present experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Quantitative Performance Comparison
The performance of different analytical techniques for Metoclopramide quantification is summarized below. The primary methods compared are High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric detection and Spectrophotometry.
| Parameter | HPLC-UV[1] | Spectrophotometry (Method C)[2] | Spectrophotometry (Vanillin)[3] |
| Linearity Range | 48 ng/mL - 0.25 ng/mL | 0.3 - 7.5 µg/mL | 1.5 - 15.0 µg/mL |
| Correlation Coefficient (R²) | 0.9988 | Not Reported | Not Reported |
| Limit of Detection (LOD) | Not Reported for urine | 0.22 µg/mL | 0.51 µg/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL (in plasma) | 0.67 µg/mL | 1.55 µg/mL |
| Accuracy (% Recovery) | 97.50 - 98.43% (in plasma) | 105.7 - 108.2% | 86.37% |
| Precision (% RSD) | 1.44% (peak area) | Not Reported | Not Reported |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method, adapted from a validated plasma assay, offers high sensitivity and selectivity for Metoclopramide quantification.
Sample Preparation:
-
Alkalinize the urine sample.
-
Extract Metoclopramide and an internal standard into diethyl ether.
-
Back-extract the analytes into a dilute acid.
-
Inject the acidic extract into the HPLC system.[1]
Chromatographic Conditions:
-
Column: Waters C18 3.9×300mm µBondapak (RP)[1]
-
Mobile Phase: Acetonitrile and 20mM potassium dihydrogen phosphate buffer (pH 3.0) in a 40:60 ratio.[1]
-
Flow Rate: 2 mL/minute[1]
-
Detection: UV at 275 nm[1]
Spectrophotometric Method (Diazotization)
This colorimetric method is a cost-effective alternative for the determination of Metoclopramide.
Sample Preparation:
-
To 50 mL of Metoclopramide-free human urine, add a known amount of Metoclopramide (e.g., 2.5 mg).[2]
-
Add 10 mL of 1 M NaOH, mix, and let it stand for 3 minutes.[2]
-
Add 25 mL of chloroform and shake for 15 minutes.[2]
-
Collect the lower organic layer and dry it with anhydrous sodium sulphate.[2]
-
Evaporate the solvent on a hot water bath.[2]
-
Dissolve the residue in 10 M acetic acid and dilute to a final volume in a calibrated flask with the same acid.[2]
Assay Procedure (Method C):
-
Take an aliquot of the prepared sample.
-
Add 2 mL of 5 M H₂SO₄ and 1 mL of 25 µg/mL NaNO₂. Mix and let it stand for 5 minutes.[2]
-
Add 1 mL of 0.5% diphenylamine and dilute with water.[2]
-
After 15 minutes, measure the absorbance at 530 nm against a reagent blank.[2]
Spectrophotometric Method (Vanillin Condensation)
This method utilizes the condensation reaction between Metoclopramide and vanillin to produce a colored product.
Sample Preparation:
-
Spike 50 mL of Metoclopramide-free human urine with a known amount of the drug (e.g., 2.5 mg).[3]
-
Follow a suitable extraction procedure to isolate the drug. The publication suggests a liquid-liquid extraction similar to the diazotization method.
Assay Procedure:
-
Transfer aliquots of the sample solution to calibrated flasks.[3]
-
Add glacial acetic acid to adjust the volume.[3]
-
The reaction is carried out in an acetic acid and perchloric acid medium with vanillin as the chromogenic agent.[3]
-
Measure the absorbance of the resulting yellow Schiff's base at 410 nm.[3]
Visual Workflow and Diagrams
Experimental Workflow for HPLC Method
Caption: Workflow for Metoclopramide analysis in urine by HPLC.
Logical Relationship for Spectrophotometric (Diazotization) Method
Caption: Reaction principle of the diazotization-based spectrophotometric method.
References
A Comparative Analysis of Metoclopramide and Other D2 Receptor Antagonists: A Guide for Researchers
A deep dive into the pharmacological nuances of Metoclopramide and its counterparts, this guide offers a comparative analysis of their binding affinities, functional activities, and underlying signaling pathways. Detailed experimental protocols and visual representations of key processes are provided to support further research and drug development in this critical area of pharmacology.
Metoclopramide, a widely used prokinetic and antiemetic agent, exerts its primary effects through the antagonism of dopamine D2 receptors.[1][2][3] However, its pharmacological profile is complex, also involving interactions with serotonin receptors 5-HT3 and 5-HT4, which contribute to its therapeutic efficacy.[1][2] Understanding the comparative pharmacology of Metoclopramide in relation to other D2 receptor antagonists is crucial for researchers and drug development professionals seeking to design more selective and efficacious therapies with improved side-effect profiles. This guide provides a comprehensive comparison with other prominent D2 antagonists, including the peripherally acting Domperidone, the typical antipsychotic Haloperidol, and several atypical antipsychotics such as Risperidone, Olanzapine, and Clozapine.
Comparative Binding Affinities of D2 Receptor Antagonists
The binding affinity of a drug to its target receptor is a key determinant of its potency. The inhibitory constant (Ki) is a measure of this affinity, with lower values indicating a higher affinity. The following table summarizes the reported Ki values for Metoclopramide and other selected D2 receptor antagonists at the dopamine D2 receptor and other relevant receptors. It is important to note that these values can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell line preparation.
| Drug | Dopamine D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | 5-HT3 Receptor IC50 (nM) | Notes |
| Metoclopramide | 240 - 483[1][4] | - | 120 - 308[1][4] | Also a 5-HT4 receptor agonist.[1][2] |
| Domperidone | ~20[4] | - | >10,000[4] | Peripherally restricted, limited CNS penetration.[5][6] |
| Haloperidol | 0.517 - 1.45[7][8] | 4.5[9] | - | Typical antipsychotic with high D2 affinity. |
| Risperidone | 3.2 - 3.3[9][10] | 0.2[10] | - | Atypical antipsychotic with high affinity for both D2 and 5-HT2A receptors. |
| Olanzapine | 11 - 21.4[7][9] | 4[9] | - | Atypical antipsychotic. |
| Clozapine | 125 - 150[9][11] | 13[9] | - | Atypical antipsychotic with lower D2 affinity compared to others. |
D2 Receptor Signaling Pathways
Antagonism of the D2 receptor can modulate multiple downstream signaling pathways. The canonical pathway involves the inhibition of adenylyl cyclase through the Gi/o family of G proteins, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12][13][14] Additionally, D2 receptors can signal through G protein-independent pathways, primarily mediated by β-arrestin.[15] This "biased signaling" has emerged as a key concept in understanding the diverse effects of D2 receptor ligands.
Comparative Side Effect Profiles
The clinical utility of D2 receptor antagonists is often limited by their side effect profiles. A key differentiator among these drugs is their ability to cross the blood-brain barrier (BBB) and their relative affinities for other receptors.
-
Metoclopramide: Crosses the BBB and can cause extrapyramidal symptoms (EPS) such as dystonia and tardive dyskinesia, particularly with long-term use.[6]
-
Domperidone: Has limited CNS penetration, resulting in a lower risk of EPS compared to Metoclopramide.[5][6][16] However, it has been associated with cardiac side effects (QT prolongation).[6]
-
Haloperidol: As a typical antipsychotic with high D2 receptor affinity, it has a high propensity to cause EPS.[17]
-
Atypical Antipsychotics (Risperidone, Olanzapine, Clozapine): These drugs generally have a lower risk of EPS compared to typical antipsychotics. This is often attributed to their "atypical" profile, which includes a higher ratio of 5-HT2A to D2 receptor antagonism.[17][18] Blockade of 5-HT2A receptors is thought to mitigate the D2-blockade-induced EPS in the nigrostriatal pathway.[18] However, they are associated with a higher risk of metabolic side effects, such as weight gain and diabetes.[19]
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a test compound for the D2 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).[15][20]
-
Unlabeled competitor: The test compound (e.g., Metoclopramide).
-
Non-specific binding control: A high concentration of a known D2 antagonist (e.g., 10 µM (+)-butaclamol).[12]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.[12]
-
96-well plates.
-
Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine).[12]
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, add the cell membrane preparation, the radioligand ([3H]-Spiperone at a concentration near its Kd), and varying concentrations of the test compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.[23]
-
Terminate the reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.[23]
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]
Functional Assay: cAMP Inhibition
This assay measures the functional antagonism of a test compound by its ability to reverse the agonist-induced inhibition of cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.[2][15]
-
Dopamine (agonist).
-
Forskolin (to stimulate adenylyl cyclase).[15]
-
Test compound (antagonist).
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Seed the cells in a 96-well plate and incubate overnight.
-
Pre-incubate the cells with varying concentrations of the test compound (antagonist).
-
Stimulate the cells with a fixed concentration of dopamine (typically the EC80) in the presence of forskolin.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.[15]
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
Generate a dose-response curve by plotting the cAMP signal against the logarithm of the test compound concentration to determine the IC50.
Functional Assay: β-Arrestin Recruitment
This assay quantifies the ability of a compound to block agonist-induced recruitment of β-arrestin to the D2 receptor.
Materials:
-
Cell line engineered to express the D2 receptor and a β-arrestin reporter system (e.g., PathHunter β-arrestin cell line).[19]
-
Dopamine (agonist).
-
Test compound (antagonist).
-
Detection reagents for the specific reporter system (e.g., chemiluminescent substrate).
Procedure:
-
Plate the cells in a 384-well plate and incubate overnight.[19]
-
Add varying concentrations of the test compound to the cells and incubate.
-
Add a fixed concentration of dopamine (agonist) to stimulate β-arrestin recruitment.
-
Incubate for a specified time (e.g., 90 minutes) at 37°C.
-
Add the detection reagents and measure the signal (e.g., luminescence) using a plate reader.[19]
-
Plot the signal against the log concentration of the test compound to determine its antagonistic potency.
Conclusion
Metoclopramide is a multifaceted D2 receptor antagonist with a distinct pharmacological profile compared to other drugs in its class. Its moderate affinity for D2 receptors and its interactions with serotonergic receptors contribute to its therapeutic actions and side effects. For researchers, a thorough understanding of these comparative aspects, supported by robust experimental data, is essential for the rational design of novel therapeutics with improved efficacy and safety. The provided experimental protocols and pathway diagrams serve as a foundation for further investigation into the intricate pharmacology of D2 receptor antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]
- 3. innoprot.com [innoprot.com]
- 4. researchgate.net [researchgate.net]
- 5. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 6. Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn-links.lww.com [cdn-links.lww.com]
- 8. The Antipsychotics Olanzapine, Risperidone, Clozapine, and Haloperidol Are D2-Selective Ex Vivo but Not In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psychiatrist.com [psychiatrist.com]
- 10. ils.unc.edu [ils.unc.edu]
- 11. benchchem.com [benchchem.com]
- 12. escholarship.org [escholarship.org]
- 13. metoclopramide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. benchchem.com [benchchem.com]
- 15. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 16. researchgate.net [researchgate.net]
- 17. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 18. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. genscript.com [genscript.com]
- 20. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 21. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. Table 2, Detailed protocol of DiscoveRx D2 β-arrestin secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro-In Vivo Correlation (IVIVC) of Metoclopramide Formulations: A Comparative Guide
This guide provides a comprehensive comparison of the in vitro dissolution and in vivo bioavailability of various Metoclopramide formulations, supported by experimental data from multiple studies. Metoclopramide, a Biopharmaceutics Classification System (BCS) Class III drug with high solubility and low permeability, is widely used for its antiemetic and prokinetic properties.[1][2][3] Establishing a predictive relationship between in vitro drug release and in vivo performance is crucial for formulation development, ensuring therapeutic equivalence, and potentially waiving in vivo bioequivalence studies.[4][5]
Comparative Performance of Metoclopramide Formulations
The following tables summarize the quantitative data from various studies, comparing the in vitro dissolution and in vivo pharmacokinetic parameters of different Metoclopramide formulations.
Table 1: In Vitro Dissolution Data for Various Metoclopramide Formulations
| Formulation Type | Dissolution Apparatus | Medium | Rotation Speed (rpm) | Time to 85% Dissolution | Reference |
| Immediate Release (IR) Tablets | USP Apparatus II (Paddle) | 0.1 M HCl (pH 1.2) | 50 | < 15 minutes | [5] |
| Immediate Release (IR) Tablets | USP Apparatus I (Basket) | Water | 50 | Not Specified | [5] |
| Sustained Release (SR) Matrix Tablets | USP Apparatus I | 0.1 N HCl (pH 1.2) for 2h, then phosphate buffer (pH 7.2) | 50 | > 8 hours | [6] |
| Orally Disintegrating Tablets (ODT) | USP Apparatus II (Paddle) | pH 1.2 and 7.4 | Not Specified | Not Applicable | [7] |
| Fast Dissolving Films (FDF) | USP Apparatus II (Paddle) | 0.1N HCl | 50 | ~9 minutes (99.12% release) | [3] |
| Gastroretentive Films | USP Apparatus II (Paddle) | 0.1 N HCl (pH 1.2) | 75 | 24 hours (sustained release) | [8] |
Table 2: In Vivo Pharmacokinetic Parameters of Various Metoclopramide Formulations
| Formulation Type | Administration Route | Subjects | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Intravenous (IV) Solution | Intravenous | Healthy Volunteers | Not Applicable | Not Applicable | Not Applicable | 100 | [9][10] |
| Oral Solution | Oral | Healthy Volunteers | ~50% higher than SR tablet | ~1-2 | Not Specified | 80 ± 15.5 | [9][11] |
| Immediate Release (IR) Tablets | Oral | Healthy Volunteers | Not Specified | 1-2 | Not Specified | 76-79 | [11][12] |
| Sustained Release (SR) Tablets | Oral | Healthy Volunteers | ~50% lower than solution | Delayed | Similar to solution | Not Specified | [9] |
| Orally Disintegrating Tablets (ODT) | Oral (with/without water) | Healthy Volunteers | Bioequivalent to IR tablets | Bioequivalent to IR tablets | Bioequivalent to IR tablets | Not Specified | [13] |
| Suppositories | Rectal | Healthy Volunteers | Not Specified | Not Specified | Not Specified | 53 | [12] |
| Nasal Gel | Nasal | Sheep | Higher than solution and powder | Not Specified | Higher than solution and powder | Not Specified | [14] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Dissolution Testing
-
Immediate and Sustained Release Tablets: The dissolution of tablets was typically evaluated using either USP Apparatus I (Basket) or USP Apparatus II (Paddle).[5][6][15] The dissolution medium varied depending on the formulation, with common media being 0.1 N HCl (pH 1.2) to simulate gastric fluid, phosphate buffers at various pH values (e.g., 4.5, 6.8, 7.2) to simulate intestinal fluid, and water.[5][6][15][16] The temperature was maintained at 37 ± 0.5 °C, and the rotation speed was generally set to 50 or 75 rpm.[5][6][15] Aliquots of the dissolution medium were withdrawn at predetermined time intervals and analyzed for Metoclopramide content using UV-Visible spectrophotometry or High-Performance Liquid Chromatography (HPLC).[15][17]
-
Fast Dissolving Films: For fast-dissolving films, in vitro dissolution was assessed using USP Apparatus II in 0.1N HCl at 37 °C with a paddle speed of 50 rpm.[3] The disintegration time was also determined by placing the film in a petri dish with a small amount of distilled water.[3]
In Vivo Pharmacokinetic Studies
-
Study Design: In vivo studies were typically conducted in healthy human volunteers or, in some cases, in animal models like sheep.[12][14][15] The studies often followed a single-dose, crossover design to compare different formulations.[13][17]
-
Drug Administration and Sampling: Formulations were administered orally, intravenously, rectally, or nasally.[9][12][14] Blood samples were collected at various time points after drug administration.[4] Plasma was separated from the blood samples for analysis.
-
Bioanalytical Method: The concentration of Metoclopramide in plasma or serum was determined using validated bioanalytical methods, most commonly High-Performance Liquid Chromatography (HPLC).[9][12][17]
-
Pharmacokinetic Analysis: The plasma concentration-time data were used to calculate key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC).[4][15] These parameters were then used to assess the rate and extent of drug absorption and to compare the bioavailability of different formulations.[9][12]
Visualizations
IVIVC Development Workflow for Metoclopramide Formulations
The following diagram illustrates a typical workflow for developing a Level A IVIVC for Metoclopramide formulations, as described in the literature.[4][15]
Caption: Workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).
General Mechanism of Metoclopramide Action
The following diagram illustrates the primary mechanism of action of Metoclopramide.
Caption: Simplified mechanism of action of Metoclopramide.
References
- 1. Biowaiver monographs for immediate release solid oral dosage forms: metoclopramide hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discoveryjournals.org [discoveryjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 6. Preparation and comparative evaluation of sustained release metoclopramide hydrochloride matrix tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Formulation of metoclopramide HCl gastroretentive film and in vitro- in silico prediction using Gastroplus® PBPK software - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of metoclopramide intravenously and orally determined by liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and concentration-effect studies with intravenous metoclopramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labeling.pfizer.com [labeling.pfizer.com]
- 12. The pharmacokinetics, bioequivalence and bioavailability of different formulations of metoclopramide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Nasal administration of metoclopramide from different dosage forms: in vitro, ex vivo, and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. archives.ijper.org [archives.ijper.org]
- 16. Formulation and Evaluation of Bi-layer Tablet of Metoclopramide Hydrochloride and Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [Pharmacokinetics and bioequivalence of various oral formulations of metoclopramide] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and UPLC Methods for Metoclopramide Analysis: A Cross-Validation Perspective
For researchers, scientists, and professionals in drug development, the choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of active pharmaceutical ingredients like Metoclopramide is a critical decision. This guide provides an objective comparison of these two robust analytical techniques, supported by a synthesis of published experimental data, to aid in method selection and cross-validation.
Metoclopramide, an antiemetic and prokinetic agent, requires accurate and precise quantification in pharmaceutical formulations. Both HPLC and UPLC are powerful chromatographic techniques capable of providing reliable results, but they differ significantly in terms of speed, resolution, and solvent consumption. This comparison delves into the specifics of each method for Metoclopramide analysis and outlines the process for cross-validation, ensuring data integrity when transitioning between the two platforms.
Experimental Protocols
Detailed methodologies for both HPLC and UPLC analysis of Metoclopramide have been established and validated. Below are representative experimental protocols synthesized from various studies.
High-Performance Liquid Chromatography (HPLC) Method
A commonly employed reversed-phase HPLC method for the determination of Metoclopramide hydrochloride involves the following parameters:
-
Column: A C18 column (e.g., 4.6 x 100 mm, 3.5 µm particle size) is frequently used for separation.[1] Other studies have utilized columns such as Waters C18 3.9×300mm µBondapak (RP).[2]
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent, like acetonitrile or methanol, and a buffer solution.[1][2][3] For instance, a 50:50 (v/v) mixture of acetonitrile and a buffer at pH 4.6 has been reported.[1] Another method uses a 40:60 ratio of acetonitrile to 20mM Potassium dihydrogen phosphate buffer (pH 3).[2]
-
Flow Rate: The flow rate is generally maintained around 1.0 to 2.0 mL/min.[2][4]
-
Injection Volume: A standard injection volume is 20 µL.[1]
-
Detection: UV detection is typically performed at the maximum absorbance wavelength (λmax) of Metoclopramide, which has been reported at 248 nm, 273 nm, and 275 nm in different studies.[1][2][3]
-
Run Time: The total run time for an HPLC analysis of Metoclopramide is typically around 3 to 6 minutes.[1][3]
Ultra-Performance Liquid Chromatography (UPLC) Method
UPLC methods offer a significant reduction in analysis time and solvent usage due to the use of smaller particle size columns and higher operating pressures. A representative UPLC method for Metoclopramide hydrochloride is as follows:
-
Column: A sub-2 µm particle size column, such as an Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm), is characteristic of UPLC systems.[5]
-
Mobile Phase: A mobile phase composition of 0.1% ortho-phosphoric acid and acetonitrile in an 86:14 (v/v) ratio has been successfully used.[5]
-
Flow Rate: The flow rate in UPLC is typically lower than in HPLC, for example, 0.5 mL/min.[5]
-
Injection Volume: Due to the smaller column dimensions, the injection volume is significantly reduced, for instance, to 0.5 µL.[5]
-
Detection: UV detection is carried out at a wavelength of 213 nm.[5]
-
Run Time: UPLC offers a much faster analysis, with a reported run time of just 1.2 minutes.[5]
Data Presentation: A Comparative Analysis
The performance of HPLC and UPLC methods for Metoclopramide analysis can be quantitatively compared based on key validation parameters. The following tables summarize typical performance data gathered from various validated methods.
Table 1: Chromatographic and System Suitability Parameters
| Parameter | HPLC Method | UPLC Method |
| Retention Time (min) | ~1.93 - 6.78[2][3] | ~1.0[5] |
| Tailing Factor | Typically ≤ 2 | Typically ≤ 2 |
| Theoretical Plates | > 2000 | > 5000 |
| Run Time (min) | ~3 - 6[1][3] | ~1.2[5] |
Table 2: Method Validation Parameters
| Parameter | HPLC Method | UPLC Method |
| Linearity Range (µg/mL) | 2 - 75[2] | 10% to 150% of target concentration[5] |
| Correlation Coefficient (r²) | ≥ 0.997[1][2] | 0.9999[5] |
| Accuracy (% Recovery) | 98.2% - 101.5% | Within acceptable limits |
| Precision (%RSD) | < 2%[6] | < 1.31%[5] |
| Limit of Detection (LOD) | 0.26 µg/mL[1] | Not explicitly stated in µg/mL |
| Limit of Quantification (LOQ) | 0.80 µg/mL[1] | Not explicitly stated in µg/mL |
Cross-Validation of Analytical Methods
Cross-validation is a critical process when two or more analytical methods are used to generate data within the same study or across different studies, for instance, when transferring a method from HPLC to UPLC.[7] The primary goal is to demonstrate that the two methods provide equivalent results. The process typically involves analyzing the same set of samples using both the original (e.g., HPLC) and the new (e.g., UPLC) method and comparing the outcomes.
The validation of the analytical methods should be performed according to established guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA).[6][8] Key validation parameters to be assessed during cross-validation include specificity, linearity, range, accuracy, and precision.
Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of an HPLC and a UPLC method for Metoclopramide analysis.
Caption: Workflow for the cross-validation of HPLC and UPLC methods.
Conclusion
Both HPLC and UPLC are suitable techniques for the quantitative analysis of Metoclopramide in pharmaceutical formulations. The choice between the two often depends on the specific needs of the laboratory. UPLC offers significant advantages in terms of speed and solvent savings, making it ideal for high-throughput environments. HPLC, while slower, remains a robust and reliable workhorse in many quality control laboratories.
Successful cross-validation between HPLC and UPLC methods is essential to ensure consistency and reliability of analytical data, particularly when migrating methods. By following a well-defined protocol and adhering to regulatory guidelines, laboratories can confidently transition between these platforms, leveraging the benefits of modern chromatographic techniques while maintaining data integrity.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. eijppr.com [eijppr.com]
- 6. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
Comparative Efficacy of Metoclopramide Versus Newer Prokinetic Agents: A Guide for Researchers
Metoclopramide, a dopamine D2 receptor antagonist with weak 5-HT4 agonist activity, has long been the only U.S. Food and Drug Administration (FDA)-approved pharmacological treatment for gastroparesis.[1][2][3] However, its use is significantly limited by a black box warning regarding the risk of tardive dyskinesia and other extrapyramidal side effects, restricting its use to a maximum of 12 weeks.[4][5][6] This has spurred the development of newer prokinetic agents with more selective mechanisms of action and potentially more favorable safety profiles. This guide provides a comparative analysis of metoclopramide against these emerging therapies, supported by available experimental data.
The newer agents in the pipeline target diverse gastric motor functions and include novel serotonergic 5-HT4 agonists, dopamine D2/3 antagonists, and ghrelin agonists.[4][7][8] Agents such as domperidone, prucalopride, velusetrag, and relamorelin have shown promise in clinical trials, offering alternatives that may mitigate the risks associated with long-term metoclopramide use.
Quantitative Data Summary
The following tables summarize the comparative efficacy and safety data from various studies.
Table 1: Comparative Efficacy of Prokinetic Agents
| Agent (Class) | Key Efficacy Finding | Study Population | Citation |
| Metoclopramide (Dopamine D2 Antagonist / 5-HT4 Agonist) | Effective in reducing symptoms; tolerance may develop with long-term use. | Diabetic Gastroparesis | [9] |
| Domperidone (Peripheral Dopamine D2 Antagonist) | Efficacy is comparable to metoclopramide for symptom relief.[10][11] | Gastroparesis, Nausea/Vomiting | [9][11] |
| Prucalopride (Selective 5-HT4 Agonist) | Accelerated gastric emptying time (98 ± 10 min vs 143 ± 11 min with placebo). | Gastroparesis | [5] |
| Velusetrag (Selective 5-HT4 Agonist) | 5mg dose showed statistically significant improvement in GCSI score vs. placebo (-1.5 vs -1.1).[12][13] | Diabetic & Idiopathic Gastroparesis | [12][13] |
| Velusetrag (Selective 5-HT4 Agonist) | Normalization of gastric emptying at 4 hours in >70% of subjects receiving 30 mg.[12] | Diabetic & Idiopathic Gastroparesis | [12] |
| Ghrelin Agonists (e.g., Relamorelin) | Significantly improved overall gastroparesis symptoms vs. placebo (Standardized Mean Difference: -0.34). | Diabetic Gastroparesis | [14][15] |
| Relamorelin (RM-131) (Ghrelin Agonist) | Significantly accelerated gastric emptying and reduced symptoms in patients with type 1 diabetes.[16][17] | Type 1 Diabetes with Gastroparesis | [16][17] |
| Felcisetrag (5-HT4 Agonist) | Led to a greater proportion of patients with normal gastric retention compared to metoclopramide. | Mechanically Ventilated Patients | [8][10] |
Table 2: Comparative Safety and Tolerability
| Agent | Common Adverse Events | Serious Adverse Events / Key Risks | Citation |
| Metoclopramide | Drowsiness, restlessness, anxiety (35.1%), nausea (14.1%), tremors (12.8%).[18][19] | Tardive Dyskinesia , extrapyramidal symptoms, neuroleptic malignant syndrome, QT prolongation.[1][4][20][21] | [1][4][18][19][20][21] |
| Domperidone | Generally well-tolerated. | QT prolongation , cardiac arrhythmias. Rare extrapyramidal symptoms due to minimal CNS penetration.[11][22] | [11][22] |
| Prucalopride | Headache (13.9%), diarrhea (13.4%), abdominal pain (11.6%).[21] | Reports of dystonia, though considered to have fewer neurological side effects than metoclopramide.[5][21] | [5][21] |
| Velusetrag | Generally mild and related to GI transit acceleration (diarrhea, nausea).[23] | High selectivity suggests a lower risk of cardiac side effects compared to older 5-HT4 agonists.[24] | [23][24] |
| Ghrelin Agonists (e.g., Relamorelin) | Generally well-tolerated. | Worsened glycemic control in ~15% of diabetic patients in one study. No significant cardiac or neurologic adverse effects reported.[3][25] | [3][25] |
Signaling Pathways and Experimental Workflows
The distinct mechanisms of action for these agents are crucial to understanding their efficacy and side-effect profiles.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The 5 Best Gastroparesis Medications Reviewed - GoodRx [goodrx.com]
- 3. Management of Gastroparesis | Abdominal Key [abdominalkey.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. droracle.ai [droracle.ai]
- 6. Efficacy and Safety of Relamorelin in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | New Developments in Prokinetic Therapy for Gastric Motility Disorders [frontiersin.org]
- 9. droracle.ai [droracle.ai]
- 10. New Developments in Prokinetic Therapy for Gastric Motility Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Publication News 70 - 15.05.2023 — NEUROdiab [neurodiab.eu]
- 13. Theravance Biopharma Announces Positive Top-Line Results from Phase 2b Study of Velusetrag (TD-5108) in Patients with Gastroparesis [prnewswire.com]
- 14. Efficacy and Safety of Ghrelin Agonists in Patients with Diabetic Gastroparesis: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and Safety of Ghrelin Agonists in Patients with Diabetic Gastroparesis: A Systematic Review and Meta-Analysis [gutnliver.org]
- 16. Therapeutic applications of ghrelin agonists in the treatment of gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 18. drugs.com [drugs.com]
- 19. Metoclopramide vs Prucalopride Comparison - Drugs.com [drugs.com]
- 20. cdhf.ca [cdhf.ca]
- 21. Gastroparesis treatment options metoclopramide and prucalopride: analysis of the FDA Adverse Event Reporting System (FAERS) database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Domperidone vs. Metoclopramide: A Pharmacological Face-Off – PharmaNUS [blog.nus.edu.sg]
- 23. Velusetrag accelerates gastric emptying in subjects with gastroparesis: a multicentre, double-blind, randomised, placebo-controlled, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Velusetrag Could Be a Safer Long-term Treatment for Gastroparesis - Mass General Advances in Motion [advances.massgeneral.org]
- 25. droracle.ai [droracle.ai]
Metoclopramide: An In Vivo Selective Dopamine Antagonist? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Metoclopramide, a widely used antiemetic and prokinetic agent, exerts its primary therapeutic effects through the antagonism of dopamine D2 receptors. However, its in vivo selectivity and overall pharmacological profile, particularly when compared to other dopamine antagonists, are critical considerations for its clinical application and for the development of novel therapeutics. This guide provides an objective comparison of Metoclopramide with other dopamine antagonists, supported by experimental data and detailed methodologies, to aid researchers in their evaluation of this compound.
Comparative Analysis of Receptor Binding Affinities
The selectivity of a dopamine antagonist is determined by its binding affinity for various dopamine receptor subtypes (D1-D5) and other neurotransmitter receptors. The following table summarizes the available quantitative data on the binding affinities (Ki or IC50 in nM) of Metoclopramide and other selected dopamine antagonists. It is important to note that absolute values can vary between studies due to different experimental conditions.
| Compound | Dopamine D2 Receptor (Ki/IC50, nM) | Dopamine D1 Receptor (Ki/IC50, nM) | Dopamine D3 Receptor (Ki/IC50, nM) | Dopamine D4 Receptor (Ki/IC50, nM) | 5-HT3 Receptor (Ki/IC50, nM) | Key Characteristics |
| Metoclopramide | 240 - 483[1][2] | - | - | - | 120 - 308[1][2] | Crosses the blood-brain barrier; also a 5-HT4 receptor agonist.[3] |
| Haloperidol | ~1-2 | High affinity | High affinity | High affinity | Low affinity | Potent, typical antipsychotic with high risk of extrapyramidal symptoms. |
| Domperidone | < 20[2] | - | High affinity | - | Inactive[2] | Peripherally acting with minimal blood-brain barrier penetration. |
| Sulpiride | ~10 | Low affinity | High affinity | Weaker affinity than D2/D3 | - | Atypical antipsychotic with dose-dependent effects. |
Note: A lower Ki or IC50 value indicates a higher binding affinity. Data is compiled from various sources and direct comparison should be made with caution.
In Vivo Validation: Experimental Protocols
The in vivo validation of a selective dopamine antagonist involves a combination of neurochemical and behavioral assays. Below are detailed protocols for key experiments used to characterize the in vivo activity of compounds like Metoclopramide.
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This assay determines the in vitro binding affinity of a test compound to the dopamine D2 receptor.
Objective: To determine the inhibitory constant (Ki) of Metoclopramide and other antagonists for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride.
-
Test compounds: Metoclopramide, Haloperidol, Domperidone, Sulpiride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4).
-
Non-specific binding control: 10 µM Haloperidol.
-
96-well plates, glass fiber filters, scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D2 receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Apomorphine-Induced Stereotypy in Rats
This behavioral assay assesses the in vivo blockade of central dopamine D2 receptors. Apomorphine, a non-selective dopamine agonist, induces stereotyped behaviors (e.g., sniffing, licking, gnawing) which can be antagonized by D2 antagonists.
Objective: To evaluate the in vivo efficacy of Metoclopramide and other antagonists in blocking dopamine D2 receptor-mediated behaviors.
Animals: Male Wistar or Sprague-Dawley rats (200-250 g).
Materials:
-
Apomorphine hydrochloride.
-
Test compounds: Metoclopramide, Haloperidol, Domperidone, Sulpiride.
-
Vehicle (e.g., saline).
-
Observation cages.
Procedure:
-
Acclimatization: Acclimate rats to the observation cages for at least 30 minutes before drug administration.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneally, subcutaneously) at a predetermined time before the apomorphine challenge.
-
Apomorphine Challenge: Administer a dose of apomorphine (e.g., 0.5-2.5 mg/kg, s.c.) known to induce stereotypy.[4]
-
Behavioral Observation: Immediately after the apomorphine injection, place the rat in the observation cage and record its behavior for a set period (e.g., 60 minutes).
-
Scoring: Score the intensity of stereotyped behaviors at regular intervals (e.g., every 5 minutes) using a standardized rating scale. A common scale is:
-
0: Asleep or stationary, no activity.
-
1: Active, but no stereotyped behavior.
-
2: Discontinuous sniffing, licking, or gnawing.
-
3: Continuous sniffing, licking, or gnawing with brief periods of other activity.
-
4: Continuous, intense sniffing, licking, or gnawing.
-
-
Data Analysis: Calculate the mean stereotypy score for each treatment group and compare the scores of the antagonist-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
In Vivo Microdialysis for Dopamine Measurement
This technique allows for the direct measurement of extracellular dopamine levels in specific brain regions of freely moving animals, providing a neurochemical correlate of dopamine receptor antagonism.
Objective: To measure the effect of Metoclopramide and other antagonists on basal and stimulated dopamine release in the striatum.
Animals: Male Wistar or Sprague-Dawley rats (250-300 g).
Materials:
-
Microdialysis probes and guide cannulae.
-
Stereotaxic apparatus.
-
Artificial cerebrospinal fluid (aCSF).
-
Syringe pump.
-
Fraction collector.
-
HPLC system with electrochemical detection (HPLC-ECD).
-
Test compounds.
Procedure:
-
Surgical Implantation: Under anesthesia, implant a guide cannula stereotaxically into the target brain region (e.g., striatum). Secure the cannula with dental cement and allow the animal to recover for several days.
-
Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Allow the system to stabilize for 1-2 hours. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer the test compound (e.g., via i.p. injection or through the dialysis probe - reverse dialysis).
-
Sample Collection: Continue collecting dialysate samples for several hours after drug administration.
-
Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to verify the correct placement of the microdialysis probe.
-
Data Analysis: Express dopamine concentrations as a percentage of the baseline levels and compare the effects of different antagonists on dopamine release.
Visualizing Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in the validation of Metoclopramide.
Caption: Dopamine signaling at the synapse and the antagonistic action of Metoclopramide.
Caption: Workflow for the validation of a selective dopamine antagonist.
Conclusion
Metoclopramide is a potent antagonist of dopamine D2 receptors, an action that underlies its primary therapeutic effects. However, its ability to cross the blood-brain barrier leads to potential central nervous system side effects, distinguishing it from peripherally restricted antagonists like Domperidone. Furthermore, its affinity for 5-HT3 receptors contributes to its antiemetic properties but also differentiates it from more selective D2 antagonists like Sulpiride. The experimental protocols provided in this guide offer a framework for the in vivo validation and comparative analysis of Metoclopramide and other dopamine antagonists, enabling researchers to make informed decisions in their drug discovery and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [Comparative study on the effect of the dopamine receptor blockers metoclopramide and domperidone on stomach emptying and the visualization of the small intestine in monocontrast] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
A Head-to-Head Comparison of Metoclopramide Salt Forms for Researchers and Drug Development Professionals
An in-depth analysis of the physicochemical and pharmacokinetic properties of metoclopramide hydrochloride and metoclopramide dihydrochloride, providing essential data for formulation development and scientific research.
Metoclopramide, a substituted benzamide, is a widely utilized prokinetic and antiemetic agent. Its therapeutic efficacy is influenced by its formulation, which is intrinsically linked to the physicochemical properties of its active pharmaceutical ingredient (API). Metoclopramide is most commonly available as its hydrochloride salt, which exists in both monohydrate and dihydrochloride forms. This guide provides a detailed head-to-head comparison of these salt forms, presenting key experimental data to inform drug development and research.
Physicochemical Properties: A Comparative Overview
The selection of a salt form is a critical step in drug development, impacting solubility, stability, and bioavailability. While direct comparative studies between the different salt forms of metoclopramide are limited in publicly available literature, a compilation of data from various sources allows for a useful comparison.
Table 1: Physicochemical Properties of Metoclopramide and its Salt Forms
| Property | Metoclopramide (Base) | Metoclopramide Hydrochloride (Monohydrate) | Metoclopramide Dihydrochloride |
| Molecular Formula | C₁₄H₂₂ClN₃O₂ | C₁₄H₂₂ClN₃O₂・HCl・H₂O[1] | C₁₄H₂₂ClN₃O₂・2HCl[2] |
| Molecular Weight ( g/mol ) | 299.80 | 354.3[1] | 372.7[2] |
| Melting Point (°C) | 147.3 | 182.5-184[3] | 134-135[3] |
| Solubility in Water | Poorly soluble | Very soluble[1] | Information not readily available, but expected to be highly soluble |
| pKa | 9.27 (tertiary amine) | Not explicitly found for the salt form | Not explicitly found for the salt form |
| Log P (octanol/water) | 2.6 | Not explicitly found for the salt form | Not explicitly found for the salt form |
Note: Data is compiled from multiple sources and may have been determined under varying experimental conditions.
The hydrochloride salts significantly enhance the aqueous solubility of the otherwise poorly soluble metoclopramide base, a crucial factor for oral and parenteral formulations.[4] The monohydrochloride monohydrate is the most commonly used form in pharmaceutical preparations.[5]
Stability Profile
Pharmacokinetic Parameters
The oral bioavailability of metoclopramide (as the hydrochloride salt) is reported to be approximately 80% ± 15.5%, though it can be variable due to first-pass metabolism.[5][10] Peak plasma concentrations are typically reached within 1 to 2 hours after oral administration.[10] There is a lack of publicly available comparative bioavailability data for the different salt forms of metoclopramide.
Mechanism of Action: A Multi-Receptor Interaction
Metoclopramide exerts its prokinetic and antiemetic effects through a complex interplay with several neurotransmitter receptors in both the central and peripheral nervous systems. Its primary mechanisms of action include dopamine D2 receptor antagonism, serotonin 5-HT4 receptor agonism, and 5-HT3 receptor antagonism.[11][12][13]
Signaling Pathway of Metoclopramide
Caption: Metoclopramide's multifaceted mechanism of action.
Experimental Protocols
Standardized experimental protocols are essential for the accurate and reproducible characterization of API salt forms. Below are outlines for key analytical methods.
High-Performance Liquid Chromatography (HPLC) for Potency and Purity
HPLC is a cornerstone technique for determining the potency and purity of metoclopramide and its salt forms.
Experimental Workflow: HPLC Analysis
Caption: A typical workflow for HPLC analysis of metoclopramide.
A common HPLC method for metoclopramide involves a C18 column with a mobile phase consisting of a buffer and an organic modifier, such as methanol or acetonitrile.[14][15] Detection is typically performed using a UV detector at a wavelength of approximately 273 nm.[14]
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | KH₂PO₄ buffer and methanol (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 273 nm |
| Run Time | 10 minutes |
| Source: Adapted from a method for nanoparticle formulation analysis.[14] |
In Vitro Dissolution Testing
Dissolution testing is critical for predicting the in vivo performance of solid oral dosage forms.
Experimental Workflow: Dissolution Testing
Caption: Standard workflow for in vitro dissolution testing.
For metoclopramide hydrochloride tablets, a common dissolution method utilizes a USP Apparatus 2 (paddle) with a phosphate buffer at pH 6.8 as the dissolution medium.[16] Samples are withdrawn at specified time intervals and analyzed for drug content, typically by UV-Vis spectrophotometry.[16]
Conclusion
The choice of salt form for metoclopramide has significant implications for its physicochemical properties and, consequently, its performance as a pharmaceutical product. The hydrochloride salts, particularly the monohydrochloride monohydrate, offer enhanced aqueous solubility compared to the free base, which is advantageous for formulation. While direct, comprehensive comparative studies between the different salt forms are not abundant in the literature, this guide provides a consolidated overview of the available data to aid researchers and drug development professionals. Further head-to-head studies under standardized conditions would be invaluable for a more definitive comparison and to facilitate the development of optimized metoclopramide formulations.
References
- 1. digicollections.net [digicollections.net]
- 2. Metoclopramide Dihydrochloride | C14H24Cl3N3O2 | CID 21761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metoclopramide monohydrochloride monohydrate | 54143-57-6 [chemicalbook.com]
- 4. scispace.com [scispace.com]
- 5. fip.org [fip.org]
- 6. Chemical stability of metoclopramide hydrochloride injection diluted with 0.9% sodium chloride injection in polypropylene syringes at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metoclopramide dihydrochloride monohydrate | C14H26Cl3N3O3 | CID 656838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. arlok.com [arlok.com]
- 10. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 11. What is the mechanism of Metoclopramide Hydrochloride? [synapse.patsnap.com]
- 12. Lessons from Pharmacogenetics and Metoclopramide: Towards the Right Dose of the Right Drug for the Right Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selectivity of 5-HT3 receptor antagonists and anti-emetic mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jneonatalsurg.com [jneonatalsurg.com]
- 15. ijpsonline.com [ijpsonline.com]
- 16. sphinxsai.com [sphinxsai.com]
A Comparative Guide to the Reproducibility of Metoclopramide's Anti-Nausea Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Metoclopramide, a dopamine D2 receptor antagonist with additional effects on serotonin receptors, is a widely used antiemetic. However, the reproducibility of its anti-nausea and anti-emetic effects can vary significantly across different preclinical animal models. This guide provides a comparative overview of metoclopramide's efficacy in commonly used models of nausea and vomiting, supported by experimental data and detailed protocols, to aid researchers in model selection and experimental design.
Comparative Efficacy of Metoclopramide
The following table summarizes the quantitative effects of metoclopramide in various animal models of nausea and vomiting. It is important to note that direct comparisons between studies can be challenging due to variations in emetogenic stimuli, dosing regimens, and outcome measures.
| Animal Model | Emetogen (Dose) | Metoclopramide Dose | Route of Administration | Efficacy | Reference |
| Ferret | Morphine (0.3 mg/kg, s.c.) | 3 mg/kg | i.v. | 48% reduction in vomiting episodes | [1] |
| 10 mg/kg | i.v. | 82% reduction in vomiting episodes | [1] | ||
| Cisplatin (10 mg/kg, i.v.) | Not specified | Not specified | Complete protection from emesis | [2][3] | |
| Dog | Apomorphine (0.05 mg/kg, s.c.) | Not specified | Not specified | Prevented vomiting in all subjects | [4] |
| Shrew (Suncus murinus) | Cisplatin | Not specified | Not specified | Prevented emesis | [5] |
| Rat (Pica Model) | Cisplatin (6 mg/kg, i.p.) | No direct quantitative data on metoclopramide found. The model is established for testing anti-emetics. | - | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of protocols used to induce nausea and vomiting in different animal models where metoclopramide has been evaluated.
Ferret Model: Morphine-Induced Emesis
-
Animals: Male ferrets.
-
Emetogen Administration: Morphine is administered subcutaneously (s.c.) at a dose of 0.3 mg/kg to induce emesis.[1]
-
Drug Administration: Metoclopramide or vehicle is administered intravenously (i.v.) 5 minutes prior to the morphine injection.[1]
-
Observation: The number of retches and vomits are counted for a defined period post-morphine administration.[1]
Ferret Model: Cisplatin-Induced Emesis
-
Animals: Male ferrets (1-1.9 kg) with surgically implanted indwelling venous catheters.
-
Emetogen Administration: Cisplatin is administered intravenously (i.v.) at a dose of 10 mg/kg to induce a consistent emetic response.
-
Drug Administration: Metoclopramide is administered intravenously.
-
Observation: The number of individual vomiting episodes and the latency to the first vomit are recorded for 240 minutes after cisplatin administration.[2]
Rat Model: Cisplatin-Induced Pica
-
Animals: Female F-344 rats.
-
Emetogen Administration: Cisplatin is administered intravenously at varying doses.
-
Drug Administration: Metoclopramide is administered subcutaneously 30 minutes before and 120 minutes after cisplatin.[6]
-
Nausea Assessment: Pica, the consumption of non-nutritive substances like kaolin, is measured as an index of nausea. Kaolin and regular food consumption are monitored. An increase in kaolin intake is indicative of a nausea-like state.
Shrew (Suncus murinus) Model: Motion Sickness-Induced Emesis
-
Animals: House musk shrews (Suncus murinus).
-
Emetogen: Motion sickness is induced by placing the shrews in a chamber on a horizontal shaker.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language.
Metoclopramide's Mechanism of Action in Emesis
Metoclopramide exerts its anti-emetic effects through a multi-target mechanism, primarily by antagonizing dopamine D2 receptors and, at higher doses, serotonin 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus. Its 5-HT4 receptor agonism contributes to its prokinetic effects, which can also aid in reducing nausea.[8][9][10]
Caption: Metoclopramide's multi-target mechanism of action.
General Experimental Workflow for Anti-Emetic Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of an anti-emetic compound like metoclopramide in an animal model.
Caption: A generalized workflow for preclinical anti-emetic studies.
Discussion and Conclusion
The reproducibility of metoclopramide's anti-emetic effects is highly dependent on the chosen animal model and the emetogenic stimulus.
-
Ferrets appear to be a reliable model for demonstrating the anti-emetic efficacy of metoclopramide against both opioid- and chemotherapy-induced vomiting. The quantitative data show a clear dose-dependent effect.
-
Dogs also serve as a good model, particularly for apomorphine-induced emesis, where metoclopramide shows strong efficacy.
-
Shrews are a valuable model for chemotherapy-induced emesis, and initial findings indicate that metoclopramide is effective. However, more quantitative, dose-response studies are needed in this species.
-
Rats , which do not vomit, present a challenge. The pica model is used as a surrogate for nausea, but its predictive validity for anti-nausea drugs that also have prokinetic effects, like metoclopramide, requires careful interpretation. The lack of robust, direct quantitative data on metoclopramide's effect on pica highlights a gap in the current literature.
For researchers and drug development professionals, the choice of animal model should be carefully considered based on the specific research question and the clinical context of the nausea and vomiting being studied. While models with a true emetic reflex, such as the ferret and dog, offer more direct translational value for anti-vomiting effects, rodent models may provide insights into nausea-like states, albeit with the noted limitations. Future research should focus on direct, head-to-head comparisons of metoclopramide across different species using standardized protocols to improve our understanding of its translational potential.
References
- 1. The effects of different antiemetic agents on morphine-induced emesis in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 3. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An apomorphine-induced vomiting model for antiemetic studies in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emesis induced by cancer chemotherapeutic agents in the Suncus murinus: a new experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lack of effect of metoclopramide on cisplatin-induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suncus murinus as a new experimental model for motion sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 9. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 10. Dopamine antagonist - Wikipedia [en.wikipedia.org]
Comparative study of Metoclopramide(1+) and ondansetron on chemotherapy-induced emesis models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two commonly used antiemetic agents, Metoclopramide and Ondansetron, in the context of preventing and treating chemotherapy-induced nausea and vomiting (CINV). The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy based on clinical trial data, and detailed experimental protocols.
Mechanism of Action
Metoclopramide and Ondansetron employ distinct pharmacological pathways to mitigate CINV. Metoclopramide acts as a dopamine (D2) receptor antagonist in the chemoreceptor trigger zone (CTZ) of the brain and also exhibits some peripheral 5-HT3 receptor antagonism in the gastrointestinal tract.[1][2] This dual action not only suppresses the central nausea and vomiting reflex but also enhances gastric motility.[2][3]
Ondansetron, a selective 5-HT3 receptor antagonist, works by blocking serotonin from binding to 5-HT3 receptors located centrally in the CTZ and peripherally on vagal nerve terminals in the gastrointestinal tract.[4][5][6] The release of serotonin from enterochromaffin cells in the small intestine, triggered by chemotherapy agents, is a key initiator of the vomiting reflex; Ondansetron effectively interrupts this pathway.[4]
Signaling Pathways
The following diagrams illustrate the primary signaling pathways targeted by Metoclopramide and Ondansetron in the context of CINV.
Comparative Efficacy: Clinical Data
Multiple clinical trials and meta-analyses have demonstrated the superior efficacy of Ondansetron compared to Metoclopramide, particularly in the acute phase of CINV and with highly emetogenic chemotherapy regimens.
| Study / Analysis | Patient Population | Chemotherapy Regimen | Key Findings |
| International Emesis Study Group (1990) [7] | 82 patients | Cyclophosphamide (≥500 mg/m²) + Doxorubicin (≥40 mg/m²) or Epirubicin (≥40 mg/m²) | Complete anti-emetic protection in the 24 hours following chemotherapy was achieved in 65% of patients treated with Ondansetron compared to 41% with Metoclopramide. Severe nausea was present in 3% of the Ondansetron group versus 31% in the Metoclopramide group. |
| Sledge et al. (1992) [8] | 45 patients | Multiple-day cisplatin-based chemotherapy (20-40 mg/m²/day) | On day 1, 78% of patients receiving Ondansetron had no emetic episodes compared to 14% of those receiving Metoclopramide (P < 0.001). Antiemetic treatment failures were significantly lower with Ondansetron (9%) than with Metoclopramide (50%) over the entire study period (P = 0.002). |
| Meta-analysis (Anonymous) [9][10] | 6 randomized controlled trials (705 patients) | Not specified | The relative risk (RR) for zero emesis with Ondansetron was 1.72 (95% CI 1.45 to 1.97) and for zero nausea was 1.78 (95% CI 1.39 to 2.13) compared to Metoclopramide. |
| Indian Journal of Pharmacology (2000) [11] | 80 patients | Low dose (20 mg/m² on days 1-3) and high dose (60 mg/m² on day 1) cisplatin | In the low-dose regimen, complete suppression of acute emesis occurred in 65% of Ondansetron patients versus 30% with Metoclopramide. In the high-dose regimen, the complete response rate was 20% with Ondansetron versus 0% with Metoclopramide. |
| de Mulder et al. (1990) [12] | 95 evaluable patients (acute phase) | Cisplatin (50 to 100 mg/m²) | In the acute phase, a major or complete response was seen in 72% of Ondansetron-treated patients and 41% of Metoclopramide-treated patients (P < 0.001). |
Experimental Protocols
The following provides a generalized experimental workflow based on the methodologies reported in comparative clinical trials.
Generalized Clinical Trial Workflow
Detailed Methodologies from a Representative Study (Sledge et al., 1992)[8]
-
Study Design: A double-blind, randomized, comparative study.
-
Patient Population: 45 patients receiving a 4- or 5-day regimen of cisplatin (20-40 mg/m²/day) combination chemotherapy.
-
Randomization: Patients were randomly assigned on a 1:1 basis to receive either Ondansetron or Metoclopramide.
-
Drug Administration:
-
Ondansetron Group: Received three daily intravenous doses of 0.15 mg/kg.
-
Metoclopramide Group: Received three daily intravenous doses of 1 mg/kg.
-
-
Efficacy Assessment: Patients were monitored daily for the number of emetic episodes (defined as vomiting or retching) and the severity of nausea.
-
Safety Assessment: Monitoring of adverse events and laboratory safety parameters.
Adverse Events
A notable difference between the two drugs lies in their side-effect profiles. Metoclopramide is associated with a higher incidence of extrapyramidal symptoms, diarrhea, and restlessness.[8] In contrast, headache is the most commonly reported adverse event with Ondansetron.[8][10]
Conclusion
References
- 1. england.nhs.uk [england.nhs.uk]
- 2. youtube.com [youtube.com]
- 3. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. youtube.com [youtube.com]
- 6. Ondansetron: MedlinePlus Drug Information [medlineplus.gov]
- 7. A comparison of ondansetron with metoclopramide in the prophylaxis of chemotherapy-induced nausea and vomiting: a randomized, double-blind study. International Emesis Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase III double-blind comparison of intravenous ondansetron and metoclopramide as antiemetic therapy for patients receiving multiple-day cisplatin-based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ondansetron versus metoclopramide in the prevention of chemotherapy-induced nausea and vomiting - a metaanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Comparison of ondansetron with metoclopramide in prevention of acute emesis associated with low dose & high dose cisplatin chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ondansetron compared with high-dose metoclopramide in prophylaxis of acute and delayed cisplatin-induced nausea and vomiting. A multicenter, randomized, double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metoclopramide: An Antiemetic in Chemotherapy Induced Nausea and Vomiting [jscimedcentral.com]
- 14. Ondansetron versus metoclopramide, both combined with dexamethasone, in the prevention of cisplatin-induced delayed emesis. The Italian Group for Antiemetic Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
Safety Operating Guide
Proper Disposal of Metoclopramide (1+) in a Laboratory Setting: A Procedural Guide
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
Metoclopramide, while not listed as a P- or U-listed hazardous waste by the Resource Conservation and Recovery Act (RCRA), is classified as a hazardous chemical that is harmful if swallowed.[1] Therefore, its disposal requires strict adherence to safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment. This guide provides essential, step-by-step procedures for the proper management and disposal of metoclopramide waste in a research setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling metoclopramide waste are equipped with the appropriate Personal Protective Equipment (PPE), including:
-
Chemical-resistant gloves
-
Safety goggles
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol for Metoclopramide Waste
Metoclopramide waste, including pure chemical, solutions, and contaminated labware, must be managed as a non-RCRA hazardous waste.[2][3][4] The primary and recommended method of disposal is through a certified hazardous waste contractor.
Step 1: Waste Segregation
Proper segregation is the first critical step in compliant waste management.
-
Do not mix metoclopramide waste with non-hazardous laboratory trash.
-
Keep metoclopramide waste separate from other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Step 2: Container Selection and Labeling
-
Use a dedicated, leak-proof, and chemically compatible container for the collection of metoclopramide waste. The original container is often a suitable choice.
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents as "Metoclopramide Waste." Include the date when the first waste was added to the container.
Step 3: Waste Accumulation and Storage
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible materials.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the pickup and final disposal of the metoclopramide waste.
-
One of the recommended disposal methods, as suggested by safety data sheets, is incineration in a chemical incinerator after dissolution in a combustible solvent. This process should only be carried out by a licensed disposal facility.
Important Note: Under no circumstances should metoclopramide waste be disposed of down the drain or in the regular trash. While some sources discuss the disposal of non-hazardous pharmaceuticals in landfills, this practice is discouraged for chemical waste generated in a laboratory setting to prevent groundwater contamination.[5]
Summary of Metoclopramide Disposal and Safety Information
| Parameter | Guideline |
| RCRA Status | Not a P- or U-listed hazardous waste.[6][7][8][9][10][11][12] |
| Hazard Classification | Harmful if swallowed.[1] |
| Recommended Disposal Method | Collection by a certified hazardous waste contractor for incineration. |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat. |
| Waste Container | Dedicated, leak-proof, and chemically compatible container. |
| Waste Labeling | "Hazardous Waste" and "Metoclopramide Waste" with accumulation start date. |
| Prohibited Disposal Methods | Drain disposal, regular trash disposal. |
Metoclopramide Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of metoclopramide in a laboratory environment.
Caption: Decision workflow for the proper disposal of metoclopramide waste.
Experimental Protocols Cited
This guidance is based on established best practices for laboratory chemical waste management and information derived from Safety Data Sheets for metoclopramide. As no specific experimental protocols for the chemical degradation of metoclopramide in a laboratory setting for disposal purposes were identified in the literature, the focus remains on the safe and compliant disposal through professional services. Researchers should always consult their institution's specific waste management policies and procedures.
References
- 1. spectrumrx.com [spectrumrx.com]
- 2. usbioclean.com [usbioclean.com]
- 3. What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it - INGENIUM [pureingenium.com]
- 4. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. eCFR :: 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes [ecfr.gov]
- 7. rld.nm.gov [rld.nm.gov]
- 8. dep.wv.gov [dep.wv.gov]
- 9. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 10. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 11. 40 CFR § 261.33 - Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 12. deq.mt.gov [deq.mt.gov]
Personal protective equipment for handling Metoclopramide(1+)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Metoclopramide(1+). The following procedures are designed to ensure safe operational handling and disposal, minimizing exposure risk and environmental impact.
Metoclopramide is classified as harmful if swallowed and can be a moderate to severe irritant to the skin and eyes.[1][2][3] It is a potent pharmaceutical ingredient that requires careful handling by trained personnel.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling Metoclopramide(1+):
| PPE Category | Specification |
| Eye and Face Protection | Safety glasses with side shields or goggles are required.[4] In situations with a higher risk of splashing, a face shield may be appropriate.[5] Eye protection must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3][5] |
| Hand Protection | Chemically resistant, impermeable gloves such as Nitrile or Neoprene/Tyvek should be worn.[4][6] |
| Body Protection | A lab coat or other protective clothing is necessary to prevent skin contact.[3][5] For larger quantities or in case of a spill, impervious clothing like an apron or jumpsuit is recommended.[6] |
| Respiratory Protection | Under conditions of adequate ventilation, respiratory protection is generally not required.[1] If dust or aerosols may be generated, or if irritation is experienced, a NIOSH/MSHA-approved respirator should be used.[3][6] |
Operational Plan for Handling and Disposal
A systematic approach to handling and disposing of Metoclopramide(1+) is essential for laboratory safety.
1. Pre-Handling Preparations:
-
Verify that an eyewash station and safety shower are readily accessible.
-
Confirm all necessary PPE is available and in good condition.
-
Review the Safety Data Sheet (SDS) before commencing any work.
2. Handling Procedures:
-
Weigh and handle the substance in a designated area, such as a chemical fume hood.
-
After handling, wash hands and any exposed skin thoroughly.[1][5]
3. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary, before cleaning up.
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[3] Avoid generating dust.
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after the material has been removed.[6]
4. Disposal Plan:
-
All waste containing Metoclopramide(1+) must be disposed of in accordance with local, state, and federal regulations.[1][6]
-
For bulk quantities, a common disposal method is to dissolve the material in a combustible solvent and incinerate it in a licensed chemical incinerator.[6]
-
For smaller amounts, such as residual material in containers, the preferred method is to use a certified drug take-back program.[7][8][9]
-
If a take-back program is not accessible, the waste should be mixed with an unappealing substance like coffee grounds or cat litter, sealed in a plastic bag, and disposed of in the trash.[7][8][10][11] Metoclopramide should not be flushed down the drain.[9]
Experimental Workflow
Caption: Workflow for safe handling and disposal of Metoclopramide(1+).
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. fishersci.com [fishersci.com]
- 4. punchout.medline.com [punchout.medline.com]
- 5. aksci.com [aksci.com]
- 6. northamerica.covetrus.com [northamerica.covetrus.com]
- 7. Medicine: Proper Disposal [nationwidechildrens.org]
- 8. mayoclinichealthsystem.org [mayoclinichealthsystem.org]
- 9. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 11. healthwarehouse.com [healthwarehouse.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
